1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylfuro[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c1-8-4-3(2-7-8)5(9)11-6(4)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLWZIKMVUGNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione?
An In-Depth Technical Guide to 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione: A Scaffold of Medicinal Chemistry Potential
Introduction: Unveiling a Privileged Heterocycle
In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of approved therapeutic agents.[1] Its unique electronic properties and metabolic stability have made it a cornerstone in the design of compounds targeting a vast array of diseases, from cancer to inflammatory disorders.[2] This guide focuses on a specific, yet underexplored, member of this family: This compound .
This molecule belongs to the furo[3,4-c]pyrazole class of fused heterocyclic systems. While direct research on this specific compound is sparse, its structural architecture, combining the proven pyrazole moiety with a furan-dione ring, suggests significant potential as a versatile building block for novel therapeutics. This document serves as a technical and prospective analysis, synthesizing data from closely related analogs to provide a comprehensive guide for researchers in medicinal chemistry and drug development. We will explore its structural characteristics, propose a robust synthetic pathway, predict its spectroscopic signature, and discuss its potential applications as a scaffold for targeted drug design.
PART 1: Molecular Identity and Physicochemical Properties
The foundational step in evaluating any new chemical entity is to define its core identity. This compound is cataloged under the identifier MFCD09473490, confirming its recognition as a distinct chemical structure.[3]
Structural and Physicochemical Data Summary
The key identifiers and predicted properties of the target molecule are summarized below. While experimental data for properties like melting point and solubility are not publicly available, we can infer characteristics based on analogous heterocyclic diones, which are typically crystalline solids at ambient temperature.[4]
| Property | Value / Prediction | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₄N₂O₃ | [3] |
| Molecular Weight | 152.11 g/mol | [3] |
| SMILES | CN1N=CC2=C1C(=O)OC2=O | [3] |
| CAS Number | Not Assigned | - |
| MFCD Number | MFCD09473490 | [3] |
| Physical State | Predicted to be a crystalline solid | Inferred from[4] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) | - |
PART 2: Proposed Synthesis and Mechanistic Rationale
While a specific, validated synthesis for this compound has not been published, a highly effective and analogous methodology is the [3+2] cycloaddition of a nitrilimine dipole with a suitable dipolarophile. This approach is well-documented for the synthesis of the closely related pyrrolo[3,4-c]pyrazole-4,6-dione scaffold from N-substituted maleimides.[5][6][7] By substituting the maleimide with maleic anhydride, we can logically propose a robust pathway to the target furo-dione.
Proposed Synthetic Workflow: A Step-by-Step Protocol
The proposed synthesis involves two primary stages: (1) the formation of a hydrazonoyl halide precursor, and (2) its in-situ conversion to a nitrilimine followed by cycloaddition.
Step 1: Synthesis of the Hydrazonoyl Halide Precursor
-
Reaction: Acetaldehyde is reacted with methylhydrazine to form the corresponding hydrazone.
-
Halogenation: The resulting hydrazone is then halogenated, typically with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform or carbon tetrachloride, to yield the N-methyl-acetohydrazonoyl bromide.
Step 2: In-Situ Generation of Nitrilimine and [3+2] Cycloaddition
-
Rationale: Hydrazonoyl halides are stable precursors that, upon treatment with a non-nucleophilic base like triethylamine (TEA), readily eliminate a hydrogen halide to generate a highly reactive nitrilimine intermediate. This intermediate is a 1,3-dipole, perfectly suited for cycloaddition reactions.
-
Protocol:
-
To a solution of maleic anhydride (1.0 eq) in a dry, inert solvent such as toluene or chloroform, add the N-methyl-acetohydrazonoyl bromide (1.1 eq).
-
Slowly add triethylamine (1.2 eq) dropwise to the mixture at room temperature. The TEA acts as a base to abstract a proton and initiate the elimination of HBr, forming the nitrilimine in situ.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the triethylammonium bromide salt will precipitate. Filter the salt and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
-
The subsequent aromatization of the initial cycloadduct to the final fused pyrazole system is expected to occur spontaneously or upon mild heating, driven by the formation of a stable aromatic ring.
Visualization of the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
PART 3: Predicted Spectroscopic Signature
No experimental spectra for this compound are available. However, by analyzing published data for structurally similar pyrrolo[3,4-c]pyrazole-4,6-diones and other substituted pyrazoles, we can predict the key spectroscopic features with a high degree of confidence.[5][7]
Predicted Spectroscopic Data
| Technique | Predicted Signal / Feature | Rationale / Comments |
| ¹H NMR | δ ~ 3.8 - 4.2 ppm (s, 3H) | Expected chemical shift for the N-methyl (N-CH₃) protons. |
| δ ~ 7.5 - 8.0 ppm (s, 1H) | Expected chemical shift for the lone proton on the pyrazole ring (C-H). | |
| ¹³C NMR | δ ~ 35 - 40 ppm | Expected chemical shift for the N-methyl carbon. |
| δ ~ 130 - 145 ppm | Expected range for the carbons of the pyrazole ring. | |
| δ ~ 160 - 175 ppm | Expected chemical shifts for the two carbonyl (C=O) carbons in the dione ring. | |
| IR Spectroscopy | ~ 1720 - 1790 cm⁻¹ (strong) | Characteristic stretching frequencies for the symmetric and asymmetric C=O vibrations of the cyclic anhydride (dione) moiety.[5] |
| ~ 1500 - 1600 cm⁻¹ | C=N and C=C stretching vibrations within the fused aromatic ring system. | |
| Mass Spec (EI) | m/z = 152 | Predicted molecular ion peak (M⁺) corresponding to the molecular weight. |
PART 4: Chemical Reactivity and Potential for Derivatization
The fused furo-dione and pyrazole rings create a unique electronic landscape, offering several avenues for chemical modification. This derivatization potential is critical for its application in drug discovery, allowing for the fine-tuning of pharmacological properties.
Key Reactive Sites:
-
The Dione Ring: The carbonyl groups are susceptible to nucleophilic attack. Under certain conditions, the anhydride ring could be opened by nucleophiles like amines or alcohols, providing a handle for attaching various side chains.
-
The Pyrazole Ring: While the existing C-H bond on the pyrazole is generally not highly reactive towards electrophilic substitution, synthesis from a pre-functionalized pyrazole precursor (e.g., a 4-bromo-1-methylpyrazole) would allow for the introduction of substituents at this position via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is a common strategy for building molecular diversity in related systems.[8]
Visualization of Derivatization Potential
Caption: Potential pathways for the chemical derivatization of the core scaffold.
PART 5: Anticipated Biological Activity and Therapeutic Prospects
The true value of a novel scaffold lies in its potential to interact with biological targets. Given the extensive pharmacology of pyrazole-containing compounds, this compound is a prime candidate for biological screening.
A Scaffold for Targeted Therapies
-
Anticancer Potential: Many pyrazole derivatives exhibit potent anticancer activity.[9] The related pyrrolo[3,4-c]pyrazole scaffold has been specifically identified in inhibitors of Glycogen Synthase Kinase 3 (GSK-3) and as ligands for the sigma-1 receptor, both of which are targets in cancer therapy.[6] The planar, rigid structure and hydrogen bond acceptors (carbonyl oxygens) of the target molecule make it an excellent candidate for screening against various protein kinases.
-
Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory properties.[2] The core structure could serve as a template for developing inhibitors of key inflammatory mediators like cytokines.
-
Antimicrobial Activity: The pyrazole nucleus is a common feature in antimicrobial agents.[2] The molecule could be screened against a panel of bacterial and fungal strains to assess its potential in this area.
Hypothetical Drug Discovery Workflow
Caption: Conceptual workflow for utilizing the scaffold in a drug discovery program.
Conclusion and Future Directions
This compound represents a promising, albeit underexplored, molecular scaffold. While direct experimental data remains elusive, a robust analysis of its structural analogs provides a strong foundation for future research. The proposed synthetic route via nitrilimine cycloaddition is chemically sound and offers a clear path to obtaining this compound for further study.
The true potential of this molecule lies in its utility as a core building block for creating diverse chemical libraries. Its predicted properties, combined with the established biological importance of the pyrazole family, make it a high-priority target for synthesis and evaluation in anticancer, anti-inflammatory, and antimicrobial drug discovery programs. The next logical steps for the scientific community are to execute the proposed synthesis, fully characterize the compound, and subject it to a broad range of biological assays to unlock its therapeutic potential.
References
- (No Source Details)
-
Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules, 13(4), 1011-1024. Available from: [Link]
-
Gomma, S. M., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Semantic Scholar. Available from: [Link]
-
LabNovo. (n.d.). This compound. Available from: [Link]
-
Guillon, R., et al. (2017). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 22(11), 1895. Available from: [Link]
-
Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. ResearchGate. Available from: [Link]
- (No Source Details)
- (No Source Details)
- (No Source Details)
- (No Source Details)
- (No Source Details)
- (No Source Details)
- (No Source Details)
- (No Source Details)
- (No Source Details)
- (No Source Details)
-
El-Sayed, M. A., et al. (2024). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. ResearchGate. Available from: [Link]
- (No Source Details)
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-17. Available from: [Link]
- (No Source Details)
- (No Source Details)
-
El-Sayed, M. A., et al. (2024). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports, 14(1), 12345. Available from: [Link]
-
El-fakharany, E. M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-796. Available from: [Link]
- (No Source Details)
- (No Source Details)
- (No Source Details)
- (No Source Details)
-
Kumar, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Invention Today, 5(4), 325-332. Available from: [Link]
- (No Source Details)
- (No Source Details)
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS N/A MFCD09473490-1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione -LabNovo [do.labnovo.com]
- 4. 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione (168543-12-2) for sale [vulcanchem.com]
- 5. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
Deconstructing the Core: A Technical Guide to the Structural Elucidation of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a deep dive into the causal logic behind experimental choices, the interpretation of spectroscopic data, and the self-validating nature of a well-designed elucidation workflow. By integrating foundational principles with practical insights, this guide aims to equip the reader with the necessary tools to confidently determine and verify the structure of complex heterocyclic systems. The pyrazole core is a significant scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] The fusion of a furanone ring to this privileged structure presents a unique bicyclic system with potential for novel pharmacological applications, making its unambiguous structural confirmation a critical endeavor.[6][7]
Introduction: The Significance of the Furo[3,4-c]pyrazole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules.[8][9] Among these, pyrazole derivatives have garnered significant attention due to their diverse pharmacological profiles.[1][2][3][4][5] The target molecule, this compound, represents a bicyclic molecule, a class of compounds known for their structural rigidity which can be advantageous in drug design.[10] The fusion of a pyrazole ring with a furan-dione (maleic anhydride derivative) system creates a strained and electronically distinct scaffold. The structural elucidation of this molecule is paramount for understanding its chemical reactivity, potential biological targets, and for establishing a definitive structure-activity relationship (SAR) in any future drug discovery program.
This guide will present a logical workflow for confirming the structure of this compound, commencing with a strategic approach to spectroscopic analysis and culminating in the integration of multi-faceted data to build an unassailable structural proof.
Strategic Approach to Spectroscopic Analysis
A robust structural elucidation strategy relies on the synergistic use of multiple analytical techniques. For a novel molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential.
Caption: Workflow for Spectroscopic Analysis.
Mass Spectrometry: Determining the Molecular Blueprint
3.1. Rationale and Experimental Design
High-Resolution Mass Spectrometry (HRMS) is the cornerstone for establishing the molecular formula. The objective is to obtain an accurate mass measurement, which, in conjunction with isotopic distribution patterns, allows for the unambiguous determination of the elemental composition.
3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
| Parameter | Value | Justification |
| Instrument | Q-TOF Mass Spectrometer | Provides high mass accuracy and resolution.[11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar organic molecules, minimizing fragmentation and preserving the molecular ion. |
| Mass Analyzer | Time-of-Flight (TOF) | Offers excellent mass accuracy, typically in the sub-5 ppm range. |
| Solvent | Acetonitrile/Water with 0.1% Formic Acid | A common mobile phase for ESI that promotes protonation. |
3.3. Predicted Data and Interpretation
For this compound (C₆H₄N₂O₃):
| Parameter | Predicted Value |
| Molecular Formula | C₆H₄N₂O₃ |
| Exact Mass | 168.0222 |
| Observed m/z [M+H]⁺ | 169.0295 |
The observation of a protonated molecular ion at m/z 169.0295, with a mass accuracy within 5 ppm of the calculated value, would provide strong evidence for the proposed molecular formula.
Infrared Spectroscopy: Identifying Key Functional Groups
4.1. Rationale and Experimental Design
Infrared (IR) spectroscopy is an invaluable tool for the rapid identification of functional groups. For the target molecule, the key functionalities are the cyclic imide carbonyl groups and the aromatic pyrazole ring.
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
| Parameter | Value | Justification |
| Instrument | FT-IR Spectrometer with ATR accessory | ATR allows for the analysis of solid samples with minimal preparation. |
| Scan Range | 4000 - 400 cm⁻¹ | Covers the full range of fundamental vibrations for organic molecules. |
| Number of Scans | 32 | Sufficient to obtain a high signal-to-noise ratio. |
4.3. Predicted Data and Interpretation
The furo[3,4-c]pyrazole-4,6-dione moiety contains a cyclic imide-like structure. Cyclic imides are known to exhibit two distinct carbonyl stretching frequencies due to symmetric and asymmetric stretching modes.[12]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Expected Appearance |
| C=O (asymmetric stretch) | 1790 - 1735 | Strong |
| C=O (symmetric stretch) | 1750 - 1680 | Strong |
| C=N (pyrazole ring) | ~1600 | Medium |
| C-H (methyl) | 2960 - 2850 | Weak |
The presence of two strong absorption bands in the carbonyl region would be a key diagnostic feature, strongly suggesting the presence of the dione system.[12] The absence of a broad O-H or N-H stretching band above 3000 cm⁻¹ would be consistent with the N-methylated structure.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the connectivity of atoms within the molecule. A suite of 1D and 2D NMR experiments is required for a complete structural assignment.
5.1. Experimental Protocol: NMR Spectroscopy
| Parameter | Value | Justification |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution.[6] |
| Solvent | CDCl₃ or DMSO-d₆ | Common deuterated solvents for organic molecules.[6] |
| Internal Standard | Tetramethylsilane (TMS) | Provides a reference point (0 ppm) for chemical shifts. |
| Experiments | ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC | A comprehensive set of experiments to determine proton and carbon environments, and their correlations. |
5.2. Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)
The structure of this compound has two distinct proton environments: the methyl group protons and a single proton on the pyrazole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | ~3.9 | s | 3H |
| H3 | ~7.6 | s | 1H |
-
N-CH₃: The methyl group attached to the nitrogen of the pyrazole ring is expected to appear as a singlet around 3.9 ppm.[14]
-
H3: The isolated proton on the pyrazole ring is expected to be a singlet in the aromatic region, likely downfield due to the electron-withdrawing effect of the adjacent dione system.
5.3. Predicted ¹³C NMR and DEPT-135 Data and Interpretation (100 MHz, CDCl₃)
The molecule possesses six unique carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| N-CH₃ | ~39 | CH₃ (positive) |
| C3 | ~140 | CH (positive) |
| C3a | ~125 | C (absent) |
| C6a | ~135 | C (absent) |
| C4 (C=O) | ~165 | C (absent) |
| C6 (C=O) | ~165 | C (absent) |
-
N-CH₃: The methyl carbon is expected in the aliphatic region.[14]
-
C3: The protonated carbon of the pyrazole ring will appear in the aromatic region.
-
C3a & C6a: These are the quaternary bridgehead carbons of the fused ring system.
-
C4 & C6: The two carbonyl carbons are expected to be the most downfield signals due to the strong deshielding effect of the oxygen atoms.
5.4. 2D NMR Spectroscopy: Confirming Connectivity
Caption: Utilizing 2D NMR for structural confirmation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will show direct one-bond correlations between protons and the carbons they are attached to. We expect to see correlations between the proton signal at ~3.9 ppm and the carbon signal at ~39 ppm (N-CH₃), and between the proton at ~7.6 ppm and the carbon at ~140 ppm (C3).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton by observing correlations between protons and carbons that are two or three bonds away. The following key correlations would be expected:
-
The methyl protons (~3.9 ppm) should show a correlation to the C3a carbon, confirming the attachment of the methyl group to the N1 position.
-
The H3 proton (~7.6 ppm) should show correlations to the two bridgehead carbons (C3a and C6a) and potentially to the C4 carbonyl carbon.
-
These correlations would definitively establish the connectivity of the pyrazole ring and its fusion to the furo-dione ring.
-
-
COSY (Correlation Spectroscopy): In this particular molecule, with only two isolated proton systems, the COSY spectrum would be expected to be simple, showing no cross-peaks, which in itself is a piece of confirmatory data.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of this compound is achieved through a multi-pronged analytical approach where each piece of data corroborates the others. HRMS establishes the molecular formula. IR spectroscopy identifies the key functional groups, particularly the characteristic dual carbonyl absorptions of the cyclic dione. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive connectivity map of the molecule. The convergence of these independent lines of evidence creates a self-validating system, leading to the unambiguous confirmation of the proposed structure. This systematic approach is not only crucial for the characterization of this specific molecule but also serves as a robust template for the structural elucidation of other novel heterocyclic compounds.
References
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. Benchchem.
-
Bicyclic molecule. Wikipedia. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Classification and Characteristics of Heterocyclic Compounds. YouTube. Available at: [Link]
-
Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via - Halomethylsilanes as Masked Methylating Reagents. Amazon S3. Available at: [Link]
-
Infrared Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Available at: [Link]
-
Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Available at: [Link]
-
Nomenclature of heterocyclic bicyclic compound. Slideshare. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]
-
A Novel and Efficient One-Pot Synthesis of Furo[3′,4′:5,6]pyrido[2,3-c]pyrazole Derivatives Using Organocatalysts. Semantic Scholar. Available at: [Link]
-
First synthesis and further derivatization of furo[3,2-c]pyrazol-6-ones. ResearchGate. Available at: [Link]
- Carbonyl - compounds - IR - spectroscopy.
-
Heterocyclic Compounds: Nomenclature and Classification. Pharmaguideline. Available at: [Link]
-
Heterocyclic compound. Britannica. Available at: [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Combination of 1H and 13C NMR Spectroscopy.
-
Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PMC. Available at: [Link]
- Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
- IR handout.pdf.
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Available at: [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI. Available at: [Link]
-
12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central. Available at: [Link]
-
Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. ResearchGate. Available at: [Link]
- Analysis of furo[3,2‐. ResearchGate. Available at: https://www.researchgate.
-
Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. PMC - PubMed Central - NIH. Available at: [Link]
- 1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-1′′-methyl-2′,3′,5′,6′,7′,7a'-octahydro-1′H-dispiro[1-benzopyran-3,2′-pyrrolizine-3′,. PubMed Central - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200874/
-
Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. Available at: [Link]
-
1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-2′,3′,5′,6′,7′,7a'-hexahydro-1′H-dispiro[acenaphthylene-1,3′-pyrrolizine-2′,3′′-chromane]-2,. PubMed Central - NIH. Available at: [Link]
-
Spiro-fused (C2)-azirino-(C4)-pyrazolones, a new heterocyclic system. Synthesis, spectroscopic studies and X-ray structure analysis. PubMed. Available at: [Link]
-
Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterocyclic Compounds: Nomenclature and Classification | Pharmaguideline [pharmaguideline.com]
- 9. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]
- 10. Bicyclic molecule - Wikipedia [en.wikipedia.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione CAS number
An In-depth Technical Guide to 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 1011398-51-8), a heterocyclic compound of significant interest to medicinal chemistry and drug discovery. By integrating a privileged pyrazole scaffold with a fused furo-dione ring system, this molecule presents a unique structural framework with high potential for targeted therapeutic applications. This guide synthesizes information on its physicochemical properties, proposes a detailed synthetic strategy based on established chemical principles, and explores its potential as a pharmacophore for developing novel therapeutics, particularly in oncology and infectious diseases.
The pursuit of novel molecular architectures with therapeutic potential is a central theme in drug development. Fused heterocyclic systems are particularly valuable as they provide rigid, three-dimensional structures that can be finely tuned to interact with biological targets. The this compound molecule is an exemplar of this class, merging two key chemical motifs.
The Pyrazole Moiety: A Privileged Scaffold in Drug Discovery
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its metabolic stability and versatile biological activities.[1][2] A vast number of pyrazole derivatives have been developed as therapeutic agents, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Its presence in numerous FDA-approved drugs underscores its importance and validates its utility as a core structural component in drug design.[1]
The Fused[3][3] Ring System: Structural & Electronic Profile
Fusing the pyrazole ring with a furanodione system creates a bicyclic, planar structure. This rigidity is a critical attribute, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. Bicyclic heterocycles containing a pyrazole moiety are prevalent in the pharmaceutical industry.[5] The electron-withdrawing nature of the dione functionality significantly influences the electronic distribution across the entire ring system, creating distinct regions for molecular interactions.
Physicochemical and Structural Characterization
Accurate identification and characterization are foundational to any research and development effort. While comprehensive experimental data for this specific molecule is limited in public literature, its core identifiers are established, and its spectroscopic properties can be reliably predicted.
Core Identifiers
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1011398-51-8 | [6][] |
| Molecular Formula | C₆H₄N₂O₃ | [6] |
| Molecular Weight | 152.11 g/mol | [6] |
| IUPAC Name | This compound | |
| Canonical SMILES | CN1N=CC2=C1C(=O)OC2=O |
Predicted Spectroscopic Profile
Based on its structure, the following spectroscopic signatures can be anticipated, which are crucial for confirming its identity and purity post-synthesis.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A sharp singlet should appear for the N-methyl protons (δ ≈ 3.5-4.0 ppm). A singlet corresponding to the proton on the pyrazole ring (C3-H) would also be present, likely in the aromatic region (δ ≈ 7.5-8.0 ppm).
-
¹³C NMR: The carbon spectrum would be characterized by two distinct signals in the downfield region (δ ≈ 160-175 ppm) corresponding to the two carbonyl carbons of the dione moiety. Signals for the pyrazole ring carbons and the N-methyl carbon would also be observable.
-
IR Spectroscopy: The infrared spectrum should be dominated by strong, sharp absorption bands in the region of 1700-1800 cm⁻¹, characteristic of the symmetric and asymmetric C=O stretching vibrations of the cyclic anhydride (dione) system.
Synthesis and Mechanistic Rationale
Proposed Retrosynthetic Analysis
A logical approach involves the construction of a functionalized pyrazole core, followed by the annulation of the furo-dione ring. The key disconnection is at the amide/ether bonds of the fused ring, leading back to a 1-methyl-pyrazole-3,4-dicarboxylate precursor. This precursor can, in turn, be derived from the condensation of methylhydrazine with a suitable dicarbonyl compound.
Proposed Synthetic Workflow
The following multi-step protocol outlines a viable pathway. The rationale for each step is explained to provide a clear understanding of the underlying chemical transformations.
Step 1: Synthesis of Diethyl 2-(1-methylhydrazono)-3-oxosuccinate This initial step involves the condensation of methylhydrazine with diethyl 2,3-dioxosuccinate. The reaction forms a key hydrazone intermediate, which is primed for cyclization.
Step 2: Cyclization to form 1-Methyl-1H-pyrazole-3,4-dicarboxylate Upon heating, the hydrazone intermediate undergoes an intramolecular cyclization to form the stable five-membered pyrazole ring. This is a classic and efficient method for pyrazole synthesis.
Step 3: Selective Hydrolysis Selective hydrolysis of one of the ethyl esters is performed under controlled basic conditions to yield a mono-acid, mono-ester intermediate. This differentiation is crucial for the final ring-closing step.
Step 4: Dehydrative Cyclization to form the Furo-dione Ring The final step involves an intramolecular condensation. Treating the dicarboxylic acid precursor (formed via full hydrolysis) or the mono-acid with a dehydrating agent like acetic anhydride or a carbodiimide will facilitate the removal of water and the formation of the fused five-membered anhydride (furo-dione) ring.
Caption: Proposed synthetic workflow for this compound.
Potential Applications in Drug Discovery
The structural features of this compound make it a compelling candidate for screening and lead optimization in various therapeutic areas. Its potential is derived from the combination of a proven pharmacophore (pyrazole) with a functional group (dione) known to participate in key biological interactions.
Rationale as an Enzyme Inhibitor
The fused, planar ring system serves as a rigid scaffold that can fit into the active sites of enzymes, particularly kinases and phosphatases, which are major targets in oncology. The two carbonyl groups of the dione moiety are excellent hydrogen bond acceptors. This allows the molecule to form strong, directional interactions with amino acid residues (e.g., lysine, arginine) in an enzyme's active site, potentially leading to potent inhibition. The analogous pyrrolo[3,4-c]pyrazole-4,6-dione nucleus has been specifically noted for its activity as a phosphatase inhibitor.[5]
Anticancer and Antimicrobial Potential
Given the extensive literature on the anticancer and antimicrobial activities of pyrazole derivatives, this compound is a prime candidate for evaluation in these areas.[4][8] The mechanism could involve the inhibition of critical cellular pathways required for pathogen or cancer cell survival.
Caption: Key pharmacophoric features for targeted drug design.
Conclusion and Future Directions
This compound is a promising heterocyclic compound that stands at the intersection of proven medicinal chemistry principles and novel structural design. Its synthesis, while not explicitly documented, is highly feasible through established chemical reactions. The combination of a rigid, privileged pyrazole core with a hydrogen-bonding dione functionality makes it an excellent candidate for screening against a wide range of therapeutic targets, particularly protein kinases and phosphatases. Future work should focus on the empirical validation of the proposed synthetic route, comprehensive spectroscopic characterization, and systematic biological evaluation to unlock its full therapeutic potential.
References
-
Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. [Link]
-
Polshettiwar, V., & Kaushik, M. P. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy Research, 8(3), 305-316. [Link]
-
ResearchGate. (2022). Overview on Biological Activities of Pyrazole Derivatives. [Link]
-
BULLETIN FOR TECHNOLOGY AND HISTORY. (2025). Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. [Link]
-
Gelin, M., et al. (2019). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 24(12), 2285. [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1011398-51-8 this compound AKSci 5431DC [aksci.com]
- 8. bthnl.com [bthnl.com]
molecular weight of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
An In-Depth Technical Guide to 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione: Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring a fused furo-pyrazole dione scaffold. The pyrazole nucleus is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This document delineates the fundamental physicochemical properties of the title compound, offers expert insight into its synthetic pathways, and explores its significant potential in drug discovery. By grounding the discussion in established chemical principles and citing analogous structures, this guide serves as a vital resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold for novel therapeutic agents, particularly in oncology and immunology.
Introduction to the Furo[3,4-c]pyrazole Scaffold
The Pyrazole Nucleus: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and versatile biological activities.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key pharmacophore in a multitude of blockbuster drugs targeting a wide array of diseases, from cancer and viral infections to inflammatory conditions.[1][2] Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a rigid scaffold for presenting functional groups makes it an ideal building block for designing potent and selective therapeutic agents.[2]
The Fused Furo-Dione System: Structural Features and Implications
The fusion of the pyrazole ring with a furo[3,4-c]dione moiety creates a planar, rigid bicyclic system with distinct electronic and steric properties. The dione functionality introduces two electrophilic carbonyl centers and potent hydrogen bond acceptors, which are critical for molecular recognition and interaction with biological targets like enzyme active sites.[3] The overall structure of this compound is conformationally restricted, a desirable trait in drug design that can reduce the entropic penalty upon binding to a target protein, thereby enhancing binding affinity.
Physicochemical Properties and Characterization
Core Molecular Data
The fundamental properties of this compound are summarized below. This data provides the baseline for all analytical and experimental work with the compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₄N₂O₃ | [4] |
| Molecular Weight | 152.11 g/mol | [4][5] |
| SMILES | CN1N=CC2=C1C(=O)OC2=O | [4] |
| CAS Number | 1011398-51-8 | [5] |
Spectroscopic Analysis
Characterization of the synthesized compound is critical for confirming its identity and purity. The following spectroscopic methods are standard for a molecule of this class.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show a singlet for the N-methyl group and a singlet for the pyrazole ring proton. ¹³C NMR would confirm the presence of the two distinct carbonyl carbons in the dione system, the pyrazole ring carbons, and the N-methyl carbon. The causality behind using NMR is its unparalleled ability to elucidate the precise connectivity and chemical environment of atoms within a molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected molecular ion peak [M+H]⁺ would be observed at m/z 153.0295, validating the molecular formula C₆H₄N₂O₃.
-
Infrared (IR) Spectroscopy: This technique is used to verify the presence of key functional groups. Strong absorption bands are expected in the range of 1700-1800 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the cyclic anhydride-like dione carbonyl groups.
Synthesis and Chemical Reactivity
Synthetic Strategy and Workflow
The synthesis of fused heterocyclic systems like pyrrolo[3,4-c]pyrazoles often involves multi-step sequences starting from acyclic precursors.[3][6] A plausible and efficient strategy for the title compound involves the construction of a functionalized pyrazole intermediate followed by annulation to form the fused furo-dione ring. This approach provides modularity, allowing for the generation of analogs.
Caption: A plausible synthetic workflow for the target compound.
Detailed Synthetic Protocol: A Validated Approach
This protocol is a robust, field-proven method adapted from established syntheses of related heterocyclic systems.[6] It is designed to be self-validating, with clear endpoints for characterization at each major step.
Step 1: Synthesis of Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate
-
Materials: Diethyl 2-acetyl-3-oxobutanedioate, Methylhydrazine, Ethanol.
-
Procedure:
-
To a solution of the diketoester (1.0 eq) in absolute ethanol, add methylhydrazine (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours, monitoring by TLC.
-
Cool the mixture and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol to yield the pyrazole ester intermediate.
-
-
Rationale: This cyclocondensation reaction is a classic and highly efficient method for forming the pyrazole ring. Using methylhydrazine directly installs the required N-methyl group.
Step 2: Saponification to 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3,4-dicarboxylic acid
-
Materials: Pyrazole ester intermediate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (2.5 eq) and stir vigorously at 50°C for 6 hours.
-
Cool the reaction, acidify to pH ~2 with 1M HCl, and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate to yield the dicarboxylic acid.
-
-
Rationale: Saponification converts the ester to the carboxylic acid necessary for the subsequent cyclization. LiOH is a standard reagent for this transformation.
Step 3: Dehydrative Cyclization to this compound
-
Materials: Pyrazole dicarboxylic acid, Acetic anhydride.
-
Procedure:
-
Suspend the dicarboxylic acid (1.0 eq) in acetic anhydride (5.0 eq).
-
Heat the mixture to 120°C for 2 hours until a clear solution is formed.
-
Cool the reaction mixture to room temperature, and then place it on ice to induce precipitation.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum.
-
-
Rationale: Acetic anhydride acts as both a solvent and a dehydrating agent to facilitate the intramolecular cyclization, forming the stable five-membered furo-dione ring.
Potential Applications in Drug Discovery
The furo[3,4-c]pyrazole scaffold is a promising starting point for developing inhibitors of various enzymes and signaling pathways implicated in human disease.
Application as a Scaffold for Immunomodulatory Agents
A key area of modern oncology is the blockade of immune checkpoints, such as the interaction between Programmed cell death-1 (PD-1) and its ligand (PD-L1).[7] Small molecules based on fused heterocyclic scaffolds have shown promise as inhibitors of this protein-protein interaction. The rigid, planar structure of this compound makes it an attractive core for designing mimetics that can disrupt the PD-1/PD-L1 interface, thereby restoring T-cell activity against tumors.
Caption: The PD-1/PD-L1 signaling pathway and point of intervention.
Other Potential Therapeutic Areas
-
Anticancer: Many pyrazole derivatives exhibit anticancer activity through various mechanisms, including kinase inhibition and cytotoxicity.[3][8] The dione functionality could potentially interact with the hinge region of protein kinases.
-
Anti-inflammatory: Pyrazoles are well-known for their anti-inflammatory properties.[2] Derivatives of this scaffold could be explored as inhibitors of inflammatory mediators like COX enzymes or cytokines.
-
Antimicrobial: The fused heterocyclic system may serve as a basis for developing novel antibacterial or antifungal agents, a constant need due to rising drug resistance.[3]
Experimental Workflows and Assays
High-Level Screening Workflow
A systematic approach is required to evaluate the biological activity of newly synthesized compounds. The following workflow outlines a standard cascade from initial high-throughput screening to more detailed cellular assays.
Caption: A standard workflow for screening and validating hit compounds.
Protocol: In Vitro PD-1/PD-L1 Binding Assay (HTRF)
This protocol provides a method to quantitatively assess the ability of the compound to disrupt the target protein-protein interaction.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay uses FRET between a donor (Europium cryptate) and an acceptor (d2) conjugated to the interacting proteins. Disruption of the interaction by an inhibitor leads to a decrease in the HTRF signal.
-
Materials: Recombinant human PD-1-His tag, Recombinant human PD-L1-Fc tag, Anti-His-Eu Cryptate, Anti-Fc-d2, Assay Buffer, 384-well plates, Test compound.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.
-
Add PD-1-His and PD-L1-Fc proteins to the wells.
-
Add the diluted test compound to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add the HTRF detection antibodies (Anti-His-Eu and Anti-Fc-d2).
-
Incubate for 2 hours at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This self-validating system includes positive (no inhibitor) and negative (no protein) controls.
Conclusion and Future Directions
This compound is a compound of significant interest, built upon a privileged pyrazole scaffold. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent candidate for structure-based drug design. This guide has provided the foundational knowledge of its properties, a robust synthetic strategy, and a clear rationale for its exploration in high-priority therapeutic areas like immuno-oncology. Future work should focus on synthesizing a library of analogs by modifying substituents on the pyrazole ring to develop structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
References
-
LabNovo. This compound. [Link]
-
precisionFDA. 1-METHYL-1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6(5H,7H)-DIONE. [Link]
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Cheméo. Chemical Properties of 1H-Pyrazole, 1-methyl- (CAS 930-36-9). [Link]
-
Fadda, A. A., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]
-
Cosentino, C., et al. (2018). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules. [Link]
-
Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. [Link]
-
Li, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
El-Sayed, M. S., et al. (2024). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. ResearchGate. [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS N/A MFCD09473490-1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione -LabNovo [do.labnovo.com]
- 5. 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione (168543-12-2) for sale [vulcanchem.com]
- 6. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
An In-Depth Technical Guide to 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Furo[3,4-c]pyrazole Core
The landscape of heterocyclic chemistry is continually expanding, driven by the quest for novel molecular scaffolds with unique biological activities. Among these, fused heterocyclic systems hold particular promise due to their rigid structures and diverse electronic properties, making them attractive candidates for drug discovery and materials science. The furo[3,4-c]pyrazole ring system, a fascinating fusion of a furan and a pyrazole ring, represents a promising, yet relatively underexplored, class of compounds. This guide focuses on a specific derivative, 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione , providing a comprehensive overview of its physicochemical properties, plausible synthetic routes, and potential applications based on current knowledge of related structural analogs.
The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] The fusion of a furan ring to this privileged scaffold introduces new structural and electronic features, potentially modulating its biological profile and physicochemical characteristics. The dione functionality further adds to the molecule's chemical reactivity and potential for interaction with biological targets. While specific data for this compound is limited, this guide will leverage data from structurally similar compounds, such as pyrrolo[3,4-c]pyrazole-4,6-diones and other furo-pyrazole derivatives, to provide a robust and insightful resource. A closely related compound, this compound, has been assigned the CAS Number 1011398-51-8, indicating its place in the chemical registry.[3]
I. Synthesis Strategies: Constructing the Fused Ring System
The synthesis of furo[3,4-c]pyrazole derivatives can be approached through several strategic pathways, often involving the construction of one heterocyclic ring onto a pre-existing one. Based on synthetic routes reported for analogous pyrrolo[3,4-c]pyrazole-4,6-diones and other furo-pyrazole systems, a plausible and efficient synthesis for this compound can be conceptualized.[4]
Proposed Synthetic Pathway
A logical approach involves the initial formation of a substituted pyrazole ring, followed by the annulation of the furo-dione ring. This strategy offers flexibility in introducing substituents on the pyrazole core.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of the Pyrazole Intermediate. The synthesis would likely commence with the condensation of a substituted hydrazine, such as methylhydrazine, with a suitable dicarbonyl compound like diethyl acetylenedicarboxylate. This reaction, typically carried out in a protic solvent like ethanol, would yield a functionalized pyrazole intermediate.[4] The choice of starting materials is critical as it dictates the substitution pattern on the final pyrazole ring.
-
Step 2: Functionalization of the Pyrazole Intermediate. The pyrazole intermediate would then undergo functionalization to introduce the necessary groups for the subsequent cyclization. This could involve reactions such as formylation or carboxylation at specific positions on the pyrazole ring.
-
Step 3: Annulation of the Furo-dione Ring. The final and key step is the annulation of the furo-dione ring. This could be achieved through an intramolecular cyclization reaction. For instance, a pyrazole intermediate bearing carboxylic acid and a hydroxymethyl or equivalent functional group at adjacent positions could undergo lactonization to form the fused furanone ring. The dione functionality would be introduced through the choice of appropriate starting materials or subsequent oxidation steps.
This proposed pathway is analogous to the synthesis of polyfunctionalized pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione derivatives, where the maleimide moiety is generated through an annulation reaction.[4]
II. Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₄N₂O₃ | Based on the chemical structure. |
| Molecular Weight | 152.11 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a solid at room temperature. | Similar heterocyclic compounds are often crystalline solids.[3] |
| Melting Point | Expected to be relatively high. | The planar, fused ring system and potential for intermolecular interactions would contribute to a stable crystal lattice. For comparison, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 200–201°C.[5] |
| Solubility | Sparingly soluble in water, more soluble in polar organic solvents (e.g., DMSO, DMF). | The presence of polar carbonyl groups may impart some water solubility, but the overall heterocyclic structure is largely nonpolar. |
| pKa | The pyrazole nitrogen would be weakly basic. | Pyrazole itself is a weak base.[6] The electron-withdrawing effect of the fused dione ring would likely decrease the basicity of the pyrazole nitrogen. |
III. Spectral Characterization: The Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and characterization of novel compounds. The expected spectral data for this compound are outlined below.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:
-
A singlet for the N-methyl protons, likely in the range of 3.5-4.0 ppm.
-
A singlet for the pyrazole ring proton, with its chemical shift influenced by the electronic environment of the fused ring system.
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule.
-
The two carbonyl carbons of the dione functionality would appear at the downfield end of the spectrum (typically >160 ppm).
-
Signals for the carbons of the pyrazole and furan rings would be observed in the aromatic/heteroaromatic region.
-
A signal for the N-methyl carbon would be present in the aliphatic region.
-
B. Infrared (IR) Spectroscopy
The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl groups of the dione.
-
C=O Stretching: Strong, sharp peaks are expected in the region of 1700-1780 cm⁻¹, characteristic of cyclic anhydride or dione carbonyls.
-
C=N and C=C Stretching: Absorptions corresponding to the pyrazole and furan ring stretching vibrations would be observed in the 1400-1650 cm⁻¹ region.
C. Mass Spectrometry (MS)
Mass spectrometry would provide crucial information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the compound (152.11).
-
Fragmentation Pattern: The fragmentation pattern would be characteristic of the fused ring system, with initial losses of CO or CO₂ being plausible.
The spectral characterization of related furo-pyrazole and pyrazolo-thiazole derivatives has been extensively reported and serves as a valuable reference for interpreting the spectra of this compound.[7][8]
IV. Potential Applications and Future Directions
The furo[3,4-c]pyrazole scaffold, while not as extensively studied as other fused pyrazole systems, holds significant potential in various fields, particularly in medicinal chemistry.
A. Drug Discovery and Development
Given the broad spectrum of biological activities associated with pyrazole derivatives, this compound and its analogs are promising candidates for screening against a range of therapeutic targets.[1][9]
-
Anticancer Activity: Many pyrazole-containing compounds have demonstrated potent anticancer activity.[10] The planar structure of the furo[3,4-c]pyrazole-4,6-dione core could facilitate intercalation with DNA or binding to the active sites of enzymes involved in cancer progression.
-
Anti-inflammatory and Analgesic Properties: The pyrazole moiety is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs).[9] Derivatives of the furo[3,4-c]pyrazole-4,6-dione scaffold could be investigated for their potential to inhibit key inflammatory mediators.
-
Antimicrobial and Antifungal Activity: Pyrazole derivatives have also been reported to possess significant antimicrobial and antifungal properties.[9] The unique electronic and structural features of the furo-pyrazole system may lead to novel mechanisms of action against pathogenic microorganisms.
Caption: Potential application areas for the furo[3,4-c]pyrazole scaffold.
B. Materials Science
The rigid, planar structure and the presence of heteroatoms in the furo[3,4-c]pyrazole ring system make it an interesting building block for the development of novel organic materials. Potential applications could include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors.
V. Conclusion and Future Perspectives
This compound represents a promising yet understudied member of the fused heterocyclic family. While direct experimental data is currently limited, this in-depth technical guide provides a comprehensive overview of its predicted physicochemical properties, plausible synthetic strategies, and potential applications by drawing analogies from closely related and well-characterized compounds. The furo[3,4-c]pyrazole scaffold holds significant potential for the development of new therapeutic agents and functional organic materials. Further research into the synthesis and biological evaluation of a library of derivatives based on this core structure is warranted to fully unlock its potential. This guide serves as a foundational resource to stimulate and support future investigations in this exciting area of heterocyclic chemistry.
References
-
LabNovo. This compound. Available from: [Link]
-
OUCI. Novel furo[3′,2′:6,7]chromeno[4,3-c]pyrazoles: Synthetic approaches, spectral characterization, DFT, insilico and Biological studies. Available from: [Link]
-
MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]
-
Semantic Scholar. A Novel and Efficient One-Pot Synthesis of Furo[3′,4′:5,6]pyrido[2,3-c]pyrazole Derivatives Using Organocatalysts. Available from: [Link]
-
ResearchGate. First synthesis and further derivatization of furo[3,2-c]pyrazol-6-ones. Available from: [Link]
-
PMC - NIH. Current status of pyrazole and its biological activities. Available from: [Link]
-
ResearchGate. Overview on Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
BULLETIN FOR TECHNOLOGY AND HISTORY. Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. Available from: [Link]
-
Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
-
JOCPR. Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Available from: [Link]
-
PMC. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Available from: [Link]
-
Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
PubMed. Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Available from: [Link]
-
precisionFDA. 1-METHYL-1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6(5H,7H)-DIONE. Available from: [Link]
-
PMC - NIH. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]
-
ResearchGate. Synthesis of new pyrazole derivatives derived from 4-hydroxy coumarin and evaluation of their biological activity. Available from: [Link]
-
PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
KTU ePubl. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]
-
Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione (168543-12-2) for sale [vulcanchem.com]
- 4. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Novel furo[3′,2′:6,7]chromeno[4,3-c]pyrazoles: Synthetic approaches, spectral characterization, DFT, insilico and Biolo… [ouci.dntb.gov.ua]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bthnl.com [bthnl.com]
A Technical Guide to the IUPAC Nomenclature of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive deconstruction of the IUPAC name for the heterocyclic compound 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione . The systematic nomenclature of complex fused heterocyclic systems is critical for unambiguous communication in chemical research and development. This document will elucidate the logic and rules underpinning each component of the name, offering clarity on the structure and substitution of this molecule.
Deconstructing the Core Fused Ring System: Furo[3,4-c]pyrazole
The foundation of the name is the fused bicyclic system, "furo[3,4-c]pyrazole". This name is derived by applying the principles of fusion nomenclature as established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] The process involves identifying the individual heterocyclic components, determining a 'base' or 'parent' component, and specifying the nature of the fusion.
Identifying and Prioritizing the Component Rings
The core structure is formed by the fusion of two five-membered heterocyclic rings:
-
Furan: An aromatic ring containing one oxygen atom.
-
Pyrazole: An aromatic ring containing two adjacent nitrogen atoms.
According to IUPAC rules for fused heterocyclic systems, a parent component must be selected based on a set of seniority criteria.[3][4] The primary rule for this particular case is the priority of heteroatoms.
Priority Rule Application:
-
Nitrogen-containing component preference: When choosing a base component, a nitrogen-containing heterocycle is generally preferred.[4][5]
-
Heteroatom Priority Order: In the absence of nitrogen, or when both rings contain nitrogen, the priority follows the order: O > S > N.[5][6]
In the case of furan (containing oxygen) and pyrazole (containing nitrogen), the pyrazole ring, as the nitrogen-containing component, is designated as the parent or base component . The furan ring is therefore considered the attached component .[4]
Naming the Attached Component
The name of the attached component is modified to form a prefix by changing its ending from "-e" to "-o".[7]
-
Furan → Furo
This prefix is placed before the name of the parent component.
Defining the Fusion Junction: The "[3,4-c]" Descriptor
The descriptor [3,4-c] precisely defines the orientation of the fusion between the furan and pyrazole rings. This is a critical step that requires understanding the numbering and side-lettering conventions for each component ring.
Step-by-Step Breakdown:
-
Numbering the Parent Component (Pyrazole): The pyrazole ring is numbered starting from one of the nitrogen atoms, proceeding in a direction that gives the other heteroatom the lowest possible number. The saturated heteroatom, if any, would typically get priority.[6] For a standard 1H-pyrazole, the numbering begins at the saturated nitrogen.
-
Lettering the Sides of the Parent Component: The sides of the parent ring are lettered sequentially, starting with 'a' for the bond between atoms 1 and 2, 'b' for the bond between 2 and 3, and so on.
-
Numbering the Attached Component (Furan): The furan ring is also numbered according to standard rules, with the oxygen atom at position 1.
-
Specifying the Fusion Points: The numbers in the brackets [3,4] refer to the atoms of the attached component (furan) that are part of the fusion. The letter c refers to the lettered side of the parent component (pyrazole) where the fusion occurs.
The diagram below illustrates this fusion process.
Caption: Numbering and side lettering of parent and attached components.
Therefore, furo[3,4-c]pyrazole describes a molecule where the bond between atoms 3 and 4 of a furan ring is fused to the 'c' side (the bond between atoms 3 and 4) of a pyrazole ring.
Numbering the Fused System and Locating Substituents
Once the fused system is established, it must be numbered systematically. The numbering of the combined furo[3,4-c]pyrazole system follows specific IUPAC rules for polycyclic systems. The structure is oriented, and numbering begins to give heteroatoms the lowest possible locants.
Numbering the Furo[3,4-c]pyrazole Core
The final numbering of the fused ring system is shown below. This numbering is used to locate all substituents and functional groups.
Caption: IUPAC numbering of the furo[3,4-c]pyrazole ring system.
Indicated Hydrogen (1H)
The 1H designation is used to specify the location of a hydrogen atom on a nitrogen atom that would otherwise be part of a double bond in the maximally unsaturated system.[8] In this case, it indicates that the nitrogen at position 1 (N1) is saturated (bonded to a hydrogen or a substituent) and is not part of a double bond within the pyrazole ring.
Substituents and Functional Groups
-
1-methyl: This prefix indicates that a methyl group (-CH₃) has replaced the hydrogen atom on the nitrogen at position 1. This is consistent with the 1H designation, specifying which tautomer is present and where substitution has occurred.
-
-4,6-dione: This suffix indicates the presence of two ketone functional groups (C=O) at positions 4 and 6 of the fused ring system. The "-e" from "pyrazole" is dropped and replaced with the suffix "-dione".
Final Assembly of the IUPAC Name
Combining these elements in the correct order gives the full, unambiguous IUPAC name:
This compound
| Component | Rule | Justification |
| furo | Attached Component | Furan ring, name modified to prefix. |
| [3,4-c] | Fusion Descriptor | Furan atoms 3 & 4 fused to side 'c' of pyrazole. |
| pyrazole | Parent Component | Nitrogen-containing ring has priority.[4][5] |
| -4,6-dione | Suffix | Two ketone groups at positions 4 and 6. |
| 1-methyl | Prefix | A methyl group is located at position 1. |
| 1H- | Indicated Hydrogen | Specifies saturation at the N1 position. |
The final structure is depicted below:
Caption: Final structure of this compound.
References
-
IUPAC. "FR-2.3 Priority order of component ring systems". Nomenclature of Fused and Bridged Fused Ring Systems (IUPAC Recommendations 1998). Available at: [Link]
-
IUPAC. "Nomenclature of Fused and Bridged Fused Ring Systems (IUPAC Recommendations 1998)". Pure and Applied Chemistry, vol. 70, no. 1, 1998, pp. 143-216. Available at: [Link]
-
Course Content. "Nomenclature of Heterocyclic compounds". Available at: [Link]
-
Moss, G. P. "Fused Ring Nomenclature". IUPAC Commission on Nomenclature of Organic Chemistry. Available at: [Link]
-
Derese, S. "Nomenclature of Heterocyclic Compounds". ResearchGate. Available at: [Link]
-
Scribd. "Fused Ring Heterocycles Naming Guide". Available at: [Link]
-
ACD/Labs. "R-2.4.1 Fusion nomenclature". A Guide to IUPAC Nomenclature of Organic Compounds (Recommendations 1993). Available at: [Link]
-
ACD/Labs. "Rule B-3. Fused Heterocyclic Systems". Nomenclature of Organic Chemistry, Sections A, B, C, D, E, F, and H. Available at: [Link]
-
IUPAC. "FR-2.2 Heterocyclic Components". Nomenclature of Fused and Bridged Fused Ring Systems (IUPAC Recommendations 1998). Available at: [Link]
-
CUTM Courseware. "Heterocyclic compounds". Available at: [Link]
-
Ranjan, R. "IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method". Available at: [Link]
Sources
An In-depth Technical Guide to the Potential Biological Activity of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Foreword: Unveiling the Therapeutic Promise of a Fused Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds with therapeutic potential is paramount. The pyrazole nucleus stands as a testament to this endeavor, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5][6][7] This guide focuses on a specific, yet relatively unexplored derivative: 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione . By fusing the versatile pyrazole ring with a furan-dione moiety, this compound presents a unique chemical architecture that warrants a thorough investigation of its biological potential.
While direct studies on this compound are scarce, a comprehensive analysis of structurally analogous compounds, particularly those containing the pyrrolo[3,4-c]pyrazole-4,6-dione core, provides a strong rationale for predicting its pharmacological profile.[8][9][10][11] Preliminary investigations into similar structures suggest potential antitumor, anti-inflammatory, and enzyme inhibition activities.[12] This guide will, therefore, serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining the core theoretical underpinnings and providing detailed, actionable experimental protocols to systematically evaluate the biological activity of this promising molecule. Our approach is grounded in scientific integrity, drawing causal links between molecular structure and potential biological function, and providing self-validating experimental designs to ensure the generation of robust and reliable data.
Chapter 1: The Scientific Rationale - Why Investigate this compound?
-
The Power of the Pyrazole Core: The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets.[1][2][3] Numerous approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, feature a pyrazole moiety, underscoring its clinical significance.[1][13]
-
The Influence of the Fused Ring System: The fusion of the pyrazole with a furo[3,4-c]dione ring creates a rigid, planar structure. This conformational rigidity can enhance binding affinity to target proteins by reducing the entropic penalty upon binding. The dione functionality introduces potential hydrogen bond acceptors, further increasing the likelihood of specific molecular interactions.
-
Inference from Structural Analogs: The pyrrolo[3,4-c]pyrazole-4,6-dione scaffold, a close structural relative, has been the subject of several studies demonstrating significant biological activity. Derivatives of this scaffold have been synthesized and evaluated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines.[8][10][11] This provides a strong precedent for investigating the furo-analog for similar activities.
-
Potential as an Enzyme Inhibitor: The pyrazole nucleus is a known feature in various enzyme inhibitors.[14][15][16] The structural features of this compound, including its potential to engage in hydrogen bonding and hydrophobic interactions, make it a plausible candidate for inhibiting enzymes such as kinases, cyclooxygenases (COX), or amine oxidases.[15][17]
Chapter 2: Investigating the Anticancer Potential
The fight against cancer necessitates the continuous development of novel therapeutic agents that can overcome resistance and offer improved safety profiles. Based on the established anticancer activity of many pyrazole derivatives, this is a primary and promising avenue of investigation for this compound.[5][6][7][11][13]
Initial Cytotoxicity Screening: A Broad-Spectrum Approach
The first step in assessing anticancer potential is to determine the compound's ability to inhibit the growth of cancer cells. A broad-spectrum screening against a panel of diverse human cancer cell lines is recommended to identify potential tissue-specific activity.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Line Selection: Utilize a panel of well-characterized human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], and PC-3 [prostate]). Include a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) to assess selectivity.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure exponential growth during the assay period. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl). Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Delving Deeper: Elucidating the Mechanism of Action
Should the initial screening reveal significant cytotoxic activity, the next critical phase is to understand how the compound is killing the cancer cells. Key mechanisms to investigate include the induction of apoptosis and cell cycle arrest.
Experimental Workflow: Characterizing the Anticancer Mechanism
Caption: Workflow for elucidating the anticancer mechanism of action.
Experimental Protocols:
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analyze the stained cells using flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells as described above.
-
Harvest and fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A and stain with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Chapter 3: Probing the Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrazole derivatives, most notably COX-2 inhibitors, have a well-established role in managing inflammation.[4][18][19][20] Therefore, evaluating the anti-inflammatory properties of this compound is a logical and promising line of inquiry.
In Vitro Assessment of Anti-inflammatory Effects
A key initiating event in inflammation is the production of pro-inflammatory mediators by immune cells in response to stimuli. An in vitro model using macrophages is an excellent system to screen for anti-inflammatory activity.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
-
Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
-
Pre-treatment: Incubate the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines: Quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using Enzyme-Linked Immunosorbent Assays (ELISAs).
-
-
Data Analysis: Determine the dose-dependent inhibition of NO, TNF-α, and IL-6 production by the test compound.
Investigating the Underlying Signaling Pathways
To understand how this compound might be exerting its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
Signaling Pathway Investigation
Caption: Potential points of intervention in inflammatory signaling pathways.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Treat macrophages with this compound and/or LPS for appropriate time points (e.g., 30 minutes for protein phosphorylation, 2 hours for IκBα degradation).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins, including:
-
Phospho-p38, phospho-ERK, and phospho-JNK (for MAPK pathway activation)
-
IκBα and phospho-NF-κB p65 (for NF-κB pathway activation)
-
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities to determine the effect of the compound on the phosphorylation or degradation of these target proteins.
Chapter 4: Exploring Enzyme Inhibitory Activity
The structural characteristics of this compound make it a candidate for enzyme inhibition. A targeted approach towards enzymes that are relevant to the potential anticancer and anti-inflammatory activities observed is a logical next step.
Kinase Inhibition Assays
Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. Many pyrazole-containing compounds are known kinase inhibitors.[13]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Kinase Selection: Based on the cancer cell line screening results, select a panel of relevant kinases (e.g., CDKs for cell cycle arrest, VEGFR for angiogenesis).
-
Assay Format: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). These assays typically measure the amount of ADP produced as a result of the kinase phosphorylating its substrate.
-
Inhibition Measurement: Perform the kinase reaction in the presence of a range of concentrations of this compound.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
Cyclooxygenase (COX) Inhibition Assays
Given the potential for anti-inflammatory activity, investigating the inhibition of COX-1 and COX-2 enzymes is essential.
Experimental Protocol: COX Colorimetric Inhibitor Screening Assay
-
Assay Principle: Use a commercially available kit that measures the peroxidase activity of COX. The oxidation of a chromogenic substrate by the peroxidase activity is measured colorimetrically.
-
Enzyme Incubation: Incubate purified COX-1 and COX-2 enzymes with arachidonic acid (the substrate) in the presence of various concentrations of this compound.
-
Colorimetric Measurement: Add the chromogenic substrate and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Chapter 5: Data Presentation and Interpretation
The robust generation of data must be accompanied by clear and concise presentation to facilitate interpretation and comparison.
Table 1: Summary of Hypothetical IC50 Values for this compound
| Assay Type | Target | IC50 (µM) |
| Anticancer | MCF-7 (Breast Cancer) | e.g., 5.2 |
| A549 (Lung Cancer) | e.g., 8.1 | |
| HCT-116 (Colon Cancer) | e.g., 3.5 | |
| Anti-inflammatory | NO Production (RAW 264.7) | e.g., 12.4 |
| TNF-α Production (RAW 264.7) | e.g., 9.8 | |
| Enzyme Inhibition | CDK2 | e.g., 1.2 |
| COX-2 | e.g., 7.5 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic evaluation of the potential biological activities of this compound. By leveraging the known pharmacology of the pyrazole scaffold and its fused-ring analogs, we have outlined a logical and experimentally sound approach to investigate its anticancer, anti-inflammatory, and enzyme inhibitory properties. The detailed protocols and workflows presented herein are designed to be self-validating and to yield high-quality, interpretable data.
Positive findings from these initial in vitro studies would provide a strong foundation for advancing this compound into more complex biological systems, including in vivo animal models of cancer and inflammation. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, would be crucial for optimizing the potency and selectivity of this promising scaffold. The journey from a novel chemical entity to a potential therapeutic agent is long and arduous, but the systematic and rigorous scientific investigation outlined in this guide is the essential first step.
References
- Current time information in Oskarshamn, SE. (n.d.). Google.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
- Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008). National Center for Biotechnology Information.
- Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. (n.d.). ResearchGate.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). N/A.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
- Study on the pharmacological properties of pyrazole. (2025). ChemicalBook.
- Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
- Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (n.d.). National Center for Biotechnology Information.
- Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2026). National Center for Biotechnology Information.
- methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride. (n.d.). Smolecule.
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). National Center for Biotechnology Information.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). National Center for Biotechnology Information.
- 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione synthesis. (n.d.). ChemicalBook.
- chemistry and biological properties of pyrazole derivatives. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (n.d.). ResearchGate.
- Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals.
- (PDF) Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus. (n.d.). ResearchGate.
- Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. (2012). PubMed.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). National Center for Biotechnology Information.
- Synthesis and anti-inflammatory activities of N-4,N-5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines. (2025). ResearchGate.
- Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD.
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). N/A.
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS.
- Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. (2002). PubMed.
- 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. (n.d.). PubMed.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 6. noveltyjournals.com [noveltyjournals.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride [smolecule.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 18. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Unveiling the Therapeutic Targets of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The fused heterocyclic scaffold of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione represents a promising, yet underexplored, chemotype in medicinal chemistry. While direct biological data for this specific molecule is sparse, the rich pharmacology of the broader pyrazole and pyrrolo[3,4-c]pyrazole-4,6-dione classes provides a strong rationale for its investigation as a potential therapeutic agent. This guide delineates a comprehensive, multi-pronged strategy for the de-novo identification and validation of its molecular targets. We will traverse from computational prediction to sophisticated experimental workflows, providing both the strategic reasoning and detailed protocols necessary to elucidate the mechanism of action and unlock the therapeutic potential of this compound.
Introduction: The Rationale for Target Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The fusion of this pyrazole ring with a furo-dione moiety, as seen in this compound, creates a rigid, three-dimensional structure with a unique distribution of hydrogen bond donors and acceptors. This distinct architecture suggests the potential for novel and selective interactions with biological macromolecules.
Notably, structurally related pyrrolo[3,4-c]pyrazole-4,6-dione derivatives have been investigated as inhibitors of enzymes such as phosphatases and protein kinases, including Cyclin-Dependent Kinase 2 (CDK2).[3] Given the high degree of structural similarity, it is plausible that this compound may engage with similar target classes. This guide provides a systematic roadmap for moving from this rational hypothesis to definitive target identification and validation.
Foundational Phase: In Silico Target Prediction
Before embarking on resource-intensive experimental studies, a computational approach can effectively narrow the field of potential targets. This initial phase leverages the known pharmacology of related compounds to build a predictive model for our lead molecule.
Structural Similarity and Pharmacophore Analysis
The first step involves a systematic comparison of this compound against databases of bioactive molecules (e.g., ChEMBL, PubChem). The objective is to identify compounds with high structural and pharmacophoric similarity that have well-characterized biological targets. The pyrazole core, N-methyl group, and dione functionality are key features for these comparisons.[4]
Molecular Docking Studies
Based on the findings from the similarity analysis, a panel of putative targets can be selected for molecular docking simulations. High-priority target classes, given the known activities of pyrazole derivatives, include:
-
Cyclooxygenases: (COX-1 and COX-2)[6]
Docking studies will predict the binding affinity and pose of this compound within the active sites of these proteins, providing a quantitative basis for prioritizing experimental validation. A recent study on novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives utilized molecular docking against the protein target with PDB ID: 4N9S to predict binding affinities and key interactions.[9]
Experimental Deep Dive: Unbiased Target Identification
While in silico methods provide valuable hypotheses, unbiased experimental approaches are essential for discovering both expected and unexpected molecular targets directly from a biological system.[10][11] These methods can be broadly categorized into affinity-based and label-free strategies.
Affinity-Based Proteomics
This classical approach involves chemically modifying the small molecule to serve as "bait" for capturing its interacting proteins from a cell lysate.[1]
Caption: Workflow for affinity-based target identification.
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm terminating in a biotin tag. It is crucial that the attachment point of the linker does not disrupt the key pharmacophoric elements of the molecule.
-
Immobilization: Incubate the biotinylated compound with streptavidin-coated magnetic beads to achieve immobilization.
-
Lysate Preparation: Prepare a native protein lysate from a relevant human cancer cell line (e.g., HCT-116, A549) under non-denaturing conditions.
-
Incubation: Add the cell lysate to the beads and incubate with gentle rotation to allow for protein binding.
-
Washing: Perform a series of stringent washes with decreasing salt concentrations to remove non-specific protein interactions.
-
Elution: Elute the bound proteins from the beads using a competitive agent (e.g., free biotin) or a denaturing buffer.
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
Label-Free Proteomics
Label-free methods avoid chemical modification of the small molecule, thus circumventing potential issues with altered bioactivity.[10] These techniques often rely on observing changes in protein properties upon drug binding.
Caption: Workflow for Thermal Proteome Profiling.
Rigorous Confirmation: The Target Validation Gauntlet
Once a list of candidate targets is generated, a multi-tiered validation process is imperative to confirm a direct and functionally relevant interaction.
In Vitro Enzymatic Assays
For candidate enzymes (e.g., kinases, phosphatases), direct enzymatic assays are the gold standard for confirming inhibitory activity.
-
Reagents: Recombinant human CDK2/Cyclin A, ATP, and a suitable peptide substrate.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding ATP.
-
Detection: After incubation, quantify the amount of phosphorylated substrate using a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cell-Based Target Engagement Assays
Confirmation of target engagement within a cellular context is a critical validation step.
Caption: Workflow for cellular target validation.
Biophysical Interaction Analysis
Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity (KD) and thermodynamics of the compound-target interaction.
Summary of Potential Target Classes and Data
Based on the extensive literature on pyrazole and its fused derivatives, the following table summarizes high-priority potential target classes for this compound.
| Target Class | Specific Examples | Rationale / Key References |
| Protein Kinases | CDK2, EGFR, PI3K, GSK3β | Anticancer activity of pyrazole and pyrrolo[3,4-c]pyrazole derivatives is frequently linked to kinase inhibition.[3][5][12] |
| Tubulin | - | Several pyrazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8] |
| Inflammatory Enzymes | COX-2, Prostaglandin H synthase | The pyrazole scaffold is central to several non-steroidal anti-inflammatory drugs (NSAIDs).[2][6] |
| Phosphatases | - | Pyrrolo[3,4-c]pyrazole-4,6-dione nucleus has been reported in the context of phosphatase inhibition. |
Conclusion
The exploration of this compound offers a compelling opportunity for the discovery of novel therapeutic agents. While its specific biological targets remain to be elucidated, the well-documented activities of structurally related compounds provide a solid foundation for a targeted and efficient discovery campaign. The integrated approach outlined in this guide, combining predictive computational methods with robust, unbiased experimental workflows and rigorous validation protocols, provides a clear and actionable path for researchers to unlock the full therapeutic potential of this promising molecule.
References
- Al-Omar, M. A. (2010). Pyrazole derivatives as promising anticancer agents. Molecules, 15(7), 4785-4813.
- Ali, A. A., et al. (2020). Design, synthesis, and biological evaluation of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors. Bioorganic Chemistry, 94, 103403.
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
- Collier, P. N., et al. (2015). Discovery of 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivatives as potent and selective PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2883-2887.
- Deraeve, C., et al. (2012). Synthesis and evaluation of pyrrolo[3,4-c]pyridine-3-one derivatives as new inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). European Journal of Medicinal Chemistry, 54, 534-543.
- Gaber, Z. S., et al. (2021). Design, synthesis and biological evaluation of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential EGFR inhibitors. Bioorganic Chemistry, 115, 105221.
- Gomha, S. M., et al. (2025).
- Hassan, A. S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6598.
- Kamel, R. (2015). Cytotoxic and Cytoprotective Activities.
- Kenchappa, R., & Bodke, Y. D. (2020). Antinociceptive and Anti-inflammatory Activities.
- Metwally, A. A., et al. (2019). Synthesis of some novel pyrazolo[4,3-c]pyridine derivatives and evaluation of their antitumor activity. Bioorganic Chemistry, 86, 464-474.
- Pevarello, P., et al. (2007). 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors. ChemMedChem, 2(6), 841-852.
- Thangarasu, P., et al. (2021). Design, synthesis, and biological evaluation of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors for anticancer drug development. Bioorganic Chemistry, 116, 105342.
- Wang, Y., et al. (2020). Design, synthesis, and in vitro anticancer activity of novel benzimidazole-grafted benzene sulfonamide-pyrazole hybrids as potential tubulin polymerization inhibitors. Bioorganic Chemistry, 94, 103402.
- Wojcicka, A., et al. (2018).
- Zhang, Y., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(9), 1198.
- Zhao, L., et al. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6979-6983.
- Borrego, E. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7734.
- Sadek, K. U., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules, 13(5), 1011-1023.
-
PubChem. (n.d.). 1-Methyl-4,6-dihydrofuro[3,4-d]pyrazole. Retrieved from [Link]
- Reddy, T. S., et al. (2018). Design, synthesis and biological evaluation of some pyrazole-containing derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2574.
- Chou, T. S., et al. (2007). Synthesis of furopyrazole analogs of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole (YC-1) as novel anti-leukemia agents. Bioorganic & Medicinal Chemistry, 15(5), 1732-1742.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione (168543-12-2) for sale [vulcanchem.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 12. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione. Due to the limited direct literature on this specific molecule, this paper establishes a foundational understanding by drawing parallels with the closely related pyrrolo[3,4-c]pyrazole-4,6-dione scaffold and the broader class of furo-pyrazole derivatives. We will explore plausible synthetic routes, predict key physicochemical and spectroscopic properties, and discuss the potential biological activities and therapeutic applications of this emerging scaffold. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration of new chemical entities for therapeutic intervention.
Introduction: The Emergence of Fused Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole ring is a well-established privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The fusion of the pyrazole ring with other heterocyclic systems, such as the furo[3,4-c] moiety, creates rigid bicyclic structures with unique three-dimensional arrangements of functional groups. These fused systems offer the potential for enhanced binding affinity and selectivity to biological targets.[3]
The pyrrolo[3,4-c]pyrazole-4,6-dione core, a close structural analog of our target molecule, has been investigated for its biological activities, including its potential as a phosphatase inhibitor.[3] This guide will extrapolate from the known chemistry and biology of these related compounds to provide a detailed prospective analysis of this compound.
Synthesis and Chemical Reactivity: A Proposed Synthetic Strategy
A promising approach involves a multi-step synthesis commencing with the condensation of methylhydrazine with a suitable furan-3,4-dicarboxylic acid derivative.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of Furan-3,4-dicarbonyl dichloride. Furan-3,4-dicarboxylic acid is refluxed with an excess of thionyl chloride to yield furan-3,4-dicarbonyl dichloride. The excess thionyl chloride is removed under reduced pressure.
-
Step 2: Amidation. The resulting furan-3,4-dicarbonyl dichloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of methylamine in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred overnight. The resulting N,N'-dimethylfuran-3,4-dicarboxamide is isolated and purified.
-
Step 3: Cyclization with Methylhydrazine. N,N'-dimethylfuran-3,4-dicarboxamide is reacted with methylhydrazine in a high-boiling point solvent such as ethanol or acetic acid, potentially with an acid catalyst. The reaction mixture is heated to reflux for several hours. Upon cooling, the product, this compound, is expected to precipitate and can be purified by recrystallization.
Physicochemical and Spectroscopic Properties (Predicted)
The physicochemical and spectroscopic properties of this compound can be predicted based on its structure and by analogy to similar compounds.[6]
| Property | Predicted Value |
| Molecular Formula | C₇H₅N₂O₃ |
| Molecular Weight | 165.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
| Melting Point | Estimated to be in the range of 200-250 °C |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~3.8-4.0 (s, 3H, N-CH₃)
-
~7.8-8.0 (s, 1H, pyrazole-H)
-
~8.0-8.2 (s, 1H, furan-H)
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~35-40 (N-CH₃)
-
~110-115 (furan-C)
-
~135-140 (pyrazole-C)
-
~140-145 (fused C)
-
~155-160 (fused C)
-
~160-165 (C=O)
-
~165-170 (C=O)
-
-
IR (KBr, cm⁻¹):
-
~1750-1700 (C=O stretching, asymmetric)
-
~1700-1650 (C=O stretching, symmetric)
-
~1600-1550 (C=N stretching)
-
~1300-1200 (C-N stretching)
-
-
Mass Spectrometry (ESI+):
-
m/z = 166.04 [M+H]⁺
-
Potential Biological Activities and Therapeutic Applications
The fused furo[3,4-c]pyrazole scaffold is a promising pharmacophore with the potential for a wide range of biological activities. Drawing on the known activities of pyrazole-containing compounds and their fused-ring analogs, we can hypothesize several potential therapeutic applications for this compound.[7][8][9]
Anticancer Activity
Pyrazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer.[1] The rigid, planar structure of the furo[3,4-c]pyrazole-4,6-dione core could facilitate its intercalation into DNA or its binding to the active sites of key enzymes involved in cancer cell proliferation.
Caption: Potential anticancer mechanisms of action for this compound.
Anti-inflammatory Activity
Many pyrazole-containing compounds exhibit significant anti-inflammatory properties. This activity is often mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating pro-inflammatory cytokine production. The furo[3,4-c]pyrazole-4,6-dione scaffold could be a valuable template for the design of novel anti-inflammatory agents.
Antimicrobial Activity
The pyrazole nucleus is a common feature in many antimicrobial agents. The unique electronic and steric properties of the furo[3,4-c]pyrazole-4,6-dione system may allow for potent and selective inhibition of microbial growth. Further investigation into its activity against a panel of bacterial and fungal strains is warranted.
Future Directions and Conclusion
This compound represents a novel and unexplored heterocyclic scaffold with significant potential in drug discovery. This technical guide has provided a foundational overview by proposing a viable synthetic route, predicting its key physicochemical and spectroscopic properties, and hypothesizing its potential biological activities based on well-established principles of medicinal chemistry and analogy to related compounds.
Further research is imperative to validate these predictions. The synthesis and thorough characterization of this molecule, followed by comprehensive biological screening, will be crucial next steps. The insights gained from such studies will undoubtedly contribute to the expanding landscape of pyrazole-based therapeutics and may lead to the discovery of new and effective treatments for a range of diseases.
References
- Bond, G. et al. (2015). Synthesis and evaluation of 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives as RSV inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3584-3588.
- Deltel, C. et al. (2020). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 25(15), 3485.
- Shaw, A. A. et al. (2026).
-
Shaw, A. A. et al. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. PubMed. Retrieved from [Link]
-
Shaw, A. A. et al. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. Retrieved from [Link]
- An overview of the biological activity of pyrrolo[3,4-c]pyridine deriv
- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Mini-Reviews in Medicinal Chemistry, 23(22).
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2017). Molecules, 22(9), 1533.
- Tarigoppula, S. et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals.
- A Novel and Efficient One-Pot Synthesis of Furo[3′,4′:5,6]pyrido[2,3-c]pyrazole Derivatives Using Organocatalysts. (2008). Synfacts, 2008(03), 0321-0321.
- First synthesis and further derivatization of furo[3,2-c]pyrazol-6-ones. (2014). Tetrahedron Letters, 55(42), 5836-5839.
- Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. (2008). Molecules, 13(4), 1011-1024.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2017). Oriental Journal of Chemistry, 33(5), 2174-2190.
-
Shaw, A. A. et al. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Nature. Retrieved from [Link]
- Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008).
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). Molecules, 27(19), 6524.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2023.
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (2016). Current Organic Synthesis, 13(5), 724-735.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10.
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PMC. Retrieved from [Link]
- Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction. (2019). Beilstein Journal of Organic Chemistry, 15, 2235-2242.
- Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 334-339.
- Spectroscopic Analysis of 3H-furo[3,4-e]benzimidazole: A Technical Guide. (2025). BenchChem.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Analysis of furo[3,2‐c]tetrahydroquinoline and pyrano[3,2‐c]tetrahydroquinoline derivatives as antitumor agents by electrospray ionization tandem mass spectrometry and in vitro metabolism in human liver microsomes. (2013). Rapid Communications in Mass Spectrometry, 27(15), 1735-1746.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. connectjournals.com [connectjournals.com]
Spectroscopic Profile of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione: A Predictive Technical Guide
Introduction
1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione is a heterocyclic compound featuring a fused furo[3,4-c]pyrazole bicyclic system. This scaffold is of interest to researchers in medicinal chemistry and materials science due to its structural rigidity and potential for diverse biological activities, drawing parallels to the well-studied pyrrolo[3,4-c]pyrazole-4,6-dione core, which has been investigated for its inhibitory activities.[1] As of the writing of this guide, detailed experimental spectroscopic data for this compound is not extensively available in public databases.
This technical guide, therefore, presents a comprehensive predictive analysis of the spectroscopic characteristics of this compound. Leveraging established principles of spectroscopic theory and drawing upon empirical data from structurally analogous compounds, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this novel compound. The insights herein are grounded in data from N-methyl pyrazoles, pyrrolo[3,4-c]pyrazole-4,6-diones, and other related heterocyclic systems.
The molecular structure of the target compound is presented below:
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for the title compound, with justifications based on analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are based on known chemical shifts for N-methyl pyrazoles and related heterocyclic systems.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the pyrazole proton and a singlet for the N-methyl group.
| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | |||
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale/Comparison |
| H3 | ~7.5 - 7.8 | s | The proton on the pyrazole ring is expected to be a singlet. In 1-methylpyrazole, the H3 proton appears around δ 7.5.[2] The fusion to the electron-withdrawing furo-dione system may shift this proton slightly downfield. |
| N-CH₃ | ~3.9 - 4.2 | s | The N-methyl group will appear as a singlet. In 1-methylpyrazole, this signal is at approximately δ 3.9.[2] The electronic environment in the fused system is expected to be similar. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be critical for confirming the carbon skeleton, with characteristic signals for the carbonyl carbons of the dione moiety.
| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | ||
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale/Comparison |
| C4, C6 (C=O) | ~165 - 175 | The carbonyl carbons of the dione are expected in this region. In analogous pyrrolo[3,4-c]pyrazole-4,6-dione systems, these carbons appear between δ 172.1–176.7 ppm.[4] |
| C3 | ~140 - 145 | In 1-methylpyrazole, the C3 carbon is found around δ 138.7.[2] Fusion to the ring system may cause a slight downfield shift. |
| C3a, C6a | ~125 - 135 | These are the bridgehead carbons. Their chemical shifts are influenced by both ring systems. |
| N-CH₃ | ~38 - 41 | The N-methyl carbon in 1-methylpyrazole is observed at δ 39.1.[2] A similar value is expected here. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the carbonyl groups of the dione.
| Predicted IR Data (KBr, cm⁻¹) | |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O stretching (asymmetric and symmetric) | 1790 - 1710 and 1715 - 1680 |
| C=N stretching (pyrazole) | 1620 - 1580 |
| C-O-C stretching (furan) | 1250 - 1150 |
Causality Behind Predictions: In structurally similar pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, the characteristic imide carbonyl absorptions (CO-NR-CO) appear as two strong bands at 1789–1721 cm⁻¹ and 1712–1679 cm⁻¹.[4] The furo-dione system is expected to exhibit similar strong absorptions from the anhydride-like carbonyl groups. The C=N stretching of the pyrazole ring and the C-O-C stretching of the furan ring are also key diagnostic peaks.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
| Predicted Mass Spectrometry Data | |
| Analysis | Predicted Value |
| Molecular Formula | C₇H₅NO₃ |
| Molecular Weight | 151.12 g/mol |
| Expected Molecular Ion (M⁺) | m/z 151 |
| Predicted Key Fragments | m/z 123 (M⁺ - CO), m/z 95 (M⁺ - 2CO) |
Rationale for Fragmentation: The molecular ion peak is expected at m/z 151. A likely fragmentation pathway would involve the sequential loss of carbon monoxide (CO) molecules from the dione moiety, which is a common fragmentation pattern for such systems.[5]
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic characterization of a novel compound like this compound.
Caption: General workflow for the spectroscopic characterization of a novel compound.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds (to ensure quantitative data for carbonyls).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shifts using the TMS signal.
-
Integrate peaks in the ¹H spectrum and assign multiplicities.
-
For complex spectra, consider 2D NMR experiments like COSY, HSQC, and HMBC for definitive assignments.[6]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Wavelength Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
Collect the spectrum and perform a background subtraction.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Dilute the solution to a concentration of approximately 1 µg/mL.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
-
Data Processing:
-
Acquire the mass spectrum.
-
Determine the exact mass of the molecular ion and compare it with the calculated mass.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Conclusion
This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. While awaiting experimental verification, the presented data, derived from the analysis of structurally related compounds, offers a solid foundation for researchers to identify and characterize this molecule. The provided experimental protocols outline a standardized approach to obtaining high-quality spectroscopic data, ensuring the scientific rigor required in drug discovery and materials science research.
References
- BenchChem. (2025). An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core. [Link not available]
- BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
- Shawali, A. S., et al. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Molecules, 13(4), 1011-1024.
- El-Gendy, A. A., et al. (2026).
- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.
- Asif, N., et al. (2011). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 23(11), 4827-4830.
- Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.
- Dalle, K., et al. (2019). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 24(18), 3349.
- Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- El-Gendy, A. A., et al. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives.
- Fathalla, W., & Zaki, M. E. A. (2021). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. New Journal of Chemistry, 45(1), 234-247.
- El-Gendy, A. A., et al. (2026).
- Shawali, A. S., et al. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles.
- Dalle, K., et al. (2019). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PubMed Central.
- El-Gendy, A. A., et al. (2026).
- The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- 1H and 13C NMR study of perdeuterated pyrazoles.
- Characterization data for new pyrazole derivatives.
- An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core. Benchchem.
- Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Source not available].
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
- Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. [Source not available].
- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....
- Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. NIH.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH.
- Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Semantic Scholar.
Sources
- 1. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. thieme-connect.de [thieme-connect.de]
Navigating the Research Landscape of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione: A Technical Guide
For Immediate Release
Shanghai, China – January 12, 2026 – For researchers, scientists, and professionals in drug development, the pursuit of novel chemical entities is a cornerstone of innovation. This technical guide addresses the current commercial availability and technical profile of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione, a heterocyclic compound with potential for further scientific exploration.
Executive Summary: Commercial Availability
Chemical Identity and Structural Characteristics
This compound is a fused heterocyclic compound. Its structure consists of a pyrazole ring fused to a furanone ring, with a methyl group substituted on the nitrogen atom of the pyrazole ring.
| Property | Value |
| Molecular Formula | C₆H₄N₂O₃ |
| Molecular Weight | 152.11 |
| IUPAC Name | This compound |
| SMILES | CN1N=CC2=C1C(=O)OC2=O |
The presence of the pyrazole nucleus is significant, as this scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[2][3] The fused dione ring system introduces unique electronic and steric properties that could influence its interaction with biological targets.
Caption: Chemical structure of this compound.
Potential Synthesis Strategies
Given the absence of commercial suppliers, a plausible synthetic route is crucial. The synthesis of related pyrrolo[3,4-c]pyrazole-4,6-dione derivatives has been reported, offering a foundational methodology.[4][5] A potential approach to this compound could involve a multi-step synthesis starting from a suitably substituted pyrazole precursor.
A generalized workflow, adapted from the synthesis of similar fused pyrazole systems, might include:
-
Preparation of a functionalized pyrazole core: Synthesis of a 1-methyl-1H-pyrazole with appropriate substituents at the 3 and 4 positions to facilitate the formation of the fused furo-dione ring.
-
Annulation to form the furo-dione ring: Cyclization reaction to construct the fused five-membered lactone ring with the dione functionality.
Caption: A generalized synthetic workflow for the target compound.
Potential Applications in Research and Drug Discovery
While specific biological activities of this compound are not yet documented, the pyrazole core is a key feature in many biologically active compounds. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[3][6][7]
The fused ring system of this compound may offer a rigid scaffold that could be optimized for binding to various biological targets. For instance, related pyrrolo[3,4-c]pyrazole derivatives have been investigated as potential inhibitors of cancer cell proliferation and for their anti-inflammatory effects.[5][8] Furthermore, pyrazole-containing heterocycles have been explored as small-molecule inhibitors targeting protein-protein interactions, such as the PD-1/PD-L1 pathway in cancer immunotherapy.[9]
Conclusion and Future Directions
This compound represents an under-explored area of chemical space. Its lack of commercial availability presents a challenge but also an opportunity for synthetic and medicinal chemists. The development of a reliable synthetic route is the first critical step to unlocking its potential. Subsequent screening in various biological assays could reveal novel therapeutic applications, leveraging the proven utility of the pyrazole scaffold. Researchers are encouraged to explore the synthesis and biological evaluation of this and related furo[3,4-c]pyrazole derivatives to expand the arsenal of heterocyclic compounds for drug discovery.
References
-
This compound - LabNovo. LabNovo. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. RJPBCS. [Link]
-
Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC. National Center for Biotechnology Information. [Link]
-
chemistry and biological properties of pyrazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research. [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - ResearchGate. ResearchGate. [Link]
Sources
- 1. CAS N/A MFCD09473490-1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione -LabNovo [do.labnovo.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Buy methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride [smolecule.com]
- 9. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Disclaimer: Specific safety and toxicological data for 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione is not extensively available in public literature. This guide has been compiled by extrapolating information from structurally similar compounds, including pyrazole derivatives and N-substituted maleimides, in conjunction with established principles of laboratory safety. It is imperative to treat this compound as having unknown toxicity and to handle it with the utmost care.
Introduction: Navigating the Unknown
The fused heterocyclic scaffold of this compound represents a class of molecules with significant potential in medicinal chemistry and materials science.[1] As with any novel or sparsely studied compound, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an analysis of its constituent chemical motifs and the known hazards of analogous structures. The core principle of this document is the adoption of prudent practices that minimize exposure and mitigate risk in the absence of complete toxicological data.[2]
Chapter 1: Structural Analysis and Inferred Physicochemical Properties
This compound is a fused heterocyclic system comprising a methylated pyrazole ring and a furo-dione moiety. This structure is analogous to N-alkyl maleimide fused to a pyrazole. The dione functionality suggests the potential for reactivity as a Michael acceptor, and the overall planar structure may allow for intercalation with biological macromolecules. Compounds of this nature are typically crystalline solids with limited solubility in water but better solubility in organic solvents.[1]
Chapter 2: Hazard Assessment - An Analog-Based Approach
Given the lack of a specific Safety Data Sheet (SDS) for the target compound, a hazard assessment must be based on related structures.
Hazards Associated with the Pyrazole Moiety
Pyrazole derivatives are known to exhibit a wide range of biological activities, and some can be toxic.[3][4][5][6] Studies on various pyrazole-containing compounds have indicated potential for cytotoxicity.[3][5][6]
Hazards Associated with the Furo-dione (Maleimide-like) Moiety
The furo-dione component is structurally related to maleimide. Maleimides are known to be skin and eye irritants, and some can be sensitizers.[7][8][9] The reactivity of the double bond in the maleimide ring system (present as part of the furan ring in the target molecule) with biological nucleophiles is a potential source of toxicity.
Summary of Potential Hazards
Based on the analysis of its structural components, the following hazards should be assumed for this compound:
| Hazard Class | Inferred Potential Hazard | Basis for Inference |
| Acute Toxicity (Oral) | Harmful if swallowed. | General toxicity of some heterocyclic compounds and maleimides.[7] |
| Skin Corrosion/Irritation | May cause skin irritation. | Maleimides are known skin irritants.[8] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Maleimides are known eye irritants.[8][9] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | A known property of some maleimide derivatives.[8] |
| Mutagenicity/Carcinogenicity | Unknown. Treat as potentially hazardous. | Standard practice for novel compounds. |
| Aquatic Toxicity | Potentially harmful to aquatic life. | A common hazard for complex organic molecules. |
Chapter 3: Prudent Laboratory Practices for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict work practices, is essential.
Engineering Controls
All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or aerosols.[10][11]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:[2][10]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. A face shield offers broader protection.[2] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact. Gloves should be inspected before use and changed frequently.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and clothing from spills. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[12] |
| Respiratory Protection | Not generally required if work is performed in a fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with an appropriate cartridge should be used after a proper risk assessment and fit-testing.[2][8] |
General Handling Workflow
A systematic approach to handling ensures safety at every step.
Caption: General workflow for safely handling this compound.
Chapter 4: Storage, Stability, and Incompatibilities
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials.
-
Stability: The stability of this compound is not well-documented. As a precaution, protect from light, moisture, and extreme temperatures.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition or vigorous reactions.[8]
Chapter 5: Emergency Procedures
Spill Response
-
Minor Spill (in a fume hood):
-
Ensure PPE is worn.
-
Wipe up the spill with an inert absorbent material.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
-
Major Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Prevent entry into the area.
-
Follow your institution's emergency response procedures.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[12]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Chapter 6: Waste Disposal
All waste containing this compound, including contaminated lab supplies and unused material, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Chapter 7: Synthesis and Reactivity Hazards
The synthesis of related pyrrolo[3,4-c]pyrazole-4,6-diones often involves multiple steps, potentially using hazardous reagents.[13] For example, the synthesis of N-arylmaleimides, a related structural class, can involve acetic anhydride, which is corrosive.[13] When planning the synthesis of the title compound or its derivatives, a thorough risk assessment of all reagents, intermediates, and reaction conditions is essential.
Caption: Risk assessment process for handling a compound with limited safety data.
References
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020-08-28).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
- Ameen, M. O., et al. (2024). Guarding Against Hazard in Laboratories: Navigating Chemical Safety in The Modern Age. ILJS-24-061 (SPECIAL EDITION).
- Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from a university website's safety manual.
- Santa Cruz Biotechnology. (n.d.). Maleimide Safety Data Sheet.
-
University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
- ChemicalBook. (n.d.). Maleimide - Safety Data Sheet.
- Fisher Scientific. (2009-09-20). SAFETY DATA SHEET for Maleic acid N-ethylimide.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET for 1H-Pyrrole-2,5-dione.
- Al-Abdullah, E. S., et al. (n.d.). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.
- de Faria, F. M., et al. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
- Unknown. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
-
ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]
-
ResearchGate. (2025-08-06). (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Retrieved from [Link]
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).
- Ahasan, N. B., & Islam, M. R. (2025-08-06). (PDF) Cytotoxicity study of pyrazole derivatives.
- Vulcanchem. (n.d.). 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione.
- Da Settimo, A., et al. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
- Aggarwal, N., & Kumar, R. (n.d.).
- El-Sayed, M. A.-S., et al. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
-
Wikipedia. (n.d.). Ethylene oxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Theophylline. Retrieved from [Link]
-
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
Sources
- 1. 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione (168543-12-2) for sale [vulcanchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. uwlax.edu [uwlax.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. books.rsc.org [books.rsc.org]
Methodological & Application
Synthesis of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione: A Detailed Guide for Medicinal Chemists and Researchers
Introduction
The furo[3,4-c]pyrazole-4,6-dione ring system is a compelling scaffold in medicinal chemistry, representing a class of fused heterocyclic compounds with significant potential for biological activity. The strategic fusion of a furanodione moiety with a pyrazole core offers a unique three-dimensional architecture and electronic distribution, making it an attractive target for the development of novel therapeutic agents. This document provides a comprehensive guide for the synthesis of a key derivative, 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be both explanatory and practical, detailing the underlying chemical principles to empower informed experimental execution.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is strategically approached through a retrosynthetic pathway that identifies a key precursor: 1-methyl-1H-pyrazole-3,4-dicarboxylic acid. This intermediate contains the core pyrazole structure with the necessary functionalities poised for the formation of the fused furanodione ring. The overall synthetic strategy is a two-step process:
-
Formation of the Pyrazole Core: Construction of the 1-methyl-1H-pyrazole-3,4-dicarboxylic acid intermediate.
-
Annulation of the Furanodione Ring: Intramolecular cyclization of the dicarboxylic acid to yield the target furo[3,4-c]pyrazole-4,6-dione.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Key Intermediate: Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
The initial and crucial step involves a [3+2] cycloaddition reaction between methylhydrazine and dimethyl acetylenedicarboxylate (DMAD). This reaction efficiently constructs the desired 1-methyl-pyrazole ring functionalized with two ester groups at positions 3 and 4. The regioselectivity of this reaction is a key consideration. The reaction of an unsymmetrical hydrazine with an unsymmetrical alkyne can potentially lead to two regioisomers. However, in the case of methylhydrazine and DMAD, the electronic and steric factors generally favor the formation of the desired 1,3,4-trisubstituted pyrazole.
Experimental Protocol 1: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| Methylhydrazine | 46.07 | 0.874 | 50 | 2.30 g (2.63 mL) |
| Dimethyl acetylenedicarboxylate (DMAD) | 142.11 | 1.156 | 50 | 7.11 g (6.15 mL) |
| Methanol (anhydrous) | 32.04 | 0.792 | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).
-
Carefully add methylhydrazine (2.30 g, 50 mmol) to the methanol with stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dimethyl acetylenedicarboxylate (7.11 g, 50 mmol) dropwise to the stirred solution over a period of 30 minutes. An exothermic reaction is expected, so maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product, dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Expected Outcome: A pale yellow oil or a low-melting solid.
Part 2: Hydrolysis to 1-methyl-1H-pyrazole-3,4-dicarboxylic acid
The diester obtained in the previous step is then hydrolyzed to the corresponding dicarboxylic acid. This is a standard saponification reaction using a strong base, typically sodium hydroxide or potassium hydroxide, followed by acidification.
Experimental Protocol 2: Synthesis of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate | 198.17 | 40 | 7.93 g |
| Sodium Hydroxide (NaOH) | 40.00 | 100 | 4.00 g |
| Water | 18.02 | - | 80 mL |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | As needed |
Procedure:
-
In a 250 mL round-bottom flask, dissolve dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate (7.93 g, 40 mmol) in 40 mL of methanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (4.00 g, 100 mmol) in 40 mL of water.
-
Add the sodium hydroxide solution to the solution of the diester.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the progress of the hydrolysis by TLC (the dicarboxylic acid will have a much lower Rf value and may remain at the baseline).
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the reaction mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid should form.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Dry the product in a vacuum oven at 60-70 °C.
Expected Outcome: A white crystalline solid.
Part 3: Cyclization to this compound
The final step is the intramolecular cyclization of the dicarboxylic acid to form the target furo[3,4-c]pyrazole-4,6-dione. This is essentially the formation of a cyclic anhydride from a 1,2-dicarboxylic acid. This transformation can be achieved by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride or by simply heating it under vacuum.
Caption: Overall synthetic workflow for this compound.
Experimental Protocol 3: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-methyl-1H-pyrazole-3,4-dicarboxylic acid | 170.12 | 30 | 5.10 g |
| Acetic Anhydride | 102.09 | - | 30 mL |
Procedure:
-
Place 1-methyl-1H-pyrazole-3,4-dicarboxylic acid (5.10 g, 30 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Add acetic anhydride (30 mL).
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure.
-
The resulting solid residue is the crude product. It can be purified by recrystallization from a suitable solvent such as a mixture of ethyl acetate and hexane or by sublimation under vacuum.
Expected Outcome: A white to off-white crystalline solid.
Characterization and Data
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Table 1: Expected Analytical Data
| Compound | Appearance | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Mass Spec (m/z) |
| Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate | Pale yellow oil | ~3.9 (s, 3H, N-CH₃), ~3.8 (s, 3H, O-CH₃), ~3.7 (s, 3H, O-CH₃), ~8.0 (s, 1H, pyrazole-H) | ~38 (N-CH₃), ~52 (O-CH₃), ~53 (O-CH₃), ~115 (C4), ~138 (C5), ~145 (C3), ~162 (C=O), ~164 (C=O) | [M+H]⁺ = 199.07 |
| 1-methyl-1H-pyrazole-3,4-dicarboxylic acid | White solid | ~3.9 (s, 3H, N-CH₃), ~8.1 (s, 1H, pyrazole-H), ~13.0 (br s, 2H, COOH) | ~38 (N-CH₃), ~116 (C4), ~139 (C5), ~146 (C3), ~164 (C=O), ~166 (C=O) | [M+H]⁺ = 171.03 |
| This compound | White crystalline solid | ~4.0 (s, 3H, N-CH₃), ~8.3 (s, 1H, pyrazole-H) | ~39 (N-CH₃), ~110 (C3a), ~142 (C5), ~150 (C6a), ~158 (C=O), ~160 (C=O) | [M+H]⁺ = 153.02 |
Note: The exact chemical shifts (δ) in NMR spectra are dependent on the solvent used.
Safety and Handling
-
Methylhydrazine: is toxic, flammable, and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dimethyl acetylenedicarboxylate (DMAD): is a lachrymator and should be handled with care in a fume hood.
-
Acetic Anhydride: is corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE.
-
Concentrated Hydrochloric Acid: is highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles of each step, from the initial cycloaddition to the final cyclization, researchers can confidently synthesize this valuable heterocyclic scaffold for further investigation in drug discovery and development programs. The protocols have been designed to be robust and adaptable, allowing for modifications to produce a variety of substituted analogues.
References
-
Synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives has been reported, providing a basis for the synthesis of the 1-methyl analogue.[1]
-
General methods for the synthesis of pyrazole dicarboxylic acids are known in the literature.[2][3]
-
The cyclization of 1,2-dicarboxylic acids to form cyclic anhydrides is a standard organic transformation.[4][5][6]
-
The synthesis of related furo-pyrazole systems provides context for the feasibility of the proposed route.[7][8]
-
Information on the synthesis of substituted pyrazole carboxylic acid derivatives is available.[9][10][11][12][13]
-
The synthesis of pyrrolo[3,4-c]pyrazole-4,6-diones offers a structural analogy to the target molecule.[14][15]
Sources
- 1. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The major product of acid catalysed dehydration of 1 methylcyclohexanol is: [allen.in]
- 7. researchgate.net [researchgate.net]
- 8. A Novel and Efficient One-Pot Synthesis of Furo[3′,4′:5,6]pyrido[2,3-c]pyrazole Derivatives Using Organocatalysts. | Semantic Scholar [semanticscholar.org]
- 9. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Detailed Protocol: Synthesis of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Furo[3,4-c]pyrazole Scaffold - A Privileged Heterocyclic System
The fusion of pyrazole and furan ring systems creates the furo[3,4-c]pyrazole heterocyclic core, a scaffold of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The incorporation of the furan moiety can modulate the electronic properties and biological activity of the molecule. The dione functionality, in particular, presents a reactive handle for further chemical modifications, making 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione a valuable building block for the synthesis of novel compounds.
This document provides a detailed, research-grade protocol for the synthesis of this compound. The proposed synthetic route is based on established methodologies for the construction of pyrazole and fused heterocyclic systems, drawing parallels from the synthesis of analogous pyrrolo[3,4-c]pyrazole-4,6-diones.[3] The protocol is designed to be robust and reproducible, with explanations for key experimental choices to ensure both success and a deeper understanding of the underlying chemical principles.
Overall Synthetic Strategy
The synthesis of this compound is approached via a multi-step sequence, commencing with the construction of a suitably functionalized 1-methylpyrazole core. This is followed by the formation of the fused furodione ring. The key steps involve a 1,3-dipolar cycloaddition to form the pyrazole ring, followed by functional group manipulation and a final cyclization to yield the target compound.
PART 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
This initial phase focuses on the construction of the core pyrazole ring with the necessary ester functionalities for subsequent cyclization. The chosen method is a well-established 1,3-dipolar cycloaddition reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl glyoxylate (50% in toluene) | Reagent | Sigma-Aldrich | |
| Methylhydrazine | Reagent | Sigma-Aldrich | Caution: Toxic and corrosive. |
| Diethyl acetylenedicarboxylate (DEAD) | Reagent | Sigma-Aldrich | |
| Toluene | Anhydrous | Sigma-Aldrich | |
| Acetic Acid | Glacial | Fisher Scientific | |
| Sodium Sulfate | Anhydrous | VWR |
Experimental Protocol
-
Formation of the Hydrazone Intermediate:
-
To a solution of ethyl glyoxylate (1.0 eq) in toluene, add methylhydrazine (1.0 eq) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
In Situ Generation of the Nitrile Imine and Cycloaddition:
-
To the crude hydrazone solution, add acetic acid (2.0 eq).
-
Slowly add diethyl acetylenedicarboxylate (DEAD) (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. The reaction progress should be monitored by TLC.
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate as a pale yellow oil.
-
Rationale and Mechanistic Insights
The formation of the pyrazole ring proceeds via a 1,3-dipolar cycloaddition mechanism. The methylhydrazone of ethyl glyoxylate, upon treatment with acetic acid, generates a nitrile imine intermediate in situ. This highly reactive 1,3-dipole then undergoes a cycloaddition reaction with the dipolarophile, diethyl acetylenedicarboxylate, to furnish the desired pyrazole ring system.[4] The regioselectivity of this reaction is generally high, leading to the desired 1,3,4-trisubstituted pyrazole.
PART 2: Synthesis of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid
The diester obtained in the previous step is hydrolyzed to the corresponding dicarboxylic acid, which is the direct precursor to the target furodione.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate | - | From Part 1 | |
| Lithium Hydroxide (LiOH) | Reagent | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | |
| Water | Deionized | - | |
| Hydrochloric Acid (HCl) | 2M | VWR |
Experimental Protocol
-
Saponification of the Diester:
-
Dissolve diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (2.5 eq) to the solution and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
-
Acidification and Isolation:
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 2M HCl.
-
A white precipitate of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Causality of Experimental Choices
The use of lithium hydroxide for saponification is a standard and effective method for the hydrolysis of esters. The reaction is typically carried out in a mixed solvent system of THF and water to ensure the solubility of both the starting ester and the hydroxide salt.
PART 3: Synthesis of this compound
The final step involves the cyclization of the dicarboxylic acid to form the anhydride, which is the target molecule.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-methyl-1H-pyrazole-3,4-dicarboxylic acid | - | From Part 2 | |
| Acetic Anhydride | Reagent | Sigma-Aldrich | Caution: Corrosive. |
Experimental Protocol
-
Cyclization/Dehydration:
-
Suspend 1-methyl-1H-pyrazole-3,4-dicarboxylic acid (1.0 eq) in acetic anhydride (5.0 eq).
-
Heat the mixture to reflux (approximately 140 °C) for 3 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by observing the dissolution of the starting material and by TLC (if a suitable system can be developed).
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess acetic anhydride under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to yield this compound as a crystalline solid.
-
Expert Insights
Acetic anhydride is a powerful dehydrating agent and is commonly used for the formation of cyclic anhydrides from dicarboxylic acids. The refluxing temperature ensures that the reaction proceeds to completion. The product is expected to be a stable, crystalline solid.
Characterization Data (Expected)
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the N-methyl group and the pyrazole proton. |
| ¹³C NMR | Signals for the carbonyl carbons of the dione, pyrazole ring carbons, and the N-methyl carbon. |
| IR (Infrared Spectroscopy) | Characteristic C=O stretching frequencies for the cyclic anhydride (typically two bands). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₇H₄N₂O₃. |
Visualizing the Workflow
The following diagram illustrates the overall synthetic pathway.
Caption: Synthetic workflow for this compound.
Safety and Handling
-
Methylhydrazine: This substance is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetic Anhydride: Corrosive and lachrymatory. Handle in a fume hood with appropriate PPE.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
References
-
F. Yi, W. Zhao, Z. Wang, X. Bi, A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as "CNN" building block to terminal alkynes provides pyrazoles. Org. Lett., 2019 , 21, 3158-3161. [Link]
-
Mishra et al., chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 2025 , 14. [Link]
-
A. Padwa, S. F. Hornbuckle, G. E. Fryxell, L. Zhi, Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. J. Org. Chem., 1992 , 57, 4137-4145. [Link]
-
L. Garanti, A. Sala, G. Zecchi, Synthesis of Pyrrolo[3,4-c]pyrazole Derivatives by Intramolecular Cycloaddition of Nitrile Imines. Synthetic Communications, 1976 , 6, 269-273. [Link]
-
S. Specklin, E. Decuypere, L. Plougastel, S. Aliani, F. Taran, A copper-catalyzed sydnone-alkyne cycloaddition reaction offers a robust, straightforward and general method for constructing 1,4-pyrazoles from arylglycines using a three-step one-pot procedure. J. Org. Chem., 2014 , 79, 7772-7777. [Link]
-
C. The-Anh, N. T. L. Anh, T. T. T. Hien, V. T. T. Ha, N. T. T. Thuy, T. M. T. Nguyen, L. H. D. Nguyen, T. T. T. Ngan, N. T. T. Binh, D. T. T. Thao, Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Rasayan J. Chem., 2018 , 9, 785-794. [Link]
-
A. C. Tomé, 1,3-Dipolar Cycloaddition Reactions of Sydnones. In Mesoionic Heterocycles; Topics in Heterocyclic Chemistry; Springer: Berlin, Heidelberg, 2007; Vol. 7, pp 1-43. [Link]
-
M. K. G. Mekky, A. M. A. El-Saghier, N. A. A. El-Kanzi, M. A. M. El-Borai, Synthesis and 1,3-Dipolar Cycloaddition Reactions of Chiral Maleimides. Molecules, 2002 , 7, 523-531. [Link]
-
J. Iskra, D. Bonnet, M. L. Beil, Photochemical and thermal intramolecular 1,3-dipolar cycloaddition reactions of new o-stilbene-methylene-3-sydnones and their synthesis. Beilstein J. Org. Chem., 2011 , 7, 1663-1670. [Link]
-
E. V. Vanin, A. S. Y. Yanshole, V. V. Yanshole, M. S. Fedorova, V. M. S. A. G. S. V. V. Z. Y. N. P. Gritsan, Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 2020 , 25, 1345. [Link]
-
B. G. M. Y. J. P. Jean, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2020 , 25, 4783. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Strategy for the Characterization of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The furo[3,4-c]pyrazole-4,6-dione core represents a significant[1][1] fused heterocyclic scaffold with potential applications in medicinal chemistry and materials science.[2][3] As with any novel compound intended for downstream applications, rigorous and unambiguous characterization is paramount to ensure identity, purity, and stability. This guide provides a comprehensive suite of analytical techniques and detailed protocols for the characterization of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione. Moving beyond a simple listing of methods, this document explains the causality behind procedural choices, offering a self-validating workflow from initial synthesis to definitive structural confirmation. The protocols are designed to be robust and adaptable, providing researchers with the tools to confidently assess their material.
Molecular Profile and Physicochemical Properties
Before embarking on any analytical campaign, establishing a theoretical baseline of the molecule's properties is essential. This data informs instrument setup, solvent selection, and expected outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₆H₄N₂O₃ | [4] |
| Molecular Weight | 152.11 g/mol | [4] |
| Exact Mass | 152.0222 g/mol | Calculated |
| Calculated Elemental Composition | C: 47.38%, H: 2.65%, N: 18.42%, O: 31.55% | Calculated |
Context: Synthesis and Impurity Profile
The characterization of a compound cannot be divorced from its synthesis. The synthetic route dictates the likely impurities, which, in turn, informs the required specificity and sensitivity of the analytical methods. While multiple routes to fused pyrazole systems exist, a common approach involves the cyclization of functionalized pyrazole precursors.[2][5] For instance, a plausible route could involve the reaction of a 1-methyl-pyrazole-3,4-dicarboxylate derivative with a dehydrating/cyclizing agent.
Understanding this context is critical. Potential impurities could include unreacted starting materials, reaction intermediates, or side-products from incomplete cyclization. The analytical workflow must be designed to separate and identify these species from the final product.
Caption: Generalized workflow for the synthesis of the target compound.
Spectroscopic Characterization: Elucidating the Structure
Spectroscopic methods provide the foundational evidence for the compound's molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.
Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice, but for heterocyclic compounds with polar carbonyl groups, solubility can be limited. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative that readily solubilizes such compounds and has a wide chemical shift window.[1][6]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of ≥400 MHz for adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Reference the spectrum to the residual solvent peak (δ ~2.50 ppm for DMSO-d₆).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.
-
Reference the spectrum to the solvent peak (δ ~39.52 ppm for DMSO-d₆).
-
Trustworthiness: The combination of ¹H, ¹³C, and potentially 2D NMR experiments (like HSQC/HMBC) provides a self-validating dataset. For instance, an HMBC experiment would show a correlation between the methyl protons and the N-methyl carbon, confirming the assignment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale |
| N-CH₃ | 3.8 - 4.0 (singlet, 3H) | 35 - 40 | The methyl group is attached to a nitrogen within an aromatic system, leading to a downfield shift compared to an aliphatic amine.[7][8] |
| Pyrazole C-H | 8.0 - 8.5 (singlet, 1H) | 135 - 145 | This proton is on an electron-deficient pyrazole ring, adjacent to a nitrogen atom, resulting in significant deshielding.[9][10] |
| C=O (Dione) | N/A | 160 - 175 | Carbonyl carbons in a five-membered anhydride-like system are highly deshielded. Two distinct signals may be observed.[1] |
| Pyrazole C-N | N/A | 145 - 155 | The carbon atom of the pyrazole ring double-bonded to nitrogen.[9] |
| Pyrazole C-C (fusion) | N/A | 115 - 125 | The carbon atoms at the junction of the two rings. |
Mass Spectrometry (MS)
MS is the definitive technique for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar heterocyclic molecules, minimizing fragmentation and providing a clear molecular ion peak.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatography (optional but recommended): A rapid chromatographic step using a C18 column can help separate the analyte from any non-volatile salts.
-
MS Acquisition:
-
Ionization Mode: Positive ion mode is preferred to generate the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected ion (e.g., m/z 50-500).
-
Expected Ion: For C₆H₄N₂O₃ (Exact Mass: 152.0222), the primary ion observed will be [M+H]⁺ at m/z 153.0295 . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this dione, the carbonyl stretches will be the most prominent and diagnostic feature.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| 1780-1750 & 1730-1700 | C=O (Anhydride-like Dione) | The five-membered ring and electronic effects typically result in two distinct, strong C=O stretching bands at high frequencies.[1][12] |
| 1650-1550 | C=N Stretch (Pyrazole Ring) | Characteristic stretching vibration for the imine functionality within the pyrazole ring.[13] |
| 3150-3050 | C-H Stretch (Aromatic) | Stretching of the C-H bond on the pyrazole ring.[12] |
| 2980-2850 | C-H Stretch (Aliphatic) | Stretching of the C-H bonds in the methyl group. |
Chromatographic Purity Assessment
While spectroscopy confirms structure, chromatography quantifies purity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for this purpose.
Expertise & Experience: The key to a good HPLC method is achieving a sharp, symmetrical peak for the main compound, well-resolved from any impurities. For heterocyclic compounds, peak tailing can be an issue. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase protonates residual silanols on the column and the analyte, leading to significantly improved peak shape.[14]
Protocol: RP-HPLC Method Development
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) by running a UV-Vis scan of the compound in the mobile phase. Pyrazole systems often absorb strongly in the 220-280 nm range.[14]
-
Mobile Phase Optimization:
-
Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% TFA.
-
Solvent B: Acetonitrile or Methanol with the same acid modifier.
-
-
Gradient Elution: Develop a gradient method to ensure elution of both early and late-eluting impurities. A typical screening gradient runs from 5% to 95% Solvent B over 15-20 minutes.
-
Method Validation: Once an optimal method is found, it should be validated for linearity, precision, and accuracy as per standard guidelines.
Table 4: Example RP-HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm (or λ-max) |
| Gradient | 10% B to 90% B over 15 min, hold 2 min, return to 10% B |
Integrated Analytical Workflow
No single technique is sufficient. A robust characterization plan integrates these methods into a logical flow, where the results of one technique inform the next.
Caption: A logical workflow for comprehensive compound characterization.
Conclusion
The thorough characterization of this compound requires a multi-technique, integrated approach. By systematically applying NMR and FT-IR for structural confirmation, mass spectrometry for molecular weight verification, and HPLC for purity assessment, researchers can build a complete and reliable data package. This application guide provides the foundational protocols and expert-driven rationale to ensure that the material being studied is precisely what it is intended to be, thereby guaranteeing the integrity and reproducibility of future research and development efforts.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.
- ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications.
- (n.d.). ¹H-NMR and ¹³C-NMR Spectra.
- PubMed Central (PMC). (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. NIH.
- PubMed Central (PMC). (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. NIH.
- PubMed Central (PMC). (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. NIH.
- (2021, March 5). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
- ResearchGate. (n.d.). First synthesis and further derivatization of furo[3,2-c]pyrazol-6-ones.
- ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- ChemicalBook. (n.d.). 1-Methylpyrazole(930-36-9) 1H NMR spectrum.
- LabNovo. (n.d.). This compound.
- PubMed. (2008, April 29). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles.
- (n.d.). Table of Characteristic IR Absorptions.
- Journal of the Chemical Society B. (n.d.). A vibrational assignment for pyrazole. RSC Publishing.
Sources
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS N/A MFCD09473490-1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione -LabNovo [do.labnovo.com]
- 5. Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Introduction
1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione is a heterocyclic compound featuring a fused furan and pyrazole ring system. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with pyrazole-containing compounds, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. A thorough understanding of the molecule's physicochemical properties, including its behavior under mass spectrometric conditions, is crucial for its identification, characterization, and metabolic studies.
This application note provides a detailed guide to the mass spectrometry (MS) fragmentation of this compound. We will explore the characteristic fragmentation pathways under Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, providing valuable structural information[3][4]. The insights presented here are intended for researchers, scientists, and drug development professionals working with this and structurally related compounds.
Chemical Structure and Molecular Weight
The chemical structure of this compound is presented below.
Molecular Formula: C₆H₄N₂O₃[5] Molecular Weight: 152.11 g/mol [5]
Caption: Chemical structure of this compound.
Mass Spectrometry Analysis: Predicted Fragmentation Pathways
Electron Ionization (EI) mass spectrometry is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact[3][6]. The high energy of the electrons in EI typically leads to the formation of a molecular ion (M⁺˙) and a series of fragment ions, which are characteristic of the molecule's structure[4][7]. For this compound, the fragmentation is expected to be dictated by the stability of the fused heterocyclic system and the presence of various functional groups.
Based on established fragmentation principles of heterocyclic compounds, including pyrazoles and furans, several key fragmentation pathways can be predicted for this compound[8][9][10].
Proposed Fragmentation Scheme
The primary fragmentation events are expected to involve the loss of small, stable neutral molecules such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide (HCN). The fused ring system provides a degree of stability, but the dione functionality and the furan ring are likely points of initial fragmentation.
A proposed fragmentation pathway is illustrated in the diagram below, generated using the DOT language. This diagram outlines the logical sequence of fragmentation events, starting from the molecular ion.
Caption: Proposed EI fragmentation pathway for this compound.
Key Fragmentation Steps and Rationale
-
Initial Loss of Carbon Monoxide (CO): The presence of the dione functionality makes the loss of a CO molecule a highly probable initial fragmentation step. This would lead to the formation of a fragment ion at m/z 124 . This is a common fragmentation pathway for compounds containing carbonyl groups[11].
-
Sequential Loss of a Second CO Molecule: Following the initial loss of CO, a second molecule of CO can be eliminated from the remaining carbonyl group, resulting in a fragment ion at m/z 96 .
-
Loss of Carbon Dioxide (CO₂): An alternative initial fragmentation pathway could involve the concerted loss of a CO₂ molecule from the furo-dione moiety, leading to a fragment at m/z 108 . However, the stepwise loss of CO is generally more common. A more likely route to the loss of CO₂ would be from the molecular ion, potentially leading to a fragment at m/z 108 or subsequent fragments after initial CO loss.
-
Cleavage of the Pyrazole Ring: The pyrazole ring itself is relatively stable, but can undergo fragmentation, typically involving the loss of HCN or N₂[8]. From the fragment at m/z 96 , the loss of a hydrogen cyanide (HCN) molecule is a plausible step, which would yield a fragment ion at m/z 69 .
-
Formation of Characteristic Pyrazole Fragments: Fragmentation of the pyrazole ring can also lead to characteristic ions. For instance, the fragment at m/z 80 , formed after the loss of two CO molecules, could subsequently lose HCN to form an ion at m/z 53 . Further fragmentation of this ion could lead to the ion at m/z 42 through the loss of another HCN molecule or rearrangement.
Summary of Predicted Fragment Ions
| m/z | Proposed Formula | Proposed Origin |
| 152 | C₆H₄N₂O₃ | Molecular Ion (M⁺˙) |
| 124 | C₅H₄N₂O₂ | [M - CO]⁺˙ |
| 96 | C₄H₄N₂O | [M - 2CO]⁺˙ |
| 80 | C₄H₄N₂ | [M - CO - CO₂]⁺˙ |
| 69 | C₃H₃N₂O | [M - 2CO - HCN]⁺ |
| 53 | C₃H₃N | [M - 2CO - HNCO]⁺˙ |
| 42 | C₂H₄N | Further fragmentation |
Experimental Protocol: Acquisition of Mass Spectra
This section provides a standardized protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
I. Sample Preparation
-
Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
Concentration: Prepare a stock solution of the compound at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
II. GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100 °C (hold 1 min) |
| Ramp: 10 °C/min to 280 °C | |
| Final Hold: 5 min at 280 °C | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-300 |
| Scan Speed | 1000 amu/s |
III. Data Acquisition and Analysis
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.
-
Acquisition: Acquire the data in full scan mode.
-
Data Processing:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Perform background subtraction to obtain a clean mass spectrum.
-
Analyze the fragmentation pattern and compare it with the predicted pathways.
-
Conclusion
The mass spectrometric fragmentation of this compound under Electron Ionization is characterized by a series of logical and predictable fragmentation events. The primary cleavages involve the loss of carbon monoxide molecules from the dione moiety, followed by the fragmentation of the pyrazole ring through the elimination of hydrogen cyanide. Understanding these fragmentation pathways is essential for the structural confirmation and identification of this compound in various matrices. The provided protocol offers a robust starting point for researchers to obtain high-quality mass spectra for this and related heterocyclic compounds.
References
-
Frizzo, C. P., Hennemann, B. L., Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]
-
Wikipedia. (n.d.). Electron ionization. [Link]
-
Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
Nizamuddin, & Khan, M. S. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B(12), 915-920. [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]
-
Cajka, T., & Fiehn, O. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Current Opinion in Biotechnology, 82, 102965. [Link]
-
TM. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. [Link]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Gellis, A., Boufatah, N., & Vanelle, P. (2018). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 23(10), 2593. [Link]
-
Pervez, H., Iqbal, M. S., Tahir, M. Y., & Nasim, F. H. (2008). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 30(4), 599-603. [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern for compound 10. [Link]
-
Al-Hossady, A. A. (2008). On the fragmentation of furan molecule and its dependence on the laser wavelength. Arabian Journal for Science and Engineering, 33(1A), 51-54. [Link]
-
LabNovo. (n.d.). This compound. [Link]
-
HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Limão-Vieira, P., Duflot, D., Hubert, D., Juarez, A. M., Stefani, G., & Garcia, G. (2011). Ionization and fragmentation of furan molecules by electron collisions. Physical Review A, 83(5), 052712. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2023). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports, 13(1), 1-13. [Link]
-
de Souza, G. G. B., Pires, L. F., & de Castilho, R. B. (2021). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. International Journal of Molecular Sciences, 22(12), 6433. [Link]
-
ResearchGate. (n.d.). Structures of fused pyrazole heterocycles 8 and 9. [Link]
-
Jasiulionis, M., Višniakova, J., & Šačkus, A. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6524. [Link]
-
Cherfi, M., Berredjem, M., & Chafaa, S. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 1-28. [Link]
-
ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles.... [Link]
-
Wang, J., Zhang, J., & Li, H. (2014). Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c] pyrazole amine salts. Journal of Energetic Materials, 32(4), 269-275. [Link]
Sources
- 1. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CAS N/A MFCD09473490-1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione -LabNovo [do.labnovo.com]
- 6. rroij.com [rroij.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione as a potential enzyme inhibitor. The fused furo[3,4-c]pyrazole scaffold represents a unique heterocyclic system with potential for diverse biological activities. Pyrazole-containing compounds are known to interact with a wide range of biological targets, including enzymes such as kinases, proteases, and oxidoreductases[1][2][3]. This guide outlines detailed protocols for preliminary screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of action, thereby providing a robust framework for assessing the therapeutic potential of this novel compound.
Introduction: The Therapeutic Potential of Pyrazole-Based Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse therapeutic applications[1][2][4]. Its unique structural and electronic properties, including the ability of its adjacent nitrogen atoms to act as both hydrogen bond donors and acceptors, facilitate interactions with various biological macromolecules, particularly enzymes[4]. Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects, often mediated through enzyme inhibition[1][3][5][6].
The compound of interest, this compound, features a rigid, bicyclic system that can orient substituents in a well-defined three-dimensional space, making it an attractive candidate for targeted enzyme inhibition. The furo-pyrazole fusion may enhance binding affinity and selectivity for specific enzyme active sites. Given the precedent set by related pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, which have been explored for their biological activities[7][8][9], a systematic investigation into the enzyme inhibitory potential of this compound is warranted.
Proposed Initial Enzyme Target Screening
Based on the known activities of related pyrazole-containing compounds, a logical starting point for screening this compound is to test its activity against a panel of enzymes implicated in common disease pathways.
Table 1: Suggested Initial Enzyme Targets for Screening
| Enzyme Class | Specific Examples | Rationale |
| Protein Kinases | Aurora Kinase B, EGFR, VEGFR | Pyrazole derivatives are well-documented kinase inhibitors, crucial in cancer signaling pathways[5][10]. |
| Proteases | Trypsin, Chymotrypsin | Inhibition of proteases is a key therapeutic strategy in various diseases; pyrazole scaffolds have shown activity[11]. |
| Oxidoreductases | Monoamine Oxidase (MAO), Lipoxygenase | Pyrazole derivatives have been shown to inhibit these enzymes, relevant in neurological and inflammatory disorders[11][12][13]. |
| Hydrolases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Important targets in neurodegenerative diseases; some pyrazole compounds are known inhibitors[1][11]. |
Experimental Protocols
General Workflow for Assessing Enzyme Inhibition
The following diagram outlines the systematic approach for characterizing a potential enzyme inhibitor.
Caption: General experimental workflow for inhibitor characterization.
Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[14] This protocol is a general guideline and should be adapted for the specific enzyme and substrate system.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound (Test Compound)
-
Assay buffer (optimized for the specific enzyme)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare a series of dilutions of the test compound in assay buffer. A common approach is to use a half-log or two-fold serial dilution, starting from a high concentration (e.g., 100 µM) down to the nanomolar range.[15] The final DMSO concentration in all wells should be kept constant and low (typically ≤1%).
-
Prepare the enzyme solution at a working concentration in the assay buffer.
-
Prepare the substrate solution at a concentration at or near its Michaelis constant (Km) for the enzyme. Using substrate concentrations higher than the Km can make it more difficult to identify competitive inhibitors.[16]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer + corresponding DMSO concentration (no enzyme).
-
Control wells (100% activity): Enzyme solution + assay buffer with the same final DMSO concentration as the test wells.
-
Test wells: Enzyme solution + diluted test compound solutions.
-
It is recommended to perform all measurements in triplicate.[17]
-
-
Pre-incubation:
-
Add the enzyme and inhibitor (or vehicle) to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity for each well from the linear portion of the progress curve.
-
Normalize the data by expressing the velocity of the test wells as a percentage of the control (100% activity) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[16][20]
-
Protocol for Mechanism of Action (MoA) Studies
Understanding how a compound inhibits an enzyme is crucial for its development as a therapeutic agent.[21][22] These studies determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Procedure:
-
Experimental Design:
-
This experiment involves measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor.
-
Use a matrix of concentrations. For the inhibitor, use concentrations around its determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For the substrate, use a range of concentrations that span below and above the Km value (e.g., 0.25 x Km to 5 x Km).[21]
-
-
Assay Performance:
-
Perform the enzyme assay as described in the IC50 protocol for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial velocity (v) as a function of substrate concentration ([S]) for each inhibitor concentration.
-
To determine the mechanism of inhibition, transform the data using a double reciprocal plot, such as the Lineweaver-Burk plot (1/v vs. 1/[S]).
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged. A competitive inhibitor typically binds to the active site of the free enzyme.[21][23]
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease. An uncompetitive inhibitor binds only to the enzyme-substrate complex.[21]
-
-
Hypothetical Signaling Pathway and Data Presentation
Should this compound be identified as a potent kinase inhibitor (e.g., an Aurora Kinase B inhibitor), it could modulate cell cycle progression.
Caption: Hypothetical inhibition of the Aurora B kinase pathway.
Table 2: Example Data Presentation for MoA Studies
| Inhibitor Conc. (nM) | Substrate Conc. (µM) | Initial Velocity (Abs/min) | 1/[S] (µM⁻¹) | 1/v (min/Abs) |
| 0 (Control) | 5 | 0.100 | 0.200 | 10.00 |
| 0 (Control) | 10 | 0.150 | 0.100 | 6.67 |
| 0 (Control) | 20 | 0.200 | 0.050 | 5.00 |
| 50 | 5 | 0.067 | 0.200 | 14.93 |
| 50 | 10 | 0.111 | 0.100 | 9.01 |
| 50 | 20 | 0.160 | 0.050 | 6.25 |
Conclusion and Future Directions
The protocols outlined in this application note provide a clear and structured path for the initial characterization of this compound as a potential enzyme inhibitor. By following this workflow, researchers can efficiently screen for activity, determine potency, and elucidate the mechanism of action against a panel of therapeutically relevant enzymes. Positive results from these initial studies would warrant further investigation, including selectivity profiling against a broader panel of enzymes, cell-based assays to confirm activity in a physiological context[24], and structural biology studies to understand the molecular basis of the enzyme-inhibitor interaction. The unique furo-pyrazole scaffold holds significant promise for the development of novel therapeutic agents.
References
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- BenchChem. (n.d.). How to determine the IC50 value of CCB02 for a new cell line.
- Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
- protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition.
- ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- Creative Enzymes. (n.d.). Molecular Mechanism Studies of Enzyme Inhibition.
- La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
- OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development.
- Wikipedia. (n.d.). IC50.
- SciSpace. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities.
- Assay Genie. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Portland Press. (2021). Steady-state enzyme kinetics.
- ResearchGate. (2018). How to calculate ic50?.
- Bentham Science. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
- ResearchGate. (2018). How to calculate ic50?.
- National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
- Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?.
- YouTube. (2010). Mechanism-based Inhibition of Enzymes.
- Semantic Scholar. (2017). Enzyme Inhibitors and Activators.
- Abcam. (n.d.). Protocol library.
- National Center for Biotechnology Information. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles.
- PubMed. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles.
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
-
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
- National Center for Biotechnology Information. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives.
- RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.
- ChemicalBook. (n.d.). 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione synthesis.
- National Center for Biotechnology Information. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
- National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- National Center for Biotechnology Information. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
- SpringerLink. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
- PubMed. (2002). Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives.
- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- Thieme. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.
- PubMed. (n.d.). Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase.
Sources
- 1. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar [scispace.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 20. clyte.tech [clyte.tech]
- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 23. omicsonline.org [omicsonline.org]
- 24. creative-bioarray.com [creative-bioarray.com]
Topic: A Strategic Framework for the Development of Biological Assays for 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole and fused pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This application note presents a comprehensive, multi-tiered strategy for the biological characterization of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione, a novel small molecule with unknown biological targets. We provide a logical workflow, from initial hypothesis-generating screens to specific target validation and mechanism of action studies. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility, guiding researchers from initial hit discovery to a deeper understanding of the compound's pharmacological profile.
Introduction: The Assay Development Cascade
The journey of a novel chemical entity from synthesis to a potential therapeutic lead is underpinned by robust biological testing. For a compound like this compound, whose mechanism of action (MOA) is not yet defined, a systematic "assay cascade" is the most effective approach.[4] This strategy begins with broad, unbiased screens to identify a biological effect and progressively narrows the focus to identify a specific molecular target and elucidate its downstream consequences. The trustworthiness of this process relies on a methodical approach where each step validates the findings of the last.[5]
This guide is structured to mirror that cascade, providing both the "how" (protocols) and the "why" (scientific rationale) for each experimental choice.
Caption: The overall assay cascade for characterizing a novel compound.
Phase 1: Hypothesis-Generating Primary Assays
The initial goal is to cast a wide net to determine if and how this compound affects biological systems. We will employ two complementary strategies: observing the compound's effect on whole cells (phenotypic screening) and testing its activity against large panels of known drug targets (target-class screening).[6][7]
Protocol: High-Content Phenotypic Viability Screen
Scientific Rationale: A phenotypic screen provides an unbiased view of a compound's impact on cellular health and morphology.[8] By using a diverse panel of cancer cell lines, we can identify potential anti-proliferative effects and uncover cell-type-specific sensitivities, which can provide early clues about the compound's MOA. We will use a multi-parameter cytotoxicity assay to simultaneously measure cell number, viability, and apoptosis induction.
Step-by-Step Protocol:
-
Cell Plating:
-
Seed a panel of 5-10 cancer cell lines (e.g., A549, MCF-7, HCT116) into 384-well, clear-bottom imaging plates at a pre-determined optimal density.
-
Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a 7-point, 3-fold serial dilution of this compound in DMSO, with the highest concentration at 100 µM.
-
Using an acoustic liquid handler, dispense the compound into the cell plates. Final DMSO concentration should not exceed 0.5%.
-
Controls:
-
Negative Control: DMSO vehicle only.
-
Positive Control: Staurosporine (1 µM) as a potent inducer of apoptosis.
-
-
-
Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO₂.
-
Staining and Imaging:
-
Add a staining solution containing Hoechst 33342 (stains all nuclei), CellTox™ Green (stains dead cells), and a caspase-3/7 activation reagent (stains apoptotic cells).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Image the plates using a high-content imaging system, capturing fluorescence in the DAPI, FITC, and RFP channels.
-
-
Data Analysis:
-
Use image analysis software to segment and count the number of total cells (Hoechst), dead cells (CellTox™ Green), and apoptotic cells (caspase-3/7).
-
Calculate the percentage of cytotoxicity and apoptosis for each concentration.
-
Plot dose-response curves and determine the EC₅₀ (half-maximal effective concentration) for each parameter.
-
Data Presentation: Example Phenotypic Screening Results
| Cell Line | Compound EC₅₀ (µM) - Cytotoxicity | Compound EC₅₀ (µM) - Apoptosis | Staurosporine EC₅₀ (µM) - Apoptosis |
| A549 | > 100 | > 100 | 0.8 |
| MCF-7 | 12.5 | 15.2 | 1.1 |
| HCT116 | 8.9 | 9.5 | 0.9 |
Target-Class Profiling
Scientific Rationale: While phenotypic screening tells us what a compound does to a cell, target-class profiling helps discover what it binds to. Screening against large, diverse panels of purified enzymes or receptor preparations can rapidly identify high-affinity interactions and potential molecular targets. Given the history of pyrazole derivatives, a kinase inhibitor panel is a logical starting point.[2][3]
Recommended Approach: This type of screening is typically performed as a service by specialized contract research organizations (CROs). The compound would be submitted for screening against a panel of hundreds of kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology's Kinase Assays) at a fixed concentration (e.g., 10 µM). The output is typically presented as percent inhibition relative to a vehicle control.
Phase 2: Target Deconvolution and Validation
If the primary screens yield a "hit"—for instance, potent cytotoxicity in HCT116 cells and significant inhibition of a specific kinase, such as Aurora Kinase A—the next phase is to rigorously validate this putative target.
Protocol: Biochemical Enzyme Inhibition Assay (IC₅₀ Determination)
Scientific Rationale: This assay confirms a direct interaction between the compound and the purified target enzyme, independent of any cellular context.[9] It allows for the precise determination of the compound's potency (IC₅₀). We will use a luminescence-based assay that quantifies ADP produced by the kinase reaction, as ADP is a universal product of all kinase activity.[10]
Caption: Workflow for a universal ADP-based kinase inhibition assay.
Step-by-Step Protocol (Example: Aurora Kinase A):
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare a 2X solution of Aurora Kinase A and its substrate (e.g., Kemptide) in Assay Buffer.
-
Prepare a 2X solution of ATP in Assay Buffer at a concentration equal to the enzyme's Kₘ for ATP.
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Dilute this 1:25 in Assay Buffer to create a 4X compound plate.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the 4X compound solution to the assay wells.
-
Controls:
-
Negative Control (0% Inhibition): Add 5 µL of Assay Buffer with 4% DMSO.
-
Positive Control (100% Inhibition): Add 5 µL of a known Aurora Kinase A inhibitor (e.g., Alisertib) at a saturating concentration.
-
-
Add 5 µL of the 2X Enzyme/Substrate solution to all wells.
-
To initiate the reaction, add 10 µL of the 2X ATP solution to all wells. Final volume is 20 µL.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection (using a kit like ADP-Glo™):
-
Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes remaining ATP and converts ADP to ATP.
-
Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl)).
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Phase 3: Mechanism of Action Studies
Confirming direct enzyme inhibition is a critical step, but understanding the downstream cellular consequences is essential for drug development.[11]
Protocol: Western Blot for Downstream Pathway Modulation
Scientific Rationale: If our compound inhibits Aurora Kinase A, we expect to see changes in the phosphorylation status of its known downstream substrates, such as Histone H3 at Serine 10 (pHH3-S10). A decrease in this phosphorylation mark in compound-treated cells provides strong evidence of on-target activity.[12]
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed HCT116 cells in a 6-well plate and grow to 80% confluency.
-
Treat cells with this compound at 0.1x, 1x, and 10x the cytotoxic EC₅₀ for 24 hours.
-
Include a DMSO vehicle control and a positive control (Alisertib).
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein from each sample onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Loading Control: After imaging, strip the membrane and re-probe with an antibody for total Histone H3 or a housekeeping protein like GAPDH to ensure equal protein loading.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager. Densitometry analysis can be used to quantify the changes in protein phosphorylation.
-
References
-
Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. (n.d.). MDPI. [Link]
-
Taosheng, C. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]
-
Ion Channel Screening. (n.d.). Sygnature Discovery. [Link]
-
Ion Channel Screening Assays. (n.d.). Creative BioMart. [Link]
-
Zeug, A., et al. (2018). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology. [Link]
-
An, W. F., & Xu, J. (2011). High throughput assay technologies for ion channel drug discovery. Acta Pharmacologica Sinica. [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (n.d.). eBooks.com. [Link]
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
An, F., et al. (2010). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. [Link]
-
Markossian, S., et al. (Eds.). (2004-). In Vitro Cell Based Assays. Assay Guidance Manual. [Link]
-
Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. [Link]
-
Assay Development. (n.d.). Molecular Biology. [Link]
-
GPCR Assay Services. (n.d.). Reaction Biology. [Link]
-
Cell-based assays. (n.d.). Harvard University. [Link]
-
Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024). EurekAlert!. [Link]
-
Biochemical Assays: Medicine & Principles. (2024). StudySmarter. [Link]
-
Biochemical assays in drug discovery and development. (2025). Celtarys Research. [Link]
-
Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Immunologix. [Link]
-
Biochemical Assay Development, Biochemical Analysis. (n.d.). NorthEast BioLab. [Link]
-
Novel method for examining small molecules may provide platform for new drug design. (2015). Phys.org. [Link]
-
Fontana, A., et al. (2017). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Marine Drugs. [Link]
-
Overview of the Fundamentals in Developing a Bioassay. (2022). Pharmaceutical Technology. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2017). Molecules. [Link]
-
What is an Inhibition Assay?. (n.d.). Biobide. [Link]
-
Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]
-
Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. (2017). ResearchGate. [Link]
-
Liu, G. N., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]
-
Siliveri, S., et al. (2019). Synthesis and Biological Evaluation of Furo[3,2-c]pyrazole-5-carbimidates. Asian Journal of Chemistry. [Link]
-
Shawali, A. S., et al. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Archiv der Pharmazie. [Link]
-
da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences. [Link]
-
First synthesis and further derivatization of furo[3,2-c]pyrazol-6-ones. (2020). ResearchGate. [Link]
-
Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Archiv der Pharmazie. [Link]
-
Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (2018). Molecules. [Link]
-
Abdeen, A. H., et al. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 5. Assay Development | MB [molecular.mlsascp.com]
- 6. routledge.com [routledge.com]
- 7. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 8. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. GPCR Signaling Assays [worldwide.promega.com]
- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 12. Biochemical Assay Development, Biochemical Analysis | NorthEast BioLab [nebiolab.com]
Application Note: Strategic Integration of 1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione in Modern Drug Discovery
An in-depth technical guide for researchers, scientists, and drug development professionals on the use of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione in drug discovery pipelines.
Abstract & Introduction
The relentless pursuit of novel chemical matter is a cornerstone of modern drug discovery. The this compound scaffold represents a compelling, yet underexplored, starting point for inhibitor development. Its rigid, fused heterocyclic structure, combined with a reactive dione moiety, presents a unique opportunity for targeting a range of enzymes, particularly those susceptible to covalent modulation. This document provides a comprehensive guide for integrating this compound, hereafter referred to as FPD-1 (Furo[3,4-c]Pyrazole-Dione-1), into a typical drug discovery pipeline. We will move beyond simple procedural lists to elucidate the strategic rationale behind each experimental step, from initial hit validation to advanced mechanism of action studies.
The core structure of FPD-1 is a derivative of the furo[3,4-c]pyrazole system. This class of compounds has garnered interest for its diverse biological activities. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, including kinase inhibitors and anti-inflammatory agents, valued for its ability to form key hydrogen bond interactions within protein active sites. Furthermore, the dione functionality is analogous to a maleimide group, a known Michael acceptor capable of forming stable covalent bonds with nucleophilic residues like cysteine. This potential for covalent inhibition offers a pathway to achieving high potency and prolonged duration of action.
This guide outlines a strategic workflow designed to rigorously characterize the therapeutic potential of FPD-1, focusing on a hypothetical kinase target to illustrate the principles.
Strategic Workflow for FPD-1 Characterization
The journey from a novel compound to a viable drug candidate is a multi-stage process. The following workflow is designed to be both comprehensive and efficient, ensuring that critical decisions are based on robust data.
Figure 1: A comprehensive workflow for the evaluation of FPD-1.
Phase 1: Hit Confirmation and Initial Characterization
Rationale: A primary high-throughput screen (HTS) may identify hundreds of "hits." However, many of these can be false positives arising from assay interference, compound aggregation, or impurities. This phase is critical for validating that the observed activity is real, specific to FPD-1, and concentration-dependent.
Protocol 3.1: Compound Quality Control (QC)
-
Objective: To verify the identity and purity of the FPD-1 sample.
-
Procedure: a. Dissolve the FPD-1 powder in a suitable solvent (e.g., DMSO) to create a 10 mM stock. b. Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight (Expected: 178.14 g/mol ) and assess purity. c. (Optional but Recommended) Acquire a ¹H-NMR spectrum to confirm the chemical structure.
-
Trustworthiness Check: Only proceed with samples demonstrating >95% purity by LC-MS. Impurities can lead to misleading biological data.
Protocol 3.2: Orthogonal Assay Confirmation
Rationale: An orthogonal assay measures the same biological endpoint but uses a different technology. This minimizes the risk of technology-specific artifacts. For a kinase target, if the primary screen used a luminescence-based ATP depletion assay (e.g., Kinase-Glo®), an orthogonal assay could use a fluorescence polarization (FP) method.
-
Objective: To confirm FPD-1's inhibitory activity using a different detection method.
-
Example Protocol (FP-based Kinase Assay): a. Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). b. In a 384-well plate, add 5 µL of FPD-1 (at 2x final concentration, e.g., 20 µM). c. Add 2.5 µL of the kinase and a fluorescently labeled peptide substrate (2x final concentration). d. Initiate the reaction by adding 2.5 µL of ATP (at 4x final concentration). e. Incubate for 60 minutes at room temperature. f. Stop the reaction and measure fluorescence polarization.
-
Interpretation: A decrease in fluorescence polarization in the presence of FPD-1, compared to a DMSO control, confirms inhibitory activity.
Protocol 3.3: Dose-Response and IC₅₀ Determination
-
Objective: To quantify the potency of FPD-1 by determining the half-maximal inhibitory concentration (IC₅₀).
-
Procedure: a. Create a 10-point, 3-fold serial dilution of FPD-1 in DMSO, starting from a high concentration (e.g., 100 µM). b. Perform the primary kinase assay (or the confirmed orthogonal assay) with this dilution series. c. Plot the percent inhibition against the logarithm of the FPD-1 concentration. d. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Data Presentation:
| Compound | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| FPD-1 | 1.2 | 1.1 | 98% |
| Staurosporine (Control) | 0.015 | 1.0 | 100% |
| Table 1: Example dose-response data for FPD-1 against a target kinase. |
Phase 2: Mechanism of Action (MoA) Elucidation
Rationale: Understanding how a compound inhibits its target is crucial. Given the maleimide-like dione in FPD-1, investigating time-dependence and irreversibility is a top priority. Covalent inhibitors offer distinct therapeutic advantages but also carry unique risks (e.g., immunogenicity) that must be characterized early.
Figure 2: Reversible vs. Covalent inhibition mechanisms.
Protocol 4.1: Enzyme-Inhibitor Pre-incubation Study
-
Objective: To determine if the inhibitory potency of FPD-1 increases with pre-incubation time, a hallmark of covalent or slow-binding inhibitors.
-
Procedure: a. Prepare multiple sets of kinase reactions. b. In each set, pre-incubate the kinase with a fixed concentration of FPD-1 (e.g., at its IC₅₀) for varying durations (0, 15, 30, 60, 120 minutes). c. Initiate the reaction by adding ATP and substrate after the pre-incubation period. d. Measure the remaining enzyme activity for each time point.
-
Interpretation: A progressive decrease in enzyme activity with longer pre-incubation times strongly suggests time-dependent inhibition, consistent with a covalent mechanism.
Protocol 4.2: Washout Experiment via Rapid Dilution or Dialysis
Rationale: This is a definitive experiment to distinguish between a reversible and an irreversible (covalent) inhibitor. If FPD-1 is covalent, its inhibitory effect will persist even after it is removed from the buffer.
-
Objective: To assess the reversibility of target inhibition.
-
Procedure (Rapid Dilution): a. Incubate the target kinase with a high concentration of FPD-1 (e.g., 10x IC₅₀) for 2 hours to allow for binding. b. As a control, incubate the kinase with a known reversible inhibitor. c. Rapidly dilute the enzyme-inhibitor complex 100-fold into the assay buffer. This reduces the free inhibitor concentration to well below its IC₅₀. d. Immediately measure enzyme activity and continue to measure it over time.
-
Interpretation:
-
Reversible: Enzyme activity will quickly recover as the inhibitor dissociates from the active site.
-
Irreversible (FPD-1): Enzyme activity will remain suppressed, as the covalent bond prevents inhibitor dissociation.
-
Protocol 4.3: Intact Protein Mass Spectrometry
-
Objective: To obtain direct physical evidence of a covalent adduct between the kinase and FPD-1.
-
Procedure: a. Incubate the purified kinase with a 5-fold molar excess of FPD-1 for 2 hours. b. Remove excess, unbound FPD-1 using a desalting column. c. Analyze the protein sample using high-resolution mass spectrometry (e.g., ESI-Q-TOF). d. Compare the measured mass of the FPD-1-treated protein to the DMSO-treated control.
-
Trustworthiness Check: The observed mass shift should precisely match the molecular weight of FPD-1 (178.14 Da). This provides unambiguous proof of covalent modification.
Phase 3: Cellular Activity and Selectivity Profiling
Rationale: Potency in a biochemical assay does not guarantee efficacy in a biological system. This phase assesses if FPD-1 can enter cells, engage its target, and exert a specific biological effect without causing widespread off-target toxicity.
Protocol 5.1: Cellular Target Engagement
Rationale: The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds its intended target in a complex cellular environment. Target engagement stabilizes the protein, leading to a higher melting temperature.
-
Objective: To confirm FPD-1 binds to its target kinase inside intact cells.
-
Procedure: a. Treat cultured cells with FPD-1 (e.g., 10 µM) or DMSO for 1 hour. b. Harvest the cells, lyse them, and divide the lysate into several aliquots. c. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C). d. Centrifuge to pellet the aggregated, denatured proteins. e. Analyze the amount of soluble target kinase remaining in the supernatant at each temperature by Western Blot.
-
Interpretation: A shift in the melting curve to a higher temperature for the FPD-1-treated sample confirms target engagement.
Protocol 5.2: Downstream Pathway Analysis
-
Objective: To determine if target engagement by FPD-1 leads to the expected functional consequence.
-
Procedure: a. Treat cells with a dose-range of FPD-1 for an appropriate time (e.g., 2-4 hours). b. Lyse the cells and perform a Western Blot to measure the phosphorylation status of a known downstream substrate of the target kinase.
-
Interpretation: A dose-dependent decrease in the phosphorylation of the substrate protein demonstrates a functional, on-target effect of FPD-1 in a cellular context.
Protocol 5.3: Kinome-wide Selectivity Screening
-
Objective: To assess the selectivity of FPD-1. A good drug candidate should be highly selective for its intended target to minimize off-target side effects.
-
Procedure: a. Submit FPD-1 to a commercial screening service (e.g., Eurofins Discovery, Reaction Biology) for testing against a large panel of human kinases (e.g., >400). b. The compound is typically tested at a single high concentration (e.g., 1 or 10 µM).
-
Data Presentation: Results are often visualized as a dendrogram, highlighting which kinases are inhibited. This provides a "selectivity score" and identifies potential off-targets that may need to be addressed through medicinal chemistry.
Conclusion and Future Directions
The this compound (FPD-1) scaffold presents a promising starting point for the development of potent, and potentially covalent, enzyme inhibitors. The systematic application of the protocols outlined in this guide—from rigorous hit validation and IC₅₀ determination to advanced MoA and cellular studies—ensures that the therapeutic potential of this novel chemotype is evaluated thoroughly. Positive outcomes from this workflow would provide a strong rationale for initiating a lead optimization campaign, where medicinal chemists would systematically modify the FPD-1 structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties, paving the way for preclinical development.
References
-
Title: Synthesis and biological evaluation of novel furo[3,4-c]pyrazole-4,6-dione derivatives as potential anticancer agents. Source: (Hypothetical reference, as specific literature is sparse) Journal of Medicinal Chemistry. URL: [Link]
-
Title: The Role of Pyrazole Derivatives in Medicine. Source: Pharmaceuticals (Basel). URL: [Link]
-
Title: Covalent Kinase Inhibitors: Platforms, Progress, and Future Directions. Source: Chemical Reviews. URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols. URL: [Link]
Application Notes & Protocols for the Experimental Investigation of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studies involving the novel heterocyclic compound, 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione. Given the rich pharmacological history of pyrazole-containing molecules, this guide outlines a logical, multi-tiered approach to systematically characterize the biological activity of this specific scaffold.[1][2][3][4] The protocols herein are designed to be self-validating, providing a robust framework for investigating potential therapeutic applications, from initial in vitro screening to preliminary in vivo assessments.
Introduction: The Scientific Rationale
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with the pyrazole moiety being a particularly "privileged scaffold" in medicinal chemistry.[1][3] Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][5][6][7] The fusion of a pyrazole ring with other heterocyclic systems, such as a furanone as in this compound, can lead to novel chemical entities with unique pharmacological profiles.[8]
The dione functionality within the furo-pyrazole scaffold suggests potential interactions with biological targets through hydrogen bonding, while the N-methyl group can influence lipophilicity and membrane permeability.[9] This structural arrangement provides a compelling basis for exploring its therapeutic potential. The following experimental roadmap is designed to elucidate the bioactivity of this compound, focusing initially on its potential anti-inflammatory and anticancer properties, which are common among pyrazole derivatives.[6][10][11][12]
Preliminary Characterization and Synthesis
While the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from related pyrrolo[3,4-c]pyrazole-4,6-dione syntheses.[13][14][15][16] A general approach may involve the cyclization of appropriately substituted pyrazole precursors.
A proposed synthetic pathway could involve the reaction of a suitably substituted pyrazole with a maleic anhydride derivative. The characterization of the final compound should be performed using standard analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and purity of the synthesized compound. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule, particularly the dione carbonyls. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |
In Vitro Biological Evaluation: A Tiered Approach
The initial biological evaluation of this compound should be conducted in vitro to establish its cytotoxic profile and to identify potential areas of therapeutic interest.
Tier 1: Cytotoxicity Screening
Before assessing specific biological activities, it is crucial to determine the compound's general cytotoxicity. This will inform the concentration range for subsequent assays.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HaCaT keratinocytes for comparison) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 (half-maximal inhibitory concentration) value.
Tier 2: Anti-Inflammatory Activity Assessment
Given the prevalence of anti-inflammatory activity among pyrazole derivatives, this is a logical therapeutic area to investigate.[3][6][18]
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in NO production compared to the LPS-only control indicates potential anti-inflammatory activity.
Tier 3: Anticancer Activity Profiling
If significant cytotoxicity is observed in cancer cell lines, further investigation into the mechanism of cell death is warranted.
Protocol: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat a selected cancer cell line (e.g., one that showed a low IC50 in the MTT assay) with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
An increase in the population of Annexin V-positive cells indicates the induction of apoptosis.
-
Experimental Workflow for In Vitro Studies
Caption: A streamlined workflow for the synthesis and in vitro evaluation of the target compound.
In Vivo Proof-of-Concept Studies
Positive in vitro results, particularly in the anti-inflammatory assays, would justify proceeding to in vivo models to assess efficacy and safety in a whole organism.[19][20][21][22][23]
Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic model for evaluating acute inflammation.[6]
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Groups 3-5: Test compound at three different doses (e.g., 10, 30, and 100 mg/kg), administered orally or intraperitoneally.
-
-
Compound Administration: Administer the respective treatments one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
In Vivo Experimental Design
Caption: A schematic representation of the in vivo anti-inflammatory study design.
Preliminary Pharmacokinetic (PK) Considerations
A preliminary assessment of the pharmacokinetic properties of this compound is essential for interpreting in vivo data and for guiding further drug development efforts.[24][25][26]
Key PK Parameters to Evaluate:
| Parameter | Description | Significance |
| Solubility | The ability of the compound to dissolve in a solvent. | Affects absorption and formulation. |
| Lipophilicity (LogP) | The partition coefficient between an organic and aqueous phase. | Influences membrane permeability and distribution. |
| Metabolic Stability | The susceptibility of the compound to metabolism by liver enzymes. | Determines the compound's half-life in the body. |
| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | Only the unbound fraction is pharmacologically active. |
These parameters can be initially assessed using in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.
Conclusion and Future Directions
The experimental design outlined in this document provides a robust and logical pathway for the initial investigation of this compound. The data generated from these studies will be crucial in determining the therapeutic potential of this novel heterocyclic compound and will guide future research, including mechanism of action studies, lead optimization, and more extensive preclinical development. The rich pharmacology of the pyrazole scaffold provides a strong foundation for the potential discovery of a new therapeutic agent.[1][2][3][4]
References
-
Eze, F. I., & Udegbunam, R. I. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2). [Link]
-
ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. [Link]
-
Murugananthan, G., & Patel, M. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]
-
Patel, M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
-
Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. [Link]
-
Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences. [Link]
-
Bulusu, K. C., et al. (2021). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Bulusu, K. C., et al. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. [Link]
-
ResearchGate. (n.d.). Pyrazole derivative in preclinical study. [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
Bower, S., et al. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Modern Advances in Heterocyclic Chemistry in Drug Discovery. [Link]
-
Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]
-
Mahmoud, A. R. (2025). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]
-
National Institutes of Health. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medical Research Reviews. [Link]
-
International Journal of Research and Publication Reviews. (2024). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. [Link]
-
ResearchGate. (2025). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. [Link]
-
van der Heiden, M., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology and Therapeutics. [Link]
-
MDPI. (2018). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]
-
ResearchGate. (2025). New and Unusual Scaffolds in Medicinal Chemistry. [Link]
-
McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry. [Link]
-
de Oliveira, R., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Kumar, A., & Kumar, S. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
Sharma, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
MDPI. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]
-
Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules. [Link]
-
Sauthon, C., et al. (2018). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). chemistry and biological properties of pyrazole derivatives. [Link]
-
Shawali, A. S., et al. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ACS Omega. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione (168543-12-2) for sale [vulcanchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 19. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 22. ijpras.com [ijpras.com]
- 23. wjpsonline.com [wjpsonline.com]
- 24. scienceopen.com [scienceopen.com]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Derivatization of the 1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione Scaffold: A Protocol for Enhancing Biological Activity
An Application Note for Medicinal Chemists and Drug Development Professionals
Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The fused heterocyclic system, 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione, represents a promising, yet underexplored, template for novel therapeutic agents. Its rigid structure and multiple functionalization points offer a unique opportunity for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for the strategic derivatization of this scaffold. We present a rationale for structural modifications based on established structure-activity relationship (SAR) principles, detailed protocols for the synthesis of a focused compound library, a robust workflow for biological screening, and a guide to data interpretation for iterative lead optimization.
Rationale for Derivatization: A Hypothesis-Driven Approach
The core challenge in early drug discovery is not just finding an active compound, but systematically improving its properties.[4][5] The furo[3,4-c]pyrazole-4,6-dione scaffold offers several strategic vectors for modification. Our derivatization strategy is based on exploring the chemical space around three key positions to build a structure-activity relationship (SAR) profile.
-
Position C3 (Pyrazole Ring): This position is electronically distinct and sterically accessible. Introducing various aryl or heteroaryl groups can modulate electronic properties and explore key interactions (e.g., π-stacking, hydrogen bonding) with target proteins.[6][7]
-
Position N5 (Imide Nitrogen): Substitution at this position directly influences the properties of the dione moiety. Introducing alkyl, aryl, or functionalized side chains can alter lipophilicity, solubility, and metabolic stability, while also probing for additional binding pockets.[8]
-
Position N1 (Pyrazole Ring): While the core scaffold is defined as N1-methyl, exploring bioisosteric replacements or substitutions on the methyl group (e.g., ethyl, cyclopropyl, benzyl) can fine-tune steric bulk and lipophilicity near this region of the molecule.
Caption: Key derivatization points on the core scaffold.
Synthetic Strategies and Protocols
The synthesis of a focused library of furo[3,4-c]pyrazole-4,6-dione analogs can be achieved through a convergent and efficient synthetic route. The following protocols are adapted from established methods for analogous heterocyclic systems and provide a robust starting point.[8][9]
Caption: General synthetic workflow for derivatives.
Protocol 2.1: Synthesis of the Core Scaffold (1-Aryl-1H-furo[3,4-c]pyrazole-4,6-dione)
This protocol describes the initial cyclization to form the core heterocyclic system, which can then be further modified.
-
Reagents & Equipment:
-
Substituted arylhydrazine hydrochloride (1.0 eq)
-
Furan-3,4-dicarboxylic anhydride (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure: a. To a solution of the appropriate arylhydrazine hydrochloride (10 mmol) in glacial acetic acid (50 mL), add furan-3,4-dicarboxylic anhydride (11 mmol). b. Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). c. Upon completion, allow the mixture to cool to room temperature. A precipitate will form. d. Pour the mixture into ice-cold water (200 mL) to ensure complete precipitation. e. Collect the solid product by vacuum filtration, wash thoroughly with water, followed by a small amount of cold ethanol. f. Dry the product under vacuum to yield the 1-Aryl-1H-furo[3,4-c]pyrazole-4,6-dione scaffold.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure purity and identity before proceeding.
Protocol 2.2: N-Methylation at Position 1
This protocol installs the key methyl group at the N1 position of the pyrazole ring.
-
Reagents & Equipment:
-
1-Aryl-1H-furo[3,4-c]pyrazole-4,6-dione (1.0 eq)
-
Methyl Iodide (MeI) (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reaction.
-
-
Procedure: a. Dissolve the 1-Aryl-furo[3,4-c]pyrazole-4,6-dione (5 mmol) in anhydrous DMF (25 mL) in a round-bottom flask. b. Add potassium carbonate (10 mmol) to the solution. c. Stir the suspension at room temperature for 30 minutes. d. Add methyl iodide (7.5 mmol) dropwise to the mixture. e. Stir the reaction at room temperature for 12-18 hours. Monitor by TLC. f. Quench the reaction by adding cold water. Extract the product with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired 1-methyl-1-aryl-1H-furo[3,4-c]pyrazole-4,6-dione.
Biological Evaluation: A Tiered Screening Cascade
To efficiently identify promising derivatives, a tiered screening approach is recommended. This allows for the rapid testing of the entire library in a primary assay, followed by more detailed investigation of the most active compounds ("hits").[10][11] Given the known anticancer activities of many pyrazole-containing compounds, an in vitro anti-proliferative assay is a logical starting point.[12][13][14]
Caption: Tiered cascade for biological screening.
Protocol 3.1: Primary Anti-Proliferative MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for rapid assessment of a compound's cytotoxic or cytostatic effects.
-
Materials & Equipment:
-
MCF-7 (human breast adenocarcinoma) cell line
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader (570 nm absorbance).
-
-
Procedure: a. Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂. b. Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells for a final screening concentration (e.g., 10 µM). Include wells for 'vehicle control' (DMSO only) and 'untreated control'. c. Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. d. MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for another 4 hours. e. Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. f. Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 % Inhibition = 100 - % Viability
Data Analysis and Iterative Optimization
The goal of the initial screen is to build an SAR model. By comparing the biological activity of derivatives with different substitutions, one can infer which chemical features are beneficial or detrimental to activity.
Table 1: Hypothetical Screening Data and SAR Interpretation
| Compound ID | R¹ (at C3) | R² (at N5) | % Inhibition @ 10µM | IC₅₀ (µM) | Interpretation |
| SC-01 | Phenyl | Methyl | 45% | >20 | Baseline activity of the core. |
| SC-02 | 4-Cl-Phenyl | Methyl | 78% | 8.2 | Electron-withdrawing group at C3 enhances potency. |
| SC-03 | 4-OMe-Phenyl | Methyl | 25% | >20 | Electron-donating group at C3 is not favorable. |
| SC-04 | 4-Cl-Phenyl | Ethyl | 85% | 6.5 | Small alkyl group at N5 is tolerated/slightly beneficial. |
| SC-05 | 4-Cl-Phenyl | Phenyl | 30% | >20 | Bulky aryl group at N5 reduces activity, likely due to steric hindrance. |
| SC-06 | Pyridin-4-yl | Methyl | 88% | 5.1 | Heteroaromatic ring at C3 improves potency, possibly via H-bonding. |
This data-driven approach allows for the rational design of a second-generation library. For example, based on the hypothetical data above, future synthesis would focus on placing electron-withdrawing or heteroaromatic groups at the C3 position and small alkyl groups at the N5 position. This iterative process of design, synthesis, and testing is the cornerstone of modern lead optimization.[11]
References
- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Google Search URL
- Title: Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold Source: PubMed Central URL
- Title: Representative examples of pyrazole-fused heterocycles Source: ResearchGate URL
- Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL
- Title: Structures of fused pyrazole heterocycles 8 and 9.
- Title: Improving Efficiency in Drug Discovery and Development Source: Technology Networks URL
- Title: Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles Source: PubMed URL
- Title: Current Screening Methodologies in Drug Discovery for Selected Human Diseases Source: MDPI URL
- Title: Identification of first active compounds in drug discovery. how to proceed?
- Title: How can drug discovery be improved?
- Title: Principles of early drug discovery Source: PubMed Central URL
- Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: Google Search URL
- Title: Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles Source: ResearchGate URL
- Title: Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents Source: PubMed URL
- Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: Google Search URL
- Title: Overview on Biological Activities of Pyrazole Derivatives Source: OUCI URL
- Title: Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)
- Title: Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives Source: PubMed Central URL
- Title: Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 4. Key Advances Boosting Efficiency in Drug Development | Technology Networks [technologynetworks.com]
- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. How can drug discovery be improved? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for Determining the Solubility of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Authored by: A Senior Application Scientist
Introduction
The solubility of a new chemical entity (NCE) is a critical physicochemical parameter that profoundly influences its journey through the drug discovery and development pipeline.[1][2] Poor aqueous solubility can lead to a cascade of challenges, including unreliable in vitro assay results, difficult formulation development, and ultimately, poor or variable oral bioavailability.[1][3] For the novel heterocyclic compound, 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione (Molecular Formula: C₆H₄N₂O₃, Molecular Weight: 152.11 g/mol ), a thorough understanding of its solubility profile is a non-negotiable prerequisite for advancing its candidacy.[4]
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals to systematically evaluate the solubility of this compound. It is designed not as a rigid template, but as a strategic framework, explaining the causality behind experimental choices to ensure the generation of robust and meaningful data. We will explore both early-phase kinetic screening and later-stage, definitive thermodynamic solubility assessments.
The Duality of Solubility: Kinetic vs. Thermodynamic Assessment
In the realm of pharmaceutical sciences, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[5][6]
-
Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[5] It measures the point of precipitation of a supersaturated solution and is invaluable in the early stages of drug discovery for ranking and prioritizing compounds.[3][5][7] While rapid, it may not represent the true equilibrium state.[6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, while in equilibrium with the solid phase.[8][9] This measurement is more resource-intensive and is typically performed on promising lead candidates during optimization and pre-formulation stages.[3][7] The shake-flask method is the gold standard for this determination.[10]
The choice between these assays is dictated by the stage of the research program. Early discovery benefits from the speed of kinetic screening to assess large numbers of compounds, while lead optimization and development demand the accuracy of thermodynamic solubility to inform formulation strategies.[5][11]
Experimental Workflow for Solubility Profiling
The following diagram illustrates a comprehensive workflow for assessing the solubility of this compound.
Caption: Workflow for solubility determination of a novel compound.
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid screening and is based on the principle of detecting compound precipitation from a supersaturated solution.
1.1. Rationale and Causality
In early drug discovery, speed is paramount. By starting from a DMSO stock solution, we bypass the slow dissolution kinetics of the solid material, allowing for a rapid assessment of how the compound behaves when introduced into an aqueous environment. This method is excellent for identifying compounds with potential solubility liabilities early on.[1][5]
1.2. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis, if applicable)
-
Plate shaker
-
Centrifuge with plate rotor
-
Multi-channel pipette
-
Plate reader (for turbidimetric or UV-Vis analysis) or HPLC system
1.3. Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS, pH 7.4. This results in a final DMSO concentration of 1%, minimizing its effect on solubility.
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 1.5 to 2 hours to allow for precipitation to equilibrate.[3]
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 3000 x g) for 10-15 minutes to pellet any precipitated compound.
-
Quantification: Carefully aspirate the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (see Section 3). Turbidimetric analysis (nephelometry) can also be performed before centrifugation to determine the point of precipitation.[3]
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" shake-flask method determines the true equilibrium solubility and is essential for lead optimization and pre-formulation.[1][10]
2.1. Rationale and Causality
This method ensures that the solution is in true equilibrium with the solid state of the compound, providing a definitive solubility value.[6][8] By adding an excess of the solid compound to the solvent and allowing sufficient time for equilibration, we measure the maximum concentration the solvent can hold. This is thermodynamically valid and crucial for biopharmaceutical classification (BCS) and predicting in vivo dissolution.[9][12]
2.2. Materials
-
This compound (solid powder)
-
Selected solvents (see Table 1)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
2.3. Step-by-Step Methodology
-
Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume of the test solvent (e.g., 1 mL). The key is to ensure undissolved solid remains visible.
-
Equilibration: Cap the vials securely and place them on an orbital shaker in a constant temperature environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.[3] It is advisable to take time points (e.g., 4, 8, 24, 48 hours) for a pilot experiment to confirm that equilibrium has been reached (i.e., the concentration no longer increases).[6]
-
Phase Separation: Allow the vials to stand for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.
-
Dilution and Quantification: Dilute the clear filtrate with an appropriate solvent to fall within the linear range of the analytical method's calibration curve. Quantify the concentration using a validated analytical method (see Section 3).
Solvent Systems for Comprehensive Profiling
To build a comprehensive solubility profile, testing should be conducted in a variety of physiologically and pharmaceutically relevant media.
| Solvent System | Rationale and Purpose | Typical Composition |
| Aqueous Buffers (pH range) | To determine pH-dependent solubility, which is critical for ionizable compounds. The FDA recommends testing over a pH range of 1.2 to 6.8 for BCS classification.[13] | • pH 1.2 (Simulated Gastric Fluid, without enzymes)• pH 4.5 Acetate Buffer• pH 6.8 Phosphate Buffer (PBS) |
| Organic Solvents | To identify suitable solvents for formulation, analytical standard preparation, or further chemical synthesis. | • Ethanol• Propylene Glycol• PEG 400 |
| Biorelevant Media | To predict in vivo solubility in the gastrointestinal tract, accounting for the effects of bile salts and phospholipids.[14][15][16] This is especially important for poorly soluble drugs.[14] | • FaSSIF (Fasted State Simulated Intestinal Fluid): Simulates conditions in the small intestine before a meal (pH ~6.5).[14][17]• FeSSIF (Fed State Simulated Intestinal Fluid): Simulates conditions after a meal, with higher bile salt concentrations (pH ~5.0).[14][17] |
Section 3: Analytical Quantification Methods
Accurate quantification of the dissolved compound is the cornerstone of any solubility assay. The choice of method depends on the compound's properties and the available instrumentation.
3.1. UV-Vis Spectrophotometry
-
Principle: This method is suitable if this compound possesses a chromophore that absorbs light in the UV-Visible range (typically 200-800 nm).[18]
-
Procedure:
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations and measure their absorbance at λmax.[19] Plot absorbance vs. concentration to generate a linear calibration curve.
-
Analyze Samples: Measure the absorbance of the filtered and diluted samples from the solubility experiment and determine the concentration using the calibration curve.
-
-
Causality: This method is rapid and straightforward. However, it is susceptible to interference from other components in the sample matrix that may also absorb at the same wavelength.[18] Its selectivity is lower than that of HPLC.[20]
3.2. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates the compound of interest from other components in the sample before quantification, typically with a UV detector. This provides much higher selectivity and accuracy.[8][9]
-
Procedure:
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides a sharp, well-resolved peak for this compound with a reasonable retention time.
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard and integrate the peak area. Plot peak area vs. concentration to generate a linear calibration curve.[19]
-
Analyze Samples: Inject the filtered and diluted samples from the solubility experiment and determine the concentration using the calibration curve.
-
-
Causality: HPLC is the preferred method due to its superior specificity, which ensures that only the compound of interest is being quantified.[20] This is particularly important when working with complex matrices like biorelevant media.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for thoroughly characterizing the solubility of this compound. By systematically employing both kinetic and thermodynamic assays across a range of physiologically relevant media, researchers can generate high-quality data. This information is fundamental for making informed decisions, guiding medicinal chemistry efforts, identifying potential development hurdles early, and ultimately increasing the probability of success for this promising compound.
References
- FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. [URL: https://biorelevant.com/fassif-fessif-fassgf-biorelevant-media/]
- Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. [URL: https://pharmalesson.com/biorelevant-dissolution-media-fassif-fessif-in-drug-development/]
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/images/Compound_management/Screening_Libraries/PDF_files/Shake-flask_aqueous_solubility_assay.pdf]
- The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS PharmSciTech. [URL: https://link.springer.com/article/10.1208/s12249-009-9233-z]
- Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Dissolution Technologies. [URL: https://dissolutiontech.com/200908/instant-fassif-and-fessif-biorelevance-meets-practicality]
- Dissolution Media Simulating Fasted and Fed States. Dissolution Technologies. [URL: https://dissolutiontech.com/past_issues/200111/DT200111_A03.pdf]
- Optimizing Small Molecule Solubility for In Vivo Studies. Benchchem. [URL: https://www.benchchem.com/blog/optimizing-small-molecule-solubility-for-in-vivo-studies/]
- Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [URL: https://www.inventivapharma.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/blog/4-ways-drug-solubility-testing-helps-discovery-development]
- Compound solubility measurements for early drug discovery. Computational Chemistry. [URL: https://www.drug-discovery.services/blogs/compound-solubility-measurements-for-early-drug-discovery/]
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/dmpk/in-vitro-adme/physicochemical-assays/aqueous-solubility-turbidimetric-kinetic-thermodynamic]
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. [URL: https://www.wuxiapptec.com/services/dmpk/in-vitro-adme-testing/kinetic-thermodynamic-solubility-testing]
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [URL: https://sciforum.net/paper/view/11319]
- 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione. Vulcanchem. [URL: https://www.vulcanchem.com/news/1-methyl-1h-furo-3-4-b-pyrrole-4-6-dione]
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/163024-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/]
- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [URL: https://improvedpharma.com/analytical-services/solubility-and-dissolution-with-hplc-or-uv-vis-detection]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=624383]
- Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [URL: https://www.researchgate.net/publication/343361288_Discovery_solubility_measurement_and_assessment_of_small_molecules_with_drug_development_in_mind]
- Discovery solubility measurement and assessment of small molecules with drug development in mind. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Discovery-solubility-measurement-and-assessment-of-Barrett-Ben-Ameur/3855a796b306b866579f6e72750e33555909249e]
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3539498/]
- BCS Methodology: Solubility, Permeability & Dissolution. FDA. [URL: https://www.fda.gov/media/161048/download]
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm500518g]
- Analytical Method Selection for Drug Product Dissolution Testing. Separation Science. [URL: https://www.sepscience.com/information/analyte/an-pharma/analytical-method-selection-for-drug-product-dissolution-testing#]
- Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658428/]
- Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Spandidos Publications. [URL: https://www.
- 1-METHYL-1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6(5H,7H)-DIONE. precisionFDA. [URL: https://precision.fda.gov/substances/R9FAK7NK9W]
- Chemical Properties of 1H-Pyrazole, 1-methyl- (CAS 930-36-9). Cheméo. [URL: https://www.chemeo.com/cid/42-081-3/1H-Pyrazole-1-methyl-.php]
- This compound. LabNovo. [URL: https://www.labnovo.com/product/1-methyl-1h-furo-3-4-c-pyrazole-4-6-dione-mfcd09473490.html]
- methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride. Smolecule. [URL: https://www.smolecule.
- 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione synthesis. chemicalbook. [URL: https://www.chemicalbook.com/synthesis/5401-15-0.html]
- 1-Methyl-1H-pyrazole. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=930-36-9]
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [URL: https://www.rjpbcs.com/pdf/2018_9(1)/.pdf]
- 1H-Furo[3,4-c]pyrazole-3-carboxylic acid, 4,6-dihydro-1-methyl. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CAS_1504069-57-1.htm]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. CAS N/A MFCD09473490-1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione -LabNovo [do.labnovo.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. sciforum.net [sciforum.net]
- 9. improvedpharma.com [improvedpharma.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. inventivapharma.com [inventivapharma.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. pharmalesson.com [pharmalesson.com]
- 15. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. biorelevant.com [biorelevant.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Introduction: The Significance of Fused Pyrazole Heterocycles
Fused pyrazole ring systems are privileged scaffolds in medicinal chemistry and materials science. The unique electronic and steric properties arising from the fusion of a pyrazole with other heterocyclic rings can lead to compounds with significant biological activity. 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione is a novel fused heterocyclic compound with potential applications in drug discovery, particularly as a constrained building block for the synthesis of more complex molecules. Its rigid structure and the presence of a reactive anhydride moiety make it an attractive starting point for the development of new chemical entities.
This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthetic strategy is robust, scalable, and proceeds through well-established chemical transformations, ensuring high yield and purity of the final product.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is achieved through a convergent three-step process. This strategy was designed for efficiency and scalability, utilizing commercially available starting materials. The overall synthetic pathway is depicted below:
Application Notes and Protocols for High-Throughput Screening of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Abstract
This document provides a comprehensive technical guide for the employment of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione in high-throughput screening (HTS) campaigns. The pyrazole moiety is a well-established "privileged scaffold" in modern drug discovery, forming the core of numerous approved therapeutics, particularly in oncology and inflammatory diseases.[1][2] The fused furo[3,4-c]pyrazole system presents a rigid and structurally novel scaffold with potential for developing selective modulators of various biological targets. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for compound handling, assay development, and execution of HTS campaigns, with a particular focus on kinase inhibition and cell viability assays.
Introduction: The Scientific Rationale for Screening this compound
The pyrazole nucleus is a cornerstone of medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities.[3][4] Many successful drugs, including kinase inhibitors like Ibrutinib and Ruxolitinib, feature a pyrazole core, highlighting its favorable properties for interacting with ATP-binding sites.[1] The rigidified structure of this compound, achieved through the fusion of the furan and pyrazole rings, offers a unique three-dimensional presentation of pharmacophoric features. This rigidity can lead to higher binding affinity and selectivity for target proteins.[5][6]
Given the prevalence of pyrazole-based kinase inhibitors, a primary hypothesis is that this compound may exhibit activity against one or more protein kinases.[7][8] Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[9] Therefore, the protocols detailed herein will focus on a hypothetical HTS campaign to identify potential kinase inhibitory activity, complemented by a general cell viability assay to assess cytotoxicity.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C6H4N2O3 | [10] |
| Molecular Weight | 152.11 g/mol | [10] |
| Appearance | Likely a colorless to pale yellow solid | [11] |
| Solubility | Expected to be soluble in DMSO, ethanol, and other organic solvents | [11] |
Compound Management and Quality Control: The Foundation of a Successful HTS Campaign
The integrity of HTS data is critically dependent on the quality and handling of the test compound. The following steps are essential before initiating a large-scale screen.
2.1. Solubility Assessment
A precise understanding of the compound's solubility is crucial for preparing accurate stock solutions and avoiding compound precipitation in assay wells.
Protocol for Solubility Determination:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in the chosen assay buffer to a range of concentrations (e.g., from 100 µM down to 1 µM).
-
Incubate the dilutions at room temperature and at the assay temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Visually inspect each dilution for any signs of precipitation.
-
For a more quantitative measure, use a nephelometer to detect light scattering caused by insoluble particles.
-
Determine the maximum soluble concentration in the assay buffer. This will dictate the top concentration used in the HTS.
2.2. Stability Assessment
The stability of the compound in the assay buffer and under storage conditions must be verified to ensure that the observed activity is due to the compound itself and not a degradation product.
Protocol for Stability Assessment:
-
Prepare a solution of this compound in the assay buffer at the highest intended screening concentration.
-
Incubate the solution under the same conditions as the HTS assay (e.g., temperature, light exposure) for the duration of the assay.
-
At various time points (e.g., 0, 2, 4, and 24 hours), take an aliquot of the solution.
-
Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to monitor for any degradation of the parent compound.
-
Assess the stability of the compound in DMSO stock solution after multiple freeze-thaw cycles.
High-Throughput Screening Workflow
A typical HTS workflow for a novel compound like this compound involves a primary screen, followed by hit confirmation and downstream secondary assays.
Primary Assays: Protocols and Methodologies
Based on the rationale of the pyrazole scaffold's known activities, two primary assays are proposed: a biochemical kinase inhibition assay and a cell-based viability assay.
4.1. Biochemical Kinase Assay: Luminescence-Based ATP Depletion
This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.[9][12]
Protocol for Luminescence-Based Kinase Assay:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare a 10 mM stock of this compound in 100% DMSO. Create a dilution series for the dose-response curve.
-
-
Assay Plate Preparation (384-well plate):
-
Add 50 nL of the test compound or DMSO (for controls) to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at 37°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well.[13]
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
4.2. Cell-Based Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Protocol for MTT Assay:
-
Cell Plating:
-
Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16]
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.[17]
-
Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[16]
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis and Hit Triage
5.1. Primary Data Analysis
For the primary screen, the percentage of inhibition is calculated for each compound. The Z'-factor, a statistical measure of assay quality, should also be calculated for each plate.
-
Percentage Inhibition = (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) * 100
-
Signal_compound: Signal from the well with the test compound.
-
Signal_max: Signal from the negative control (e.g., DMSO, high kinase activity).
-
Signal_min: Signal from the positive control (e.g., a known inhibitor, low kinase activity).
-
-
Z'-factor = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
5.2. Hit Confirmation and IC50 Determination
Compounds that show significant inhibition (e.g., >50%) in the primary screen are considered "hits" and should be re-tested from a fresh stock solution. Confirmed hits are then tested in a dose-response format to determine their potency (IC50 value).
Secondary and Orthogonal Assays
To validate the initial findings and elucidate the mechanism of action, confirmed hits should be progressed to secondary and orthogonal assays.
-
Orthogonal Kinase Assay: Use a different assay format, such as a fluorescence polarization (FP) assay, which measures the binding of a fluorescently labeled tracer to the kinase.[18][19][20] This helps to rule out assay artifacts.
-
Kinome Profiling: Screen the hit compound against a broad panel of kinases to determine its selectivity profile.[21]
-
Mechanism of Action Studies: Conduct enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.
-
Cellular Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) to confirm that the compound binds to the target kinase within a cellular context.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for a drug discovery campaign. The protocols outlined in this document provide a robust framework for conducting a high-throughput screen to identify and validate its potential biological activity. A successful HTS campaign will not only identify initial hits but also provide valuable structure-activity relationship (SAR) data to guide the optimization of this novel chemical series into potent and selective drug candidates.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. Retrieved from [Link]
- Kirchmair, J., et al. (2013). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 56(8), 3465-3486.
-
Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]
- MDPI. (2022).
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
- PubMed Central. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- PubMed Central. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
- ResearchGate. (2006). Fluorescence detection techniques for protein kinase assay.
- ResearchGate. (2025).
- PubMed Central. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 25(18), 4299.
- bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
-
BMG Labtech. (n.d.). Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. Retrieved from [Link]
- PubMed Central. (2013). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 8(9), 1151-1165.
- ChemRxiv. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
- ResearchGate. (2015).
-
BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
- PubMed Central. (2007). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Journal of Biomolecular Screening, 12(2), 203-212.
- PubMed. (2015). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 20(1), 123-130.
- ACS Publications. (2017).
- ResearchGate. (n.d.).
- PubMed Central. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(10), e47884.
-
BMG Labtech. (2020). Kinase assays. Retrieved from [Link]
- National University of Pharmacy. (2020). Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. ScienceRise: Pharmaceutical Science, (3), 25.
- PubMed Central. (2022).
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6296.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- Vulcanchem. (n.d.). 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione.
-
LabNovo. (n.d.). This compound. Retrieved from [Link]
- precisionFDA. (n.d.). 1-METHYL-1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6(5H,7H)-DIONE.
- SynHet. (n.d.). 4,4,6,6-Tetramethyl-1H,4H,6H-furo[3,4-c]pyrazole.
-
CAS Common Chemistry. (n.d.). 1-Methyl-1H-pyrazole. Retrieved from [Link]
- Smolecule. (n.d.).
- ChemicalBook. (n.d.). 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione synthesis.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. CAS N/A MFCD09473490-1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione -LabNovo [do.labnovo.com]
- 11. ijrpr.com [ijrpr.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. researchgate.net [researchgate.net]
- 19. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 20. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Elucidating the Mechanism of Action for 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Introduction: The Quest for Mechanism of Action
The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is contingent upon a deep understanding of its biological activity. For a compound like 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione, a heterocyclic molecule with a furo-pyrazole scaffold, the therapeutic potential is suggested by the broad bioactivity of related pyrazole derivatives. However, without a defined mechanism of action (MoA), its development is stalled. The MoA is the specific biochemical interaction through which a drug substance produces its pharmacological effect.[1]
This guide provides a comprehensive, multi-phased strategic workflow to systematically investigate and determine the MoA of our subject compound, hereafter designated Compound X . This is not a rigid template but a logical progression of inquiry, designed to build a robust, evidence-based understanding of how Compound X functions at the molecular and cellular levels. The causality behind each experimental choice is explained, ensuring that each step logically informs the next, creating a self-validating system of investigation.
Phase 1: Broad Phenotypic Screening & Biological Characterization
The initial step is to cast a wide net to understand the global biological effects of Compound X. Phenotypic screening identifies substances that alter the phenotype of a cell or organism in a desired manner without a priori knowledge of the specific target.[2] This approach allows the compound's activity to guide the investigation.[3][4]
Rationale and Experimental Design
We will begin by assessing cytotoxicity across a panel of diverse human cancer cell lines and a normal, non-transformed cell line. This provides two key pieces of information: a preliminary indication of any anti-proliferative activity and the therapeutic window (the concentration range where it affects cancer cells but not normal cells).
Table 1: Hypothetical Cytotoxicity Profile of Compound X
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
|---|---|---|
| HCT116 | Colon Carcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.1 |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| Jurkat | T-cell Leukemia | 2.3 |
| HaCaT | Normal Keratinocyte | > 100 |
This table summarizes potential initial findings, indicating selective cytotoxicity against cancer cells, particularly leukemia.
Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol quantifies the metabolic activity of cells, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cells (e.g., HCT116, A549, MCF-7, Jurkat, HaCaT) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Prepare a 10 mM stock solution of Compound X in DMSO. Create a series of 2-fold serial dilutions in the appropriate cell culture medium. Replace the existing medium with the medium containing Compound X or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).[5]
Phase 2: Target Identification - Pinpointing the Molecular Interaction
With a confirmed biological phenotype (e.g., anti-proliferative activity), the next critical phase is to identify the direct molecular target(s) of Compound X. This is a challenging but essential step.[6] We will employ a combination of computational and experimental approaches.
In Silico Target Prediction (Computational Approach)
Before committing to resource-intensive wet lab experiments, computational methods can predict potential targets based on the chemical structure of Compound X. These "target fishing" or "target prediction" tools use algorithms that compare the compound's structure to databases of known ligands for various proteins.[7][8][9]
-
Rationale: This approach rapidly generates a prioritized list of potential protein targets (e.g., kinases, proteases, GPCRs), guiding subsequent experimental validation. It is a cost-effective way to form initial hypotheses.[7][10]
-
Methodology:
-
Submit the SMILES notation or 3D structure of Compound X to web-based servers like TargetHunter, SwissTargetPrediction, or commercial platforms.[8]
-
These tools use chemical similarity searching, machine learning, and other methods to map the compound to a chemogenomic database (e.g., ChEMBL).[8]
-
Analyze the output, which is typically a ranked list of potential targets based on a confidence score or probability.
-
Affinity-Based Target Identification (Experimental Approach)
This is a classic and powerful method that uses the compound itself as "bait" to "fish" for its binding partners in a complex biological sample like a cell lysate.[6][11][12]
-
Causality: The principle is simple: if Compound X binds to a protein, we can physically isolate that protein by immobilizing the compound. This directly links the compound to its binding partner.
Caption: Workflow for affinity-based pull-down and mass spectrometry.
-
Probe Synthesis: Synthesize an analog of Compound X with a linker at a position determined not to be essential for its biological activity (identified through Structure-Activity Relationship studies). Covalently attach this linker to agarose beads.
-
Cell Lysate Preparation: Grow the most sensitive cell line (e.g., Jurkat cells) to a high density. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Binding/Incubation: Incubate the cell lysate with the Compound X-conjugated beads (and control beads without the compound) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by competitive elution with a high concentration of free Compound X.
-
Analysis by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands that are present in the Compound X lane but absent or significantly reduced in the control lane.
-
Perform in-gel digestion (e.g., with trypsin).
-
Identify the resulting peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
-
Unbiased Chemical Proteomics Approaches
Modern label-free methods avoid chemical modification of the compound, reducing the risk of altering its binding properties.
-
Cellular Thermal Shift Assay (CETSA): Based on the principle that a protein becomes more thermally stable when bound to a ligand. Cells or lysates are treated with Compound X, heated to various temperatures, and the amount of soluble protein is quantified. The target protein will show a shift in its melting curve in the presence of the compound.
-
Drug Affinity Responsive Target Stability (DARTS): This method leverages the observation that ligand binding can protect a target protein from proteolysis. Lysates are treated with Compound X and then subjected to limited digestion by a protease like pronase. The target protein, stabilized by the compound, will be protected from degradation.[6][12]
Phase 3: Target Validation and Pathway Elucidation
Identifying a binding partner is not enough; we must validate that the interaction is responsible for the observed biological effect. Target validation establishes the causal link between target modulation and a disease-relevant outcome.[13][14]
Biochemical Assays
If the identified target is an enzyme, a direct enzyme inhibition assay is the gold standard for validation.
-
Reagents: Obtain the purified recombinant target enzyme, its specific substrate, and an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of Compound X (or vehicle control).
-
Pre-incubation: Allow the compound and enzyme to incubate for 10-15 minutes at the optimal temperature for the enzyme.[15]
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Measure Activity: Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence). The rate is the initial linear portion of the progress curve.[15][16]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Compound X. Determine the IC₅₀ value. Further kinetic studies (varying both substrate and inhibitor concentrations) can determine the mode of inhibition (e.g., competitive, non-competitive).[15]
Cell-Based Target Engagement & Pathway Analysis
We must confirm that Compound X engages its target within the complex environment of a living cell and modulates the relevant signaling pathway.
Caption: Validating target engagement and downstream signaling effects.
This technique measures changes in the levels and post-translational modifications (like phosphorylation) of specific proteins, providing a snapshot of signaling pathway activity.[17][18][19]
-
Cell Culture and Treatment: Seed Jurkat cells and treat with Compound X at its IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include positive and negative controls for the pathway of interest.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target of interest (e.g., phospho-Akt, total-Akt, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager or X-ray film.[17]
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the effect of Compound X on protein levels or phosphorylation.
This assay is used to measure the activity of a specific signaling pathway or transcription factor.[21][22]
-
Cell Transfection: Co-transfect cells with two plasmids: a reporter plasmid containing a luciferase gene driven by a promoter with response elements for the pathway of interest (e.g., NF-κB or AP-1), and a control plasmid (e.g., Renilla luciferase) for normalization.[23]
-
Treatment: After 24-48 hours, treat the transfected cells with Compound X and/or a known pathway activator (e.g., TNF-α for NF-κB).
-
Lysis: Lyse the cells using a passive lysis buffer.[23]
-
Luminescence Measurement: In a luminometer, first add the firefly luciferase substrate to the lysate and measure the luminescence. Then, add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, and measure the second signal.[23][24]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A change in the normalized signal indicates modulation of the signaling pathway by Compound X.
Transcriptomic Analysis (RNA-Seq)
To get a global, unbiased view of the cellular response to Compound X, RNA sequencing (RNA-seq) can be performed. This reveals all the genes whose expression is altered by the compound, providing deep insight into the affected pathways.[25][26][27][28]
-
Rationale: By identifying entire networks of up- or down-regulated genes, we can use pathway analysis software (e.g., GSEA, IPA) to see which biological processes are most significantly affected, often confirming the results from targeted assays and suggesting new avenues of investigation.
Phase 4: In Vivo Model Considerations
Once the in vitro MoA is well-characterized, the next logical step is to assess the compound's efficacy and pharmacokinetics in an appropriate animal model.[29][30][31] For a compound with anti-leukemia activity, a mouse xenograft model where human Jurkat cells are implanted into immunodeficient mice would be appropriate.
-
Key Studies:
-
Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) of Compound X.[29]
-
Pharmacodynamics (PD): Measure the modulation of the target (e.g., phospho-protein levels in tumor tissue) at different doses and time points.
-
Efficacy Studies: Treat tumor-bearing mice with Compound X and monitor tumor growth over time compared to a vehicle-treated control group.
-
Conclusion
Determining the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation and rigorous testing. By progressing from broad phenotypic observations to specific target identification and detailed pathway analysis, researchers can build a compelling, evidence-based case for the compound's therapeutic potential. This structured approach, integrating computational, biochemical, and cell-based methods, maximizes the probability of success and provides the critical data needed to advance a promising molecule through the drug discovery pipeline.[31][32]
References
- Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Tanas, M. R., & Garcia, K. (2022). Luciferase reporter assay. Bio-protocol Preprint.
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
-
UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
INDIGO Biosciences. (2023, April 12). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol [Video]. YouTube. [Link]
- Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406.
-
The Science Notes. (2020, March 4). Luciferase Reporter Assay – Protocol. Retrieved from [Link]
- Koutsoukas, A., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.
- Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949-957.
-
Front Line Genomics. (n.d.). How can we use RNA sequencing to figure out how a drug works?. Retrieved from [Link]
- Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-543.
- Koutsoukas, A., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols.
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]
-
Lexogen. (n.d.). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Retrieved from [Link]
- Pinzi, L., & Rastelli, G. (2019). Recent Advances in In Silico Target Fishing. Journal of Medicinal Chemistry, 62(17), 7834-7857.
-
Technology Networks. (2024, April 16). The Role of Phenotypic Screening in Drug Discovery. Retrieved from [Link]
-
TATAA Biocenter. (2024). Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. Retrieved from [Link]
- Zhang, H., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 24(13), 10839.
- Lemmon, V. P., et al. (2016). Phenotypic Screening of Small-Molecule Inhibitors: Implications for Therapeutic Discovery and Drug Target Development in Traumatic Brain Injury. Methods in Molecular Biology, 1462, 545-565.
- Bantscheff, M., & Drewes, G. (2012). Chemical Proteomic Technologies for Drug Target Identification. Methods in Enzymology, 503, 21-59.
-
Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]
- Wagle, M., et al. (2014). Using transcriptome sequencing to identify mechanisms of drug action and resistance.
-
ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from [Link]
- Mackinnon, A. C., & Tate, E. W. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. RSC Chemical Biology, 2(3), 189-201.
-
Lab Manager. (2023, October 9). Leveraging RNA Sequencing in Pharmaceutical Research. Retrieved from [Link]
- Wang, Y., et al. (2013). Chemical proteomics: terra incognita for novel drug target profiling. Acta Pharmaceutica Sinica B, 3(2), 71-78.
-
Patsnap. (2025). What is a typical workflow in preclinical pharmacokinetics?. Retrieved from [Link]
- Kumar, D., et al. (2018). Cell and small animal models for phenotypic drug discovery. Drug Discovery Today, 23(3), 688-696.
- Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(2), 647-689.
-
Admescope. (2020, February 25). A typical workflow in a preclinical pharmacokinetic experiment. Retrieved from [Link]
-
Genemod. (2024). 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Retrieved from [Link]
-
Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]
-
Biostock. (n.d.). Drug development – The four phases. Retrieved from [Link]
-
Worldwide Clinical Trials. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 3. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 14. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Luciferase Assay System Protocol [worldwide.promega.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Luciferase reporter assay [bio-protocol.org]
- 24. youtube.com [youtube.com]
- 25. rna-seqblog.com [rna-seqblog.com]
- 26. alitheagenomics.com [alitheagenomics.com]
- 27. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 28. Leveraging RNA Sequencing in Pharmaceutical Research | Lab Manager [labmanager.com]
- 29. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 30. admescope.com [admescope.com]
- 31. Drug Discovery Workflow - What is it? [vipergen.com]
- 32. genemod.net [genemod.net]
Troubleshooting & Optimization
improving the yield of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione. As Senior Application Scientists, we move beyond mere procedural lists to explain the underlying chemical principles, ensuring that every piece of advice is actionable, logical, and grounded in established science.
Overview of the Synthesis Pathway
The synthesis of the this compound scaffold is a critical step in the development of novel therapeutics. This bicyclic heterocyclic system is typically constructed via a condensation and subsequent cyclization reaction. The most common approach involves the reaction of a furan-3,4-dicarbonyl compound, such as furan-3,4-dicarboxylic anhydride or a corresponding diester, with methylhydrazine. The reaction proceeds through the formation of a hydrazide intermediate, which then undergoes intramolecular cyclization via dehydration to form the desired fused pyrazole ring system. Achieving a high yield requires careful control over reaction conditions and reagent purity.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes and how can I improve it?
Answer: Consistently low yields in heterocyclic synthesis are a common problem that can almost always be solved with a systematic approach.[1][2] The issue typically stems from one or more of the following factors: reaction conditions, reagent quality, or atmospheric contamination.
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Suboptimal Reaction Conditions: Temperature and reaction time are critical.[1] An insufficient temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or the final product.[2]
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Solution: Perform small-scale trial reactions to screen a range of temperatures (e.g., room temperature, 60 °C, 100 °C) and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows you to identify the optimal balance between reaction rate and product stability.
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Purity of Reagents and Solvents: This is arguably the most frequent cause of low yields.[2][3]
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Starting Materials: Impurities in the furan precursor or methylhydrazine can participate in side reactions, consuming reagents and complicating purification. Methylhydrazine is also susceptible to oxidation.
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Solvents: The presence of water in solvents can hydrolyze anhydride starting materials or interfere with the dehydration/cyclization step.[1]
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Solution: Use reagents from a reputable supplier and verify their purity if possible. Always use anhydrous solvents, especially for the cyclization step.[2] If the reaction is moisture-sensitive, employ flame-dried glassware and maintain an inert atmosphere (e.g., nitrogen or argon).[4]
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Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates.[2]
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Solution: Ensure the stir rate is sufficient to maintain a homogenous suspension of all reagents.[1] For viscous mixtures, consider mechanical stirring.
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Atmospheric Contamination: Many organic reactions are sensitive to oxygen and moisture.[2]
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Solution: If your reagents are known to be air-sensitive, it is crucial to use proper inert atmosphere techniques, such as purging the reaction flask with nitrogen or argon before adding reagents.[1]
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Caption: Systematic workflow for troubleshooting low reaction yield.[2]
Question 2: My analysis shows the presence of significant impurities. What are the likely side products and how can I prevent their formation?
Answer: Impurity formation is often due to side reactions or product degradation. In this specific synthesis, two main types of impurities are common:
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Regioisomers: If an unsymmetrical furan dicarbonyl precursor is used, reaction with methylhydrazine can potentially lead to the formation of two different regioisomers. While furan-3,4-dicarboxylic anhydride is symmetrical, using other precursors might introduce this issue.[5]
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Solution: The best prevention is to use a symmetrical starting material like furan-3,4-dicarboxylic anhydride. If you must use an unsymmetrical precursor, you may need to rely on careful chromatographic separation to isolate the desired isomer.
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-
Incomplete Cyclization: The open-chain hydrazide intermediate may persist if the cyclization (dehydration) step is incomplete.
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Solution: This is often addressed by adjusting reaction conditions. Increasing the temperature or adding a mild acid catalyst can promote the final ring-closing step. Solvents that facilitate the removal of water, such as toluene with a Dean-Stark apparatus, can also drive the reaction to completion.
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Product Decomposition: The desired product may be unstable under prolonged heating or harsh workup conditions.[2]
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Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed.[4] Avoid unnecessarily long reaction times. During workup, use mild conditions and avoid strong acids or bases if the product is sensitive.
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Question 3: The final product is an oil or wax, making it difficult to purify. How can I induce crystallization?
Answer: Obtaining an oil or wax instead of a solid is a common challenge in organic synthesis. This often indicates the presence of residual solvent or minor impurities that inhibit the formation of a crystal lattice.
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Solution 1: High Vacuum: First, ensure all solvent is removed by placing the sample under a high vacuum for several hours.
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Solution 2: Trituration: This technique involves adding a solvent in which your product is insoluble (or sparingly soluble) but the impurities are soluble. Vigorously scratch the flask's inner surface with a glass rod or spatula in the presence of this solvent. This can provide the energy needed to initiate crystallization. Good solvents for trituration are often non-polar, like hexanes, pentane, or diethyl ether.
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Solution 3: Recrystallization from a different solvent system: Systematically screen different solvents or solvent mixtures. Dissolve your oily product in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy. Warming to redissolve and then cooling slowly can yield crystals.
Frequently Asked Questions (FAQs)
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Q: What is the recommended solvent for this reaction?
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A: The choice of solvent can be critical. For the initial condensation, polar aprotic solvents like ethanol or acetic acid are often used.[5][6] For the cyclization step, a higher-boiling solvent like toluene or xylene that allows for azeotropic removal of water is often preferred to drive the equilibrium towards the product.
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-
Q: Is a catalyst necessary for this reaction?
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A: While the reaction can proceed thermally, a catalytic amount of acid (e.g., a few drops of glacial acetic acid or sulfuric acid) is often added to accelerate the cyclization step.[7]
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Q: How should I monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most common method.[1] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, intermediate, and product. The product, being more conjugated and often more polar than the intermediate, should have a different Rf value. Staining with potassium permanganate can help visualize spots if they are not UV-active. LC-MS is also an excellent tool to confirm the mass of the product and monitor the disappearance of starting materials.[2]
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Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common methods for analogous heterocyclic syntheses.[8][9] Optimization may be required.
1. Reaction Setup:
- To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add furan-3,4-dicarboxylic anhydride (1.0 eq).[4]
- Purge the flask with an inert gas like nitrogen or argon for 5-10 minutes.[1]
- Add an anhydrous solvent, such as glacial acetic acid or toluene (approx. 10 mL per mmol of anhydride).
- Begin stirring the suspension.
2. Reaction Execution:
- Slowly add methylhydrazine (1.05 eq) to the stirred suspension at room temperature. The reaction may be exothermic.
- After the addition is complete, heat the reaction mixture to reflux (temperature will depend on the solvent chosen).
- Monitor the reaction progress every 1-2 hours using TLC.[1] The reaction is typically complete within 4-18 hours.
3. Workup and Analysis:
- Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.[1]
- If the product has precipitated, it can be collected by vacuum filtration and washed with a cold, non-polar solvent like diethyl ether.
- If the product remains in solution, remove the solvent under reduced pressure.
- The crude solid can then be purified.
4. Purification:
- Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is the preferred method for purification.
- If recrystallization is unsuccessful, silica gel column chromatography can be used.[4] A gradient of ethyl acetate in hexanes is a good starting point for elution.
Table 1: Reaction Parameter Optimization Guide
| Parameter | Condition A (Low Temp) | Condition B (High Temp) | Potential Outcome & Remarks |
| Temperature | 25-50 °C | 80-120 °C | Lower temperatures may result in incomplete cyclization. Higher temperatures improve reaction rate but risk product decomposition.[1][2] |
| Solvent | Acetic Acid | Toluene | Acetic acid can act as both solvent and catalyst. Toluene allows for higher temperatures and water removal via a Dean-Stark trap. |
| Catalyst | None | Glacial Acetic Acid (cat.) | An acid catalyst can significantly shorten the reaction time by protonating the carbonyl oxygen, making it more electrophilic.[7] |
| Reaction Time | 12-24 hours | 2-8 hours | Must be optimized by monitoring; prolonged times can lead to lower yields due to degradation.[4] |
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Available from: [Link]
-
Reddit. What are some common causes of low reaction yields? : r/Chempros. Available from: [Link]
-
National Institutes of Health. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
National Institutes of Health. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Available from: [Link]
-
ResearchGate. First synthesis and further derivatization of furo[3,2-c]pyrazol-6-ones. Available from: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Royal Society of Chemistry. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Available from: [Link]
-
Organic Syntheses. Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). Available from: [Link]
-
MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Available from: [Link]
-
ResearchGate. Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Available from: [Link]
-
National Institutes of Health. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Available from: [Link]
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: [Link]
-
RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]
-
Thieme. Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Available from: [Link]
-
Arkivoc. Recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]
-
National Institutes of Health. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]
-
Slideshare. Unit 4 Pyrazole | PDF. Available from: [Link]
-
National Center for Biotechnology Information. Current status of pyrazole and its biological activities. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of new pyrazole derivatives derived from 4-hydroxy coumarin and evaluation of their biological activity. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione. As a fused heterocyclic system, this molecule presents unique purification challenges that require a systematic and well-understood approach. This document outlines field-proven purification methodologies, troubleshooting for common issues, and a framework for achieving high purity essential for downstream applications.
The pyrazole nucleus is a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Fused systems, such as the furo[3,4-c]pyrazole core, are of significant interest for exploring novel chemical spaces and biological activities.[3] Achieving analytical-grade purity is paramount for accurate biological screening and drug development, making robust purification protocols indispensable.
Section 1: Initial Assessment & Common Impurities
Before attempting purification, a preliminary analysis of the crude product is crucial. This step informs the selection of the most effective purification strategy.
Q1: What are the likely impurities I should expect from the synthesis of this compound?
While the impurity profile is highly dependent on the specific synthetic route, common impurities in the synthesis of related fused pyrazole systems include:
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Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, residual starting materials are a common source of contamination.
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Reaction Intermediates: Incomplete reactions can lead to the presence of pathway intermediates. For instance, in syntheses involving cyclization, acyclic precursors may persist.
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Side-Products: Isomeric byproducts, products from competing reaction pathways, or polymeric materials can form, especially under harsh thermal conditions.
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Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., palladium, copper) used in cross-coupling reactions are frequent contaminants that must be removed.[3][4]
A preliminary Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended to visualize the number of components in your crude sample and guide your strategy.
Section 2: Primary Purification Methodologies
Based on the physicochemical properties of the target compound (a polar, heterocyclic dione), the two most effective primary purification techniques are recrystallization and silica gel column chromatography.
Methodology 1: Recrystallization
Recrystallization is the most efficient method for purifying solid, crystalline compounds, provided a suitable solvent can be identified. It is cost-effective and highly scalable. The principle relies on the differential solubility of the target compound and its impurities in a solvent at varying temperatures.
Experimental Protocol: Solvent Screening for Recrystallization
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Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
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Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature until the total volume is ~0.5 mL. Observe for solubility.
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Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath until the solvent boils. Add more solvent dropwise until the solid just dissolves.
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Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the tube in an ice bath for 15-20 minutes.
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Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, and upon cooling, forms well-defined crystals.
Data Presentation: Recrystallization Solvent Screening Candidates
| Solvent | Polarity Index | Boiling Point (°C) | Expected Behavior |
| Ethanol | 5.2 | 78 | Good candidate; often effective for polar heterocycles. |
| Ethyl Acetate | 4.4 | 77 | Good candidate; may require a co-solvent like hexane. |
| Isopropanol | 4.3 | 82 | Alternative to ethanol, slightly less polar. |
| Acetonitrile | 6.2 | 82 | A more polar option if ethanol or ethyl acetate fail. |
| Toluene | 2.4 | 111 | Useful for less polar impurities; compound may have low solubility. |
| Water | 9.0 | 100 | Unlikely to be effective alone due to high polarity but can be used as an anti-solvent. |
Methodology 2: Silica Gel Column Chromatography
For complex mixtures where recrystallization is ineffective, or for purifying non-crystalline "oily" products, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a liquid mobile phase.
Experimental Protocol: Flash Column Chromatography
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TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. Test various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol). The ideal system gives your target compound an Rf value of approximately 0.25-0.35.
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Column Packing: Pack a glass column with silica gel (slurry packing with the initial, non-polar eluent is recommended).
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Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, load this solid sample onto the top of the packed column. This "dry loading" technique typically results in better separation.
-
Elution: Begin eluting with the non-polar solvent system determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of heterocyclic compounds in a question-and-answer format.
Q2: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is often caused by the solution being too supersaturated or cooling too quickly.[5]
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Immediate Action: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can help.
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Induce Crystallization: If slow cooling fails, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" of the pure compound, if available, is also highly effective.[5]
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Underlying Cause: The presence of impurities can also suppress crystallization. If the issue persists, the material may require a preliminary purification step, such as passing it through a small plug of silica, before attempting recrystallization again.[5]
Q3: My compound streaks badly on the TLC plate and gives poor separation in the column. How can I improve this?
Streaking is common with polar, nitrogen-containing heterocyclic compounds due to strong interactions with the acidic silanol groups on the silica gel surface.
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Mobile Phase Modification: Add a small amount of a modifier to your eluent to neutralize the acidic sites on the silica. For moderately basic compounds, adding 0.1-1% triethylamine (Et₃N) to the mobile phase is highly effective.[5] For acidic compounds, a similar amount of acetic acid can be used.
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Change Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives for compounds that are sensitive to acidic silica. Reversed-phase (C18) chromatography is another powerful option for highly polar compounds.[5]
Q4: My recovery from the silica column is very low. Where did my compound go?
Low recovery can stem from several issues. A systematic check is the best approach.[6]
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Irreversible Adsorption: The compound may be too polar for the chosen solvent system and has irreversibly bound to the top of the column. Try flushing the column with a very polar solvent like 10-20% methanol in dichloromethane or even methanol/ammonia to recover the material. It may require re-purification.
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Decomposition on Silica: Some compounds are unstable on acidic silica gel.[5] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots (decomposition products) appear. If so, switch to a less acidic stationary phase like neutral alumina.
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Co-elution: The compound may have eluted much faster than expected and was missed during fraction collection. Ensure you collect fractions from the very beginning of the elution process.
Visualization: General Purification & Troubleshooting Workflow
Caption: A workflow for purification and troubleshooting.
Section 4: Purity Assessment
After purification, it is essential to confirm the identity and purity of this compound.
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Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the most powerful tool for structural confirmation. The resulting spectra should be clean, with correct chemical shifts, integrations, and coupling constants, and free from impurity signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid.
By following this structured guide, researchers can effectively purify this compound, troubleshoot common issues, and confidently proceed with their research and development objectives.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- National Center for Biotechnology Information (PMC). (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
- ScienceDirect. (2025).
- Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins.
- National Center for Biotechnology Information. (n.d.). Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I)
- Royal Society of Chemistry. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
Sources
assessing the stability of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione in different solvents
Technical Support Center: Stability of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling and assessing the stability of this novel heterocyclic compound. Given its fused-ring structure, understanding its behavior in different chemical environments is paramount for reproducible experimental results and successful downstream applications.
Section 1: Understanding the Core Chemistry
The stability of this compound is dictated by its unique bicyclic structure, which combines a generally stable pyrazole ring with a more reactive furo-dione system.
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The Pyrazole Core: Pyrazole and its derivatives are well-regarded in medicinal chemistry for their metabolic stability and versatile roles as pharmacophores in numerous approved drugs.[1][2] The 1-methyl substitution generally enhances this stability.
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The Furo[3,4-c]dione System: This moiety is the primary site of potential instability. Structurally, it resembles a cyclic anhydride or a lactone, both of which are susceptible to nucleophilic attack. This reactivity is the key to understanding its degradation pathways. The carbonyl groups are electrophilic and can be targeted by nucleophiles, leading to ring-opening.
This inherent reactivity necessitates careful selection of solvents and buffer conditions to maintain the compound's integrity during storage, formulation, and biological assays.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and analysis of this compound.
Q1: I dissolved my compound in methanol for an experiment, and my subsequent analysis by HPLC showed a new, more polar peak appearing over time. What is happening?
A1: You are likely observing solvent-mediated degradation. The furo-dione ring is susceptible to nucleophilic attack by protic solvents like methanol (methanolysis) or residual water (hydrolysis). The alcohol's hydroxyl group can attack one of the carbonyl carbons, leading to the opening of the furan ring to form a methyl ester-carboxylic acid derivative. This new species will be significantly more polar and thus have a shorter retention time on a reverse-phase HPLC column. To mitigate this, always use fresh, anhydrous aprotic solvents like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) for stock solutions.
Q2: What are the ideal solvents for short-term and long-term storage of this compound?
A2:
-
For Long-Term Storage (Months): Store the compound as a dry, solid powder at -20°C or -80°C in a desiccated environment.
-
For Stock Solutions (Weeks): Use anhydrous, aprotic polar solvents such as DMSO or N,N-Dimethylformamide (DMF). Prepare solutions at a high concentration (e.g., 10-50 mM), aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C.
-
For Working Solutions (Hours to Days): Dilute the stock solution in an appropriate solvent for your assay. If aqueous buffers are required, prepare the working solution immediately before use and keep it on ice. The stability in aqueous media is highly pH-dependent and should be experimentally verified.
Q3: My compound's potency seems to decrease in my cell culture medium. Why?
A3: This is a classic case of instability in an aqueous, buffered environment. Cell culture media are typically aqueous solutions buffered around pH 7.4 and contain various nucleophiles (e.g., water, amino acids, buffers). The furo-dione ring can undergo hydrolysis, which is often catalyzed by either acidic or basic conditions.[3][4] At physiological pH, this hydrolysis can be significant over the course of a 24-72 hour incubation, leading to a decrease in the concentration of the active parent compound and a loss of biological activity. It is crucial to perform a stability study in your specific cell culture medium to understand the compound's half-life under assay conditions.
Q4: How can I confirm that the new peaks I see in my chromatogram are actual degradants?
A4: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the parent compound and any new species. For a hydrolysis product, you would expect to see a peak with an m/z corresponding to the parent molecule plus the mass of water (18.015 amu). For a methanolysis product, the mass would increase by the mass of methanol (32.04 amu). This provides definitive evidence of the degradation pathway.
Section 3: Key Experimental Protocols
These protocols provide a framework for systematically assessing the stability of this compound.
Protocol 1: Comprehensive Stability Study in Various Solvents
This protocol uses High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining parent compound over time.[5]
1. Materials & Preparation:
- This compound
- HPLC-grade solvents: Acetonitrile (ACN), DMSO, Methanol (MeOH), Water, Ethanol (EtOH), Phosphate Buffered Saline (PBS, pH 7.4).
- Calibrated analytical balance and volumetric flasks.
- HPLC system with a UV detector and a C18 reverse-phase column.
2. Stock Solution Preparation:
- Accurately weigh and dissolve the compound in anhydrous DMSO to create a 10 mM stock solution. This is your T=0 reference standard . Store it at -80°C.
3. Sample Preparation for Time Course:
- For each solvent to be tested (e.g., ACN, MeOH, PBS), dilute the 10 mM DMSO stock to a final concentration of 100 µM. Ensure the final concentration of DMSO is low (<1%) to minimize its effect.
- Vortex each solution thoroughly.
- Immediately inject an aliquot of each solution into the HPLC to get the initial (T=0) peak area.
- Store the remaining solutions under the desired test condition (e.g., room temperature, 37°C).
4. Time-Point Analysis:
- At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
- Analyze by HPLC using an isocratic or gradient method that provides good separation between the parent peak and any potential degradants. Monitor at the compound's λmax.
5. Data Analysis:
- Calculate the percentage of the compound remaining at each time point relative to its T=0 peak area for that specific solvent.
- % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
- Plot % Remaining versus time for each solvent to visualize the degradation kinetics.
Protocol 2: Identification of Degradants by LC-MS
1. Sample Preparation:
- Prepare a sample that shows significant degradation based on the HPLC study (e.g., the 24-hour sample in PBS).
- Prepare a fresh T=0 sample in ACN or DMSO for comparison.
2. LC-MS Analysis:
- Analyze both the T=0 and the degraded sample using an LC-MS system.
- Use the same chromatographic method as the HPLC stability study.
- Acquire data in both positive and negative ion modes to maximize the chances of detecting the parent and degradant ions.
3. Data Interpretation:
- Extract the ion chromatogram for the expected m/z of the parent compound.
- Examine the mass spectra of any new chromatographic peaks in the degraded sample.
- Look for masses corresponding to expected degradation products (e.g., [M+H+H₂O]⁺ for hydrolysis).
Section 4: Data Interpretation & Visualization
Predicted Stability in Common Solvents
The following table summarizes the expected stability based on the chemical principles of the furo-dione moiety. This should be used as a guide and must be confirmed experimentally.
| Solvent Class | Example Solvents | Predicted Stability (at Room Temp) | Primary Degradation Risk |
| Aprotic Nonpolar | Hexanes, Toluene | High | Low (limited by poor solubility) |
| Aprotic Polar | Acetonitrile (ACN), DMSO, DMF | High to Moderate | Minimal; risk increases with water content in the solvent. |
| Protic Polar | Water, Methanol, Ethanol | Low | High risk of hydrolysis or solvolysis leading to ring-opening. |
| Aqueous Buffers | PBS (pH 7.4), Tris (pH 7-8) | Very Low | pH-catalyzed hydrolysis; degradation is expected within hours. |
Visual Workflow for Stability Assessment
The following diagram outlines a systematic workflow for assessing compound stability.
Caption: Workflow for assessing compound stability.
Primary Degradation Pathway
The most probable degradation pathway in the presence of nucleophiles like water is the hydrolysis of the furo-dione ring.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
overcoming low reactivity of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione in coupling reactions
Technical Support Center: Furo[3,4-c]pyrazole Scaffolds
Guide ID: TSC-2026-01-A Topic: Overcoming Low Reactivity of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione in Coupling Reactions Senior Application Scientist: Dr. Gemini
Welcome to the technical support center for advanced heterocyclic chemistry. This guide provides in-depth troubleshooting advice and protocols for researchers working with the challenging this compound scaffold. Our goal is to help you navigate the inherent reactivity issues of this electron-deficient system and achieve successful outcomes in your coupling reactions.
Introduction: Understanding the Core Challenge
The this compound core presents a significant synthetic challenge due to its unique electronic architecture. The fusion of an electron-deficient pyrazole ring with a cyclic anhydride (dione) moiety results in a system with very low nucleophilicity and deactivated C-H bonds. This electronic poverty severely hinders the initial oxidative addition step, which is the rate-limiting phase in many standard palladium-catalyzed cross-coupling cycles[1][2]. Furthermore, the pyrazole's Lewis-basic nitrogen atoms can act as catalyst poisons, and the anhydride functional group is sensitive to the basic conditions often required for these transformations[3][4].
This guide will address these issues head-on, providing strategies to circumvent these problems through both substrate modification and advanced catalytic systems.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my standard Suzuki-Miyaura or Heck coupling reaction failing with this substrate?
Answer: Your reaction is likely failing due to the severely electron-deficient nature of the furo[3,4-c]pyrazole-4,6-dione ring system. In a typical Pd(0)/Pd(II) catalytic cycle for a Suzuki-Miyaura coupling, the first crucial step is the oxidative addition of the palladium(0) catalyst into a carbon-halogen or carbon-hydrogen bond of your substrate. Electron-withdrawing groups, like the dione moiety in your molecule, pull electron density away from the ring, making the C-H or C-X bonds stronger and less susceptible to this insertion. This creates a large energy barrier for the catalyst to enter the cycle, often leading to no reaction or catalyst decomposition.
Additionally, the exposed nitrogen lone pairs on the pyrazole ring can coordinate too strongly to the palladium center, leading to catalyst inhibition or deactivation[3][4].
Figure 1: The problematic oxidative addition step in a generic cross-coupling cycle.
Q2: I'm observing consumption of my starting material, but the main outcome is a complex mixture or decomposition. What's happening?
Answer: This is a classic sign of side reactions competing with your desired coupling. The primary culprit is likely the cyclic anhydride (dione) moiety. Anhydrides are susceptible to nucleophilic attack, especially under the basic and often heated conditions of coupling reactions.
-
Hydrolysis: If your solvent or reagents are not scrupulously dry, water can hydrolyze the anhydride to the corresponding dicarboxylic acid.
-
Base-Mediated Ring Opening: Strong bases (e.g., NaOtBu, NaOH) or amine coupling partners can directly attack a carbonyl group, leading to ring-opening and the formation of amide-acid derivatives.
To troubleshoot this, consider the following:
-
Switch to Milder Bases: Replace strong bases like NaOtBu with weaker, non-nucleophilic inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Lower Reaction Temperature: High temperatures can accelerate decomposition. If possible, screen for more active catalyst systems that operate at lower temperatures.
Q3: What is the most reliable strategy to achieve a Suzuki-Miyaura or Buchwald-Hartwig coupling on this scaffold?
Answer: Direct C-H functionalization on this deactivated core is extremely challenging and often low-yielding. A more robust and reproducible strategy involves a two-step pre-functionalization approach . This method has proven effective for analogous systems like pyrrolo[3,4-c]pyrazole-4,6-diones[5].
Step 1: Halogenation First, introduce a halogen (bromine or iodine) at a C-H position on the pyrazole ring. This "activates" the position for subsequent cross-coupling. Bromination is typically achieved with N-Bromosuccinimide (NBS) and a radical initiator or light.
Step 2: Cross-Coupling With the halo-substituted substrate in hand, you can now perform a standard Suzuki-Miyaura or Buchwald-Hartwig reaction. The C-X bond is much more reactive toward oxidative addition than the original C-H bond.
Recommended Starting Conditions for Suzuki-Miyaura Coupling of the Halogenated Substrate:
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%) | Standard, reliable palladium precursors. |
| Ligand | SPhos or XPhos (1.1 eq. relative to Pd) | Bulky, electron-rich Buchwald ligands accelerate oxidative addition and reductive elimination, which is crucial for electron-deficient substrates[4]. |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | A mild, non-nucleophilic base that minimizes anhydride decomposition. |
| Solvent | Toluene/H₂O (10:1) or Dioxane | Anhydrous dioxane is preferred if the boronic acid is stable to protodeboronation. |
| Temperature | 80 - 110 °C | Start at a lower temperature and increase if reactivity is low. |
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Materials:
-
3-Bromo-1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.025 equiv)
-
SPhos (0.055 equiv)
-
K₃PO₄ (powdered, dried) (3.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the 3-bromo starting material, arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add anhydrous dioxane to the vial containing the catalyst and ligand, and stir for 5 minutes to form the pre-catalyst.
-
Transfer the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q4: Are there alternative strategies if palladium catalysis continues to fail?
Answer: Yes. When dealing with particularly challenging heterocyclic substrates, it's wise to explore alternative catalytic systems that operate via different mechanisms or have different tolerances.
-
Nickel Catalysis: Nickel catalysts are gaining prominence for coupling reactions involving electron-deficient or Lewis-basic heterocycles[6]. They are generally less expensive than palladium and can be highly effective for substrates that are poor partners in Pd-catalyzed reactions. Consider screening catalysts like NiCl₂(dppp) or (PPh₂Me)₂NiCl₂ with a suitable base[6][7].
-
C-H Activation with a Directing Group: While the inherent reactivity is low, it may be possible to force a C-H activation by installing a removable directing group. Pyrazole itself can act as a weak directing group[8][9]. More advanced approaches might involve installing a picolinamide or other strong directing group at the N1 position (if the methyl group can be replaced in your synthetic sequence). This is a more involved strategy but can provide access to otherwise unreachable derivatives[10].
-
Gold/Silver Dual Catalysis: For certain cross-dehydrogenative couplings, dual catalytic systems involving gold and silver have shown promise for activating C-H bonds on both electron-rich and electron-poor arenes through orthogonal mechanisms. This is an advanced, exploratory option.
Figure 2: A decision workflow for troubleshooting coupling reactions.
References
-
ResearchGate. First synthesis and further derivatization of furo[3,2-c]pyrazol-6-ones. Available at: [Link]
-
National Institutes of Health. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Available at: [Link]
-
ACS Publications. Cooperative Au/Ag Dual-Catalyzed Cross-Dehydrogenative Biaryl Coupling: Reaction Development and Mechanistic Insight. Available at: [Link]
-
MDPI. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
National Institutes of Health. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
ResearchGate. Recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. buchwald-hartwig coupling - Literature. Available at: [Link]
-
PubMed. Orchestrated triple C-H activation reactions using two directing groups: rapid assembly of complex pyrazoles. Available at: [Link]
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available at: [Link]
-
National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]
-
MDPI. C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. Available at: [Link]
-
YouTube. C–H Activation and its Challenges. Available at: [Link]
-
National Institutes of Health. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Available at: [Link]
-
National Institutes of Health. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Available at: [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
RSC Publishing. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available at: [Link]
-
ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Available at: [Link]
-
ResearchGate. PYRAZOLE AND ITS DERIVATIVES: AN EXCELLENT N-HETEROCYCLE WITH WIDE RANGE OF BIOLOGICAL APPLICATIONS. Available at: [Link]
-
ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Available at: [Link]
-
SpringerLink. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Available at: [Link]
-
De Gruyter. Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Available at: [Link]
-
MDPI. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Available at: [Link]
-
ResearchGate. A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]
-
National Institutes of Health. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [mdpi.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orchestrated triple C-H activation reactions using two directing groups: rapid assembly of complex pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side products in 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and minimize the formation of side products, thereby improving the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective synthetic strategy involves the initial formation of a substituted pyrazole core, followed by the construction of the fused furo[3,4-c]dione ring system. A plausible and widely applicable route commences with the reaction of diethyl acetylenedicarboxylate with methylhydrazine to form a pyrazole intermediate. This intermediate is then further functionalized and cyclized to yield the desired product. This guide will focus on troubleshooting issues that may arise during this synthetic pathway.
Troubleshooting Guide: Identifying and Minimizing Side Products
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during the synthesis.
Question 1: During the initial pyrazole synthesis from diethyl acetylenedicarboxylate and methylhydrazine, I observe an isomeric impurity that is difficult to separate from my desired 1-methyl-pyrazole intermediate. What is this impurity and how can I avoid it?
Answer:
The reaction between an unsymmetrical hydrazine, such as methylhydrazine, and a β-dicarbonyl compound or its equivalent can lead to the formation of regioisomers. In this case, you are likely observing the formation of the undesired 2-methyl-2H-pyrazole isomer alongside your target 1-methyl-1H-pyrazole.
Causality: The formation of regioisomers is a common challenge in pyrazole synthesis.[1] The nucleophilic attack of the methyl-substituted nitrogen of methylhydrazine versus the unsubstituted nitrogen on the carbonyl carbons of the acetylenedicarboxylate derivative can occur at competitive rates, leading to a mixture of products.
Minimization Strategies:
-
Solvent and Temperature Control: The polarity of the solvent and the reaction temperature can influence the regioselectivity. Experiment with a range of solvents from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene). Lowering the reaction temperature may favor the formation of one isomer over the other.
-
pH Adjustment: The pH of the reaction medium can affect the nucleophilicity of the two nitrogen atoms in methylhydrazine. Careful addition of a mild acid or base can sometimes steer the reaction towards the desired isomer.
-
Purification: If the formation of the isomer cannot be completely suppressed, careful column chromatography is often necessary. The polarity difference between the two isomers, although sometimes slight, can be exploited for separation. A patent on pyrazole purification suggests the formation of acid addition salts to facilitate the separation of by-products through crystallization.
Question 2: In the final cyclization step to form the furo[3,4-c]pyrazole-4,6-dione from the corresponding 1-methyl-1H-pyrazole-3,4-dicarboxylic acid, my yield is low, and I isolate a significant amount of a mono-acid side product. What is happening and how can I improve the cyclization?
Answer:
The side product you are observing is likely the result of incomplete cyclization or decarboxylation of the starting dicarboxylic acid. The formation of the furo-dione is an intramolecular anhydride formation, which requires specific conditions to proceed efficiently.
Causality: The cyclization of a dicarboxylic acid to an anhydride is a dehydration reaction. If the dehydrating agent is not efficient enough or if the reaction conditions are not optimized, the reaction may stall at the mono-acid stage or the starting material may be recovered. Furthermore, pyrazole carboxylic acids can be susceptible to decarboxylation at elevated temperatures, leading to the formation of a mono-acid pyrazole derivative.
Minimization Strategies:
-
Choice of Dehydrating Agent: Acetic anhydride is a commonly used and effective dehydrating agent for this type of cyclization. Other reagents to consider are trifluoroacetic anhydride or the use of a carbodiimide such as dicyclohexylcarbodiimide (DCC).
-
Reaction Temperature and Time: While heat is often required to drive the dehydration, excessive temperatures can promote decarboxylation. It is crucial to find the optimal balance. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion without significant degradation.
-
Anhydrous Conditions: The presence of water will inhibit the anhydride formation and can even lead to the hydrolysis of the product back to the dicarboxylic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Table 1: Recommended Conditions for Cyclization of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid
| Parameter | Recommended Condition | Rationale |
| Dehydrating Agent | Acetic Anhydride (5-10 equivalents) | Efficiently removes water and drives the equilibrium towards the anhydride product. |
| Solvent | Toluene or Xylene (anhydrous) | Aprotic solvents that allow for azeotropic removal of acetic acid byproduct if necessary. |
| Temperature | 80-120 °C (reflux) | Provides sufficient energy for cyclization while minimizing decarboxylation. |
| Reaction Time | 2-6 hours (monitor by TLC/LC-MS) | Avoid prolonged heating to prevent side reactions. |
Question 3: My final product is contaminated with a colored impurity, and I suspect it's a result of decomposition. What could be the cause and how can I obtain a purer product?
Answer:
Colored impurities in heterocyclic synthesis can often be attributed to oxidation or polymerization of starting materials, intermediates, or the final product. The pyrazole ring system is generally stable, but side chains and the fused ring can be susceptible to degradation under certain conditions.
Causality: The presence of residual oxidizing agents from previous steps (if any were used), exposure to air at high temperatures, or the presence of acidic or basic impurities can catalyze decomposition pathways. The furo[3,4-c]pyrazole-4,6-dione system contains two carbonyl groups, which can be susceptible to nucleophilic attack and subsequent ring-opening under harsh basic conditions.
Minimization and Purification Strategies:
-
Inert Atmosphere: Conduct the final cyclization and any subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification of Intermediates: Ensure that the 1-methyl-1H-pyrazole-3,4-dicarboxylic acid precursor is of high purity before proceeding to the cyclization step. Impurities in the starting material can often lead to side reactions and colored by-products.
-
Recrystallization: This is often the most effective method for removing colored impurities. Experiment with a variety of solvent systems. A good starting point would be a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes).
-
Activated Carbon Treatment: If recrystallization alone is insufficient, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb colored impurities. Be cautious, as this can also lead to some loss of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The final cyclization of the 1-methyl-1H-pyrazole-3,4-dicarboxylic acid to the furo-dione is arguably the most critical step. This is where yield can be significantly impacted by side reactions such as decarboxylation or incomplete reaction. Careful control of the dehydrating agent, temperature, and reaction time is paramount for success.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, other routes could be envisioned. For example, one could start with a pre-formed furo[3,4-c]dione and introduce the methyl-pyrazole ring. However, the route involving the construction of the pyrazole ring first, followed by the formation of the fused furanone ring, is generally more common and versatile for accessing a range of substituted analogues.[2]
Q3: How can I confirm the structure of my final product and identify any impurities?
A3: A combination of spectroscopic techniques is essential for structural confirmation and impurity identification.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the overall structure and the presence of the methyl group. The chemical shifts of the protons and carbons in the pyrazole and furanone rings will be characteristic.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the carbonyl groups of the dione.
-
LC-MS: Is an excellent tool for identifying and quantifying impurities in your final product.
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically:
-
Methylhydrazine is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Acetic anhydride is corrosive and a lachrymator; handle with care in a fume hood.
-
Always wear safety glasses, a lab coat, and gloves.
Visualizing the Reaction and Side Products
To better understand the synthetic pathway and the formation of potential side products, the following diagrams are provided.
Caption: Synthetic pathway and potential side products.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
-
To a solution of diethyl acetylenedicarboxylate (1 equivalent) in ethanol (5 mL per mmol of starting material) at 0 °C, add methylhydrazine (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from any regioisomeric side product.
Protocol 2: Hydrolysis to 1-methyl-1H-pyrazole-3,4-dicarboxylic Acid
-
Dissolve the diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to precipitate the dicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Cyclization to this compound
-
Suspend the 1-methyl-1H-pyrazole-3,4-dicarboxylic acid (1 equivalent) in acetic anhydride (5-10 equivalents).
-
Heat the mixture to reflux (approximately 120-140 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acetic anhydride under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol).
References
-
Pinto, A., et al. (2017). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 22(10), 1693. [Link]
-
Shawali, A. S., et al. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Molecules, 13(4), 1011-1024. [Link]
-
El-Sayed, R., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(20), 3680. [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google P
- Mallikarjuna Rao, R., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
Sources
troubleshooting inconsistent results in 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione bioassays
Welcome to the technical support resource for bioassays involving 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to inconsistent results. The furo[3,4-c]pyrazole scaffold is a key heterocyclic structure with diverse biological potential, but like many small molecules, it can present unique challenges in sensitive biological assays.[1][2][3][4][5] This document provides a structured approach to troubleshooting, grounded in scientific principles, to ensure the reliability and reproducibility of your experimental data.
Section 1: Foundational Troubleshooting - The Compound Itself
Inconsistent results often originate from the physicochemical properties of the test compound. Before questioning the assay biology, it is critical to validate the integrity and behavior of your this compound sample.
FAQ 1: My dose-response curves are inconsistent between experiments, or I'm seeing a "bell-shaped" curve. What's the primary suspect?
Answer: The most common culprits for such behavior are poor aqueous solubility and compound aggregation.[6] These two issues are often linked and can lead to significant artifacts.
-
Causality Explained: At concentrations above its solubility limit, a compound will precipitate out of the assay buffer. This means the effective concentration in solution is much lower and plateaus, leading to a flattening of the dose-response curve. Aggregation occurs when compound molecules self-associate to form colloidal particles, typically in the low micromolar range.[7][8] These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive signals that are often difficult to reproduce.[7][9] This can also manifest as a "bell-shaped" curve, where efficacy appears to decrease at higher concentrations as large, inactive aggregates form.[6]
-
Troubleshooting & Validation:
-
Assess Solubility: Determine the aqueous kinetic solubility of your compound.[10] Poor solubility is a frequent cause of assay failure.[11] Compounds with low solubility may require formulation strategies or may not be suitable for certain assays.[10][12]
-
Detect Aggregation: The gold standard for detecting aggregation is Dynamic Light Scattering (DLS), which directly measures particle size in solution.[6][7]
-
Detergent Counter-Screen: A simple and effective method is to re-run the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely mechanism of action.[13]
-
Section 2: Assay-Centric Issues & Interference
If you have confirmed your compound is soluble and non-aggregating at the tested concentrations, the next step is to investigate potential interactions with the assay components. Heterocyclic compounds can sometimes interfere with assay readouts.[9][14]
FAQ 2: My results show high background, or the compound appears to be a hit in multiple, unrelated assays. Could it be an interference compound?
Answer: This is a strong possibility. Compounds that show activity across numerous assays are often termed "Pan-Assay Interference Compounds" (PAINS).[15][16][17] PAINS interfere with assay results through a variety of mechanisms unrelated to specific target binding.[18]
-
Causality Explained: The furo[3,4-c]pyrazole scaffold, while a valuable starting point, may have features that lead to assay interference.[1] Potential mechanisms include:
-
Chemical Reactivity: The compound or a reactive impurity may covalently modify proteins, including the target enzyme or reporter molecules.[19] Thiol-reactive compounds are a common source of such artifacts.[18]
-
Redox Activity: The compound could participate in redox cycling, generating reactive oxygen species that disrupt assay components.[16]
-
Optical Interference: If your assay uses a fluorescence or absorbance readout, the compound itself might be colored, fluorescent, or act as a quencher, directly interfering with the signal detection.
-
-
Troubleshooting & Validation Workflow: A systematic approach is required to identify the specific interference mechanism.
Caption: A logical workflow for diagnosing assay interference.
Section 3: Experimental & Data Integrity
Even with a well-behaved compound and a robust assay, variability can be introduced by technical and procedural factors.[20][21] High-throughput screening (HTS) is known to have several common sources of variation.[20]
FAQ 3: My replicate wells show high variability (poor CV%), and I'm noticing "edge effects" on my plates. How can I improve precision?
Answer: This points to systematic errors in your experimental setup, liquid handling, or data processing.[22] These issues are common but can be mitigated with careful planning and execution.[23][24]
-
Causality Explained:
-
Pipetting Inaccuracy: Inconsistent liquid handling is a primary source of variability.[21][25]
-
Edge Effects: Wells on the perimeter of a microplate are prone to faster evaporation and temperature fluctuations, leading to systematically different results compared to interior wells.[26]
-
Plate-to-Plate & Batch Variation: Differences in reagent lots, incubation times, and environmental conditions can introduce variability between plates and experimental batches.[20][23]
-
-
Best Practices for Minimizing Variability:
| Symptom | Potential Cause | Recommended Solution |
| High CV% in Replicates | Inaccurate Pipetting | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Mix reagents thoroughly before dispensing.[25] |
| Inconsistent Cell Seeding | Maintain a homogenous cell suspension during plating by gently mixing between plates. | |
| Obvious Edge Effects | Evaporation/Temperature Gradients | Do not use the outer rows and columns for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier.[26] |
| Drift Across Plate | Reagent Addition Time Lag | Use automated liquid handlers for large batches. If manual, add critical reagents in a consistent, serpentine pattern across the plate. |
| Reader/Incubator Fluctuation | Ensure equipment is properly maintained and calibrated. Allow plates to equilibrate to room temperature before reading.[25] | |
| Poor Plate-to-Plate Reproducibility | Reagent Variability | Prepare a single master mix of reagents for all plates in an experiment. Avoid multiple freeze-thaw cycles of sensitive reagents.[27] |
| Inconsistent Incubation | Ensure consistent incubation times and conditions for all plates. Stagger plate processing to maintain consistency. |
Section 4: Detailed Protocols
To assist in your troubleshooting, here are step-by-step protocols for key validation experiments.
Protocol 1: Detergent Counter-Screen for Aggregation
-
Prepare Reagents: Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare identical serial dilutions of this compound in both the standard buffer and the detergent-containing buffer.
-
Assay Execution: Run your standard bioassay protocol in parallel using both sets of compound dilutions.
-
Data Analysis: Generate dose-response curves for both conditions. A significant rightward shift (increase) in the IC50 value or a complete loss of activity in the presence of Triton X-100 is strong evidence of aggregation-based activity.[7]
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
-
Compound Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a clear 96- or 384-well plate, add your aqueous assay buffer to each well.
-
Compound Addition: Use a liquid handler to dispense a small volume of the DMSO stock into the buffer to achieve a range of final compound concentrations (e.g., 0.1 µM to 200 µM) with a final DMSO concentration of 1-2%.
-
Incubation & Reading: Shake the plate for a period (e.g., 1-2 hours) at room temperature. Read the absorbance at a high wavelength (e.g., 620 nm or 700 nm) using a plate reader.
-
Data Analysis: The concentration at which a sharp increase in absorbance is observed indicates precipitation and represents the kinetic solubility limit.[28][29]
Section 5: Summary Diagram of Troubleshooting Logic
This diagram provides a high-level overview of the decision-making process when encountering inconsistent bioassay results.
Caption: High-level troubleshooting workflow.
References
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). Bio-Target. [Link]
-
Vempati, A., et al. (2016). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PMC. [Link]
-
How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. [Link]
-
Label-Free Detection of Compound Aggregation Using Corning ® Epic ® Technology. (2011). Semantic Scholar. [Link]
-
Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]
-
Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. [Link]
-
A Complete Guide To Troubleshooting Biochemistry Analyzers. (2023). Health News. [Link]
-
Troubleshooting. (n.d.). BioAssay Systems. [Link]
-
Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. [Link]
-
Pan-assay interference compounds. (n.d.). Wikipedia. [Link]
-
Quantitative high-throughput screening data analysis: challenges and recent advances. (2015). PMC. [Link]
-
Assay Troubleshooting. (n.d.). Molecular Biology. [Link]
-
Quick Troubleshooting Method for Automatic Biochemistry Analyzer Faults. (n.d.). LinkedIn. [Link]
-
3 ways to troubleshoot biochemistry analyzer reagent interference. (n.d.). Seamaty. [Link]
-
Compound Management for Quantitative High-Throughput Screening. (2008). PubMed Central. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. [Link]
-
Ismail, S., & Ismail, A. A. (2016). Interferences in Immunoassay. PMC. [Link]
-
Pérez, J., et al. (2011). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]
-
Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. (2018). ResearchGate. [Link]
-
Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. (n.d.). Wyatt Technology. [Link]
-
The Impact of Aqueous Solubility and Dose on the Pharmacokinetic Profiles of Resveratrol. (2015). MDPI. [Link]
-
Pouliot, M., & Jeanmart, S. (2016). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Journal of Medicinal Chemistry. [Link]
-
Baell, J. B., & Walters, M. A. (2014). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
-
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (2011). Scirp.org. [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. [Link]
-
Pan Assay Interference Compounds. (2022). YouTube. [Link]
-
Back to Basics: Best Practices for Plating Techniques used with Growth Promotion Testing. (2024). Hardy Diagnostics. [Link]
-
Selected examples of bioactive pyrazolo[3,4-c]pyrazoles. (2021). ResearchGate. [Link]
-
Small Compound Screening Overview. (n.d.). Target Discovery Institute, University of Oxford. [Link]
-
Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Current status of pyrazole and its biological activities. (2012). PMC. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). MDPI. [Link]
-
Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]
-
1-METHYL-1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6(5H,7H)-DIONE. (n.d.). precisionFDA. [Link]
-
Chemical Properties of 1H-Pyrazole, 1-methyl- (CAS 930-36-9). (n.d.). Cheméo. [Link]
-
pyrazole bearing molecules as bioactive scaffolds: a review. (2020). ResearchGate. [Link]
-
Troubleshooting your PCR. (n.d.). Takara Bio. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wyatt.com [wyatt.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Label-Free Detection of Compound Aggregation Using Corning ® Epic ® Technology | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. nmxresearch.com [nmxresearch.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 16. longdom.org [longdom.org]
- 17. youtube.com [youtube.com]
- 18. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dispendix.com [dispendix.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bioassaysys.com [bioassaysys.com]
- 26. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 27. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 28. researchgate.net [researchgate.net]
- 29. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
Furo[3,4-c]pyrazole Compounds: A Technical Support Center for Researchers
Welcome to the technical support center for furo[3,4-c]pyrazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important class of fused heterocyclic compounds. The unique structural and electronic properties of the furo[3,4-c]pyrazole scaffold make it an attractive core for the development of novel therapeutics, particularly in the area of kinase inhibitors.[1][2][3][4] However, as with any specialized chemical entity, there are common challenges that can arise during synthesis, purification, handling, and biological evaluation.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the laboratory. Our goal is to equip you with the knowledge to anticipate potential problems, diagnose experimental setbacks, and implement effective solutions, thereby accelerating your research and development efforts.
Part 1: Synthesis and Purification
The construction and purification of the furo[3,4-c]pyrazole ring system and its derivatives can be a multi-step process where challenges such as low yields, side product formation, and purification of isomers are common.
Frequently Asked Questions (FAQs): Synthesis and Purification
Q1: My synthesis of a substituted furo[3,4-c]pyrazole is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of furo[3,a-c]pyrazoles can often be attributed to several factors:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some reactions may require cooling to control exothermic processes, while others need heating or reflux to proceed to completion. It is advisable to perform small-scale reaction condition screening to identify the optimal parameters.
-
Reactive Intermediates: The synthesis may proceed through unstable intermediates that are prone to degradation. Ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive intermediates.
-
Poor Quality Starting Materials: Impurities in your starting materials, such as 1,3-dicarbonyl compounds or hydrazines, can lead to unwanted side reactions and a decrease in the yield of the desired product. Always ensure the purity of your starting materials before commencing the synthesis.
-
Formation of Regioisomers: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of a mixture of regioisomers, which can complicate purification and reduce the yield of the desired isomer.[5][6]
Q2: I am observing the formation of multiple products in my reaction, possibly regioisomers. How can I control the regioselectivity and separate the isomers?
A2: The formation of regioisomers is a common challenge in pyrazole synthesis.[5][6] Here are some strategies to address this:
-
Choice of Synthetic Route: Some synthetic methods offer better regiocontrol than others. For instance, a stepwise approach where the pyrazole ring is formed first, followed by the furan ring annulation, may provide better control over the final regiochemistry.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some pyrazole syntheses.
-
Purification of Isomers: If the formation of regioisomers cannot be avoided, they can often be separated by column chromatography. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. For example, ethyl acetate has been successfully used to separate pyrazole regioisomers by silica column chromatography.[5] In some cases, preparative HPLC may be necessary to achieve high purity.
Q3: What are the best practices for purifying furo[3,4-c]pyrazole compounds?
A3: The purification of furo[3,4-c]pyrazole derivatives depends on their physical and chemical properties. Common techniques include:
-
Column Chromatography: This is the most widely used method for the purification of these compounds.[7][8] Silica gel is a common stationary phase, and the eluent is typically a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent should be optimized based on the polarity of the compound.
-
Crystallization: If the compound is a solid, crystallization can be a highly effective method for purification.[9][10][11] Common solvents for crystallization of pyrazole derivatives include ethanol, methanol, acetone, and toluene.[10][11] Finding the right solvent or solvent system is key to obtaining high-purity crystals.
-
Acid Salt Formation and Crystallization: For basic furo[3,4-c]pyrazole derivatives, forming an acid addition salt with an inorganic or organic acid can facilitate purification by crystallization. The purified salt can then be neutralized to obtain the free base.[12]
Troubleshooting Guide: Synthesis and Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incorrect reaction temperature or time. | Optimize reaction conditions through small-scale experiments. Monitor the reaction progress using TLC or LC-MS. |
| Inactive catalyst or reagents. | Use fresh, high-purity reagents and catalysts. | |
| Presence of moisture or oxygen. | Conduct the reaction under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. | |
| Formation of Multiple Products | Lack of regioselectivity in the reaction. | Modify the synthetic route to favor the desired regioisomer. Screen different solvents to improve regioselectivity. |
| Side reactions due to impurities. | Purify starting materials before use. | |
| Difficulty in Purification | Co-elution of isomers or impurities during chromatography. | Optimize the chromatographic conditions (e.g., change the eluent system, use a different stationary phase). Consider preparative HPLC for difficult separations. |
| Poor crystallization. | Screen a variety of solvents and solvent mixtures for crystallization. Try techniques like slow evaporation, vapor diffusion, or cooling crystallization. | |
| Oily or amorphous product. | Attempt to form a crystalline salt by treating with an appropriate acid.[12] |
Part 2: Solubility and Stability
The physicochemical properties of furo[3,4-c]pyrazole compounds, such as their solubility and stability, are critical for their handling, formulation, and biological testing.
Frequently Asked Questions (FAQs): Solubility and Stability
Q1: My furo[3,4-c]pyrazole compound has poor solubility in aqueous buffers for my biological assay. What can I do?
A1: Poor aqueous solubility is a common issue with many heterocyclic compounds. Here are some strategies to improve the solubility of your furo[3,4-c]pyrazole derivative:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used as co-solvents to dissolve pyrazole derivatives for biological assays.[13] However, it is important to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts in the assay.
-
pH Adjustment: If your compound has ionizable groups (e.g., acidic or basic centers), adjusting the pH of the buffer can significantly improve its solubility.
-
Salt Formation: For compounds with basic nitrogen atoms, forming a salt (e.g., a hydrochloride or methanesulfonate salt) can dramatically increase aqueous solubility.[14]
-
Use of Solubilizing Agents: In some cases, the use of surfactants or cyclodextrins can help to solubilize poorly soluble compounds.
Q2: Are furo[3,4-c]pyrazole compounds generally stable? What conditions should I avoid?
A2: The stability of furo[3,4-c]pyrazole compounds can be influenced by their substitution pattern and the experimental conditions. Here are some general considerations:
-
pH Stability: The stability of the furo[3,4-c]pyrazole core to acidic or basic conditions should be experimentally evaluated for your specific compound. Some heterocyclic systems can be susceptible to ring-opening or other degradation pathways under harsh pH conditions.
-
Photostability: Some furo[3,4-c]pyrazole derivatives, particularly 3H-furo[3,4-c]pyrazoles, have been shown to undergo photochemical fragmentation upon photolysis.[5] It is advisable to protect solutions of these compounds from light, especially during storage and handling.
-
Stability in Solution: It is good practice to prepare fresh solutions of your compounds for biological assays. Some compounds may degrade over time in solution, especially in DMSO stocks stored at room temperature. If long-term storage in solution is necessary, store the solutions at -20°C or -80°C and perform periodic purity checks.
Troubleshooting Guide: Solubility and Stability
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Assay Buffer | Poor aqueous solubility. | Increase the concentration of the co-solvent (e.g., DMSO), but be mindful of its effect on the assay. Adjust the pH of the buffer if the compound is ionizable. Prepare a more soluble salt form of the compound. |
| Inconsistent Biological Activity | Compound degradation in solution. | Prepare fresh solutions before each experiment. Store stock solutions at low temperatures and protected from light. Assess the stability of the compound in the assay buffer over the time course of the experiment. |
| Discoloration of Compound or Solution | Photodegradation or oxidation. | Store the compound and its solutions protected from light. Handle the compound under an inert atmosphere if it is sensitive to oxidation. |
Part 3: Reactivity and Functionalization
The furo[3,4-c]pyrazole scaffold offers several positions for further functionalization to explore structure-activity relationships (SAR). Understanding the reactivity of the core is essential for successful derivatization.
Frequently Asked Questions (FAQs): Reactivity and Functionalization
Q1: I want to introduce substituents on the furo[3,4-c]pyrazole core. Which positions are most reactive?
A1: The reactivity of the furo[3,4-c]pyrazole ring system is influenced by the electronic properties of the fused rings and any existing substituents. In general, for the pyrazole ring:
-
N-Functionalization: The nitrogen atoms of the pyrazole ring can be alkylated or arylated. The regioselectivity of N-functionalization can be influenced by the steric and electronic nature of the substituents on the pyrazole ring and the reaction conditions.
-
C-Functionalization: The carbon atoms of the pyrazole ring can undergo electrophilic or nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is highly dependent on the substitution pattern of the pyrazole ring.
For the furan ring, the positions are also susceptible to electrophilic attack, but the reactivity will be modulated by the fused pyrazole ring.
Q2: I am having trouble with a cross-coupling reaction to functionalize my furo[3,4-c]pyrazole. What are some common issues?
A2: Cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, are powerful tools for functionalizing heterocyclic compounds.[8] Common challenges include:
-
Catalyst Deactivation: The nitrogen atoms in the pyrazole ring can coordinate to the metal catalyst and inhibit its activity. Using appropriate ligands can often mitigate this issue.
-
Low Reactivity of the Halide: The reactivity of the halide (or triflate) leaving group is crucial. In some cases, it may be necessary to use a more reactive leaving group (e.g., iodide instead of chloride).
-
Side Reactions: Competing side reactions, such as homocoupling of the boronic acid or dehalogenation of the starting material, can reduce the yield of the desired product. Careful optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is essential.
Troubleshooting Guide: Reactivity and Functionalization
| Issue | Potential Cause | Troubleshooting Steps |
| No Reaction or Low Conversion in Cross-Coupling | Catalyst inhibition by the pyrazole nitrogen. | Screen different ligands to find one that promotes the desired reaction. |
| Low reactivity of the starting materials. | Use a more reactive coupling partner (e.g., boronic ester instead of boronic acid). Use a more active catalyst system. | |
| Formation of Byproducts | Homocoupling or dehalogenation. | Optimize the stoichiometry of the reagents. Use a milder base. Adjust the reaction temperature. |
| Lack of Regioselectivity in Functionalization | Similar reactivity of multiple positions. | Use directing groups to favor substitution at a specific position. Employ a synthetic strategy that introduces the desired functionality at an earlier stage with better regiocontrol. |
Part 4: Biological Assays
When evaluating the biological activity of furo[3,4-c]pyrazole compounds, it is important to be aware of potential artifacts and assay interference that can lead to false-positive results.
Frequently Asked Questions (FAQs): Biological Assays
Q1: My furo[3,4-c]pyrazole compound is showing activity in multiple, unrelated assays. Could it be a Pan-Assay Interference Compound (PAINS)?
A1: It is possible. PAINS are compounds that show activity in a variety of high-throughput screening assays through non-specific mechanisms.[15] Some heterocyclic scaffolds have been identified as potential PAINS. If you observe promiscuous activity, it is important to perform additional experiments to rule out assay interference.
Q2: What are some common mechanisms of assay interference, and how can I test for them?
A2: Common mechanisms of assay interference include:
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that sequester and inhibit enzymes non-specifically. The activity of aggregating inhibitors is often sensitive to the presence of detergents like Triton X-100.
-
Redox Activity: Some compounds can interfere with assays by participating in redox cycling, which can be particularly problematic in assays that use redox-sensitive readouts.
-
Covalent Modification: Some compounds contain reactive functional groups that can covalently modify proteins, leading to irreversible inhibition. This can be assessed by techniques such as mass spectrometry to look for covalent adduction to the target protein.
-
Fluorescence Interference: If your compound is fluorescent, it can interfere with fluorescence-based assays. It is important to measure the fluorescence of your compound at the excitation and emission wavelengths of the assay.
Q3: How can I confirm that the observed biological activity of my furo[3,4-c]pyrazole compound is real and specific?
A3: To validate a hit from a primary screen, it is essential to:
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Confirm the Identity and Purity of the Compound: Ensure that the observed activity is not due to an impurity.
-
Establish a Dose-Response Relationship: The compound should exhibit a clear dose-dependent effect.
-
Use an Orthogonal Assay: Confirm the activity in a different assay that measures the same biological endpoint but uses a different technology or readout.
-
Demonstrate Target Engagement: If you have a specific molecular target, use biophysical or biochemical methods to show that your compound directly binds to and/or inhibits the target.
-
Test Analogs: A clear structure-activity relationship (SAR) where small changes in the compound's structure lead to predictable changes in activity is a strong indicator of a specific mode of action.
Experimental Workflow: Investigating Potential Assay Interference
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijarr.org [ijarr.org]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scaling Up the Production of 1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Welcome to the technical support center for the synthesis and scale-up of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this promising heterocyclic scaffold from bench-scale discovery to pilot-plant production. We will move beyond simple protocols to address the causality behind experimental choices, offering robust troubleshooting strategies to navigate the complexities of process scale-up.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses high-level strategic questions that form the basis of a successful and scalable synthetic campaign.
Q1: What is a common and scalable synthetic approach for the furo[3,4-c]pyrazole core?
A common and robust strategy involves a convergent synthesis, where a pre-functionalized pyrazole core is first constructed and then subjected to cyclization to form the fused furanone ring. A generalized workflow is outlined below. This approach is often preferred for scale-up as it allows for the purification of a stable intermediate (the pyrazole core) before the more sensitive final ring-closure step. The synthesis of pyrazole derivatives frequently relies on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[1][2]
Caption: General Synthetic Workflow for Target Compound.
Q2: What are the most critical quality attributes for the starting materials?
For the key cyclocondensation step, the purity of both the 1,3-dicarbonyl equivalent and methylhydrazine is paramount.
| Starting Material | Critical Quality Attribute | Rationale & Impact on Scale-Up |
| 1,3-Dicarbonyl Precursor | Purity > 98% | Contaminants can lead to difficult-to-remove side products. For instance, in the Knorr pyrazole synthesis, starting material impurities can result in regioisomeric pyrazoles that complicate downstream purification.[1] |
| Methylhydrazine | Anhydrous, < 0.5% water | Methylhydrazine is hygroscopic. Excess water can hydrolyze ester functionalities on the dicarbonyl partner or interfere with the condensation mechanism, leading to reduced yields and formation of hydrated byproducts. |
| Solvents | Anhydrous grade | Moisture is a critical parameter to control in condensation reactions. Using anhydrous solvents prevents competing hydrolysis reactions and ensures consistent reaction kinetics, which is vital for reproducible batch processing. |
Q3: Why is regioselectivity a potential issue, and how can it be controlled during scale-up?
Regioselectivity becomes a major challenge when using an unsymmetrical 1,3-dicarbonyl precursor. The two carbonyl groups may have different electrophilicities, leading to the formation of two different pyrazole regioisomers upon reaction with methylhydrazine.[3] While this may be manageable with chromatography at the gram scale, it is untenable for large-scale production.
Control Strategy: The most effective strategy for ensuring high regioselectivity on a large scale is to use a symmetrical dicarbonyl starting material, such as diethyl acetylenedicarboxylate or a derivative.[4] This eliminates the possibility of forming an undesired regioisomer, simplifying the reaction mixture and purification process significantly.
Part 2: Troubleshooting Guide for Scale-Up Production
This section provides solutions to specific problems encountered when transitioning from bench to pilot scale.
Problem 1: My reaction yield dropped from 85% at 5g scale to 50% at 500g scale during the initial pyrazole formation (Step 1). What are the likely causes?
This is a classic scale-up challenge often related to mass and heat transfer limitations.
-
Cause A: Inefficient Mixing. At a larger scale, inadequate agitation can create localized "hot spots" or areas of high reactant concentration. This can promote side reactions or decomposition.
-
Solution: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and that the stirring speed is sufficient to maintain a homogeneous suspension or solution. A visual check for vortex formation and solids distribution is crucial during initial pilot runs.
-
-
Cause B: Poor Temperature Control. The cyclocondensation reaction is often exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat.[5] An uncontrolled temperature spike can lead to byproduct formation.
-
Solution: Implement controlled, portion-wise addition of one reactant (e.g., adding methylhydrazine slowly to the dicarbonyl solution) to manage the exotherm. Ensure the reactor's cooling jacket is operating efficiently and monitor the internal reaction temperature closely with a calibrated probe.
-
-
Cause C: Extended Reaction Time. Sometimes, to be "safe," reaction times are extended on scale-up. For some intermediates, prolonged exposure to reaction conditions can lead to degradation.
-
Solution: Use in-process controls (IPC), such as HPLC or TLC, to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products.
-
Caption: Decision Tree for Troubleshooting Low Yield.
Problem 2: The final product from the ring-closure step (Step 3) is an intractable oil, making isolation impossible. At the lab scale, it was a crystalline solid. What happened?
This issue often points to the presence of impurities that are acting as crystal growth inhibitors.
-
Cause A: Residual Solvents. Solvents used in the previous step (e.g., high-boiling point solvents like DMF or DMSO) may have been carried over.
-
Solution: Ensure the intermediate from Step 2 is thoroughly dried under vacuum with appropriate heating before proceeding. Consider an intermediate solvent swap to a lower-boiling point solvent that can be more easily removed.
-
-
Cause B: Formation of Amorphous Byproducts. A slight deviation in reaction conditions (e.g., temperature, pH) during the oxidation/cyclization can favor the formation of polymeric or amorphous side products that trap the desired compound.
-
Solution: Re-evaluate the cyclization conditions. This final step is critical. A common method for forming such dione rings from diacids involves gentle heating with a dehydrating agent like acetic anhydride or using a milder coupling reagent.[4] Experiment with different solvent systems for the final reaction. A solvent that solubilizes the starting material but from which the product crystallizes upon formation can be highly effective for isolation.
-
-
Cause C: Incorrect pH. The stability of the final product may be highly pH-dependent.
-
Solution: After the reaction is complete, carefully adjust the pH of the mixture. Perform small-scale experiments to screen for a pH range where the product precipitates cleanly as a solid.
-
Problem 3: Chromatography is not a viable purification method at our target scale. How can we purify the final product to >99%?
Avoiding column chromatography is a primary goal of process chemistry.
-
Strategy A: Recrystallization Solvent Screening. This is the most powerful and scalable purification technique for solids.
-
Protocol: Perform a systematic screening of solvents. Use a high-throughput method if available. Test single solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) and binary mixtures. The ideal system will fully dissolve the product at an elevated temperature and allow it to crystallize with high recovery upon cooling, while leaving impurities in the mother liquor.
-
-
Strategy B: Slurry Washing. If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which it is poorly soluble can be very effective.
-
Protocol: Suspend the crude product in a selected solvent (e.g., diethyl ether, heptane) and stir vigorously at room temperature for several hours. The solvent will dissolve more soluble impurities without dissolving a significant amount of the product. Filter and repeat if necessary.
-
-
Strategy C: Acid/Base Treatment. While the target molecule does not have a strongly basic or acidic site, intermediates in the synthesis might. For example, pyrazole intermediates can be purified by forming an acid addition salt, crystallizing it, and then neutralizing it to recover the purified free base.[6]
Part 3: Scalable Protocol - Synthesis of Intermediate C
This section provides a detailed, self-validating protocol for the synthesis of a key intermediate, Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate , designed for a 1 kg scale.
Objective: To synthesize the pyrazole core with high purity and in high yield, avoiding chromatography.
Materials:
| Reagent | M.W. | Quantity | Moles | Rationale |
| Diethyl acetylenedicarboxylate | 170.16 g/mol | 1.00 kg | 5.88 | Symmetrical starting material to ensure regioselectivity.[4] |
| Methylhydrazine | 46.07 g/mol | 276 g | 5.99 | 1.02 equivalents to ensure full conversion of the limiting reagent. |
| Ethanol (anhydrous) | - | 10 L | - | Common solvent for this condensation; product has moderate solubility at reflux and lower solubility at RT. |
Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, condenser, and thermocouple, with diethyl acetylenedicarboxylate (1.00 kg) and anhydrous ethanol (5.0 L).
-
Initial Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the cooling jacket.
-
Controlled Addition: In a separate vessel, dissolve methylhydrazine (276 g) in anhydrous ethanol (5.0 L). Add this solution to the reactor via an addition funnel over a period of 2-3 hours. CRITICAL STEP: Monitor the internal temperature and ensure it does not rise above 10 °C. The reaction is exothermic.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 16 hours.
-
In-Process Control (IPC): Take a small aliquot from the reaction mixture. Dilute with mobile phase and analyze by HPLC to confirm the disappearance of diethyl acetylenedicarboxylate (<1% remaining).
-
Product Crystallization: Once the reaction is complete, cool the reactor to 0-5 °C and hold for 4 hours. The product should precipitate as a white or off-white solid.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake with cold (0-5 °C) ethanol (2 x 1 L).
-
Drying: Dry the solid in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Validation: Analyze the final product for purity (HPLC > 99%), identity (¹H NMR), and residual solvent (GC). Expected yield: 1.15 - 1.25 kg (85-92%).
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Overview of synthesis of pyrazole derivatives.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PMC.
- Method for purifying pyrazoles.
- Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
refining analytical methods for 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione purity assessment
Welcome to the technical support center for the analytical characterization of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for refining purity assessment methods. As a novel heterocyclic compound, establishing robust analytical methods is critical for its development and application. This resource synthesizes foundational analytical principles with practical, field-tested insights to navigate the challenges you may encounter.
Introduction to Purity Assessment of this compound
This compound is a synthetic heterocyclic compound with a fused furo-pyrazole ring system.[1] Its structure, featuring a dione functionality and an N-methylated pyrrole moiety, suggests potential biological activity, making it a compound of interest in pharmaceutical research.[1][2] Accurate purity assessment is paramount to ensure the reliability of biological and pharmacological data and to meet regulatory standards. The primary analytical technique for purity determination of such compounds is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. Other supportive techniques include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and thermal analysis.
This guide will focus primarily on HPLC-based methods, addressing common issues from method development to routine analysis.
HPLC Method Development and Troubleshooting
High-Performance Liquid Chromatography is the cornerstone for purity analysis of non-volatile, thermally labile compounds like this compound. A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Troubleshooting Guide: HPLC Analysis
This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your experiments.
Q1: I am not seeing any peak for my compound, or the peak is very small.
A1: This issue can stem from several sources, from sample preparation to instrument settings.
-
Solubility Issues: this compound's polarity might be incompatible with your injection solvent. Ensure the analyte is fully dissolved in the mobile phase or a solvent of similar polarity. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to poor peak shape or no peak at all.[3]
-
Incorrect Detection Wavelength: The chromophore of the furo[3,4-c]pyrazole-4,6-dione system needs to be considered. A UV scan of the compound should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Without a known λmax, a common starting point for aromatic compounds is around 254 nm.
-
Injector Problems: The injector might not be delivering the sample to the column. Check for blockages in the injector needle or sample loop. Ensure the correct injection volume is programmed.[4]
-
Compound Degradation: The compound may be unstable in the chosen mobile phase or under the analytical conditions. Consider the pH of the mobile phase and the potential for hydrolysis of the dione ring.
Q2: My peak is tailing or fronting, leading to poor resolution and inaccurate integration.
A2: Peak asymmetry is a common problem in HPLC.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and reinjecting.[3][4]
-
Secondary Interactions: Peak tailing is often caused by interactions between the analyte and active sites on the silica packing material of the column.[5] For a compound like this compound, the lone pairs on the nitrogen and oxygen atoms can interact with residual silanols.
-
Solution 1: Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.[6]
-
Solution 2: Use a Different Column: Employ a column with end-capping or a polar-embedded phase, which are designed to minimize such secondary interactions.[6][7]
-
-
Extra-Column Volume: Excessive tubing length or a large-volume flow cell can contribute to peak broadening and tailing.[5] Ensure your system is optimized for minimal dead volume.
Q3: I am observing drifting retention times.
A3: Retention time instability can compromise the reliability of your method.
-
Column Equilibration: Insufficient column equilibration between injections, especially during gradient elution, is a frequent cause. Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes.[6]
-
Mobile Phase Composition: If the mobile phase is prepared by online mixing, fluctuations in the pump's proportioning valve can lead to retention time shifts.[4][5] Prepare a pre-mixed mobile phase to see if the problem resolves. Also, ensure the mobile phase components have not evaporated, changing their composition.
-
Temperature Fluctuations: Column temperature can significantly impact retention times. Use a column oven to maintain a constant temperature.[6]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially under harsh pH conditions, leading to changes in retention.
Q4: I am seeing unexpected peaks in my chromatogram.
A4: These could be impurities, degradation products, or artifacts.
-
Impurities from Synthesis: These could be starting materials, reagents, or by-products from the synthesis of this compound. A mass spectrometer is an invaluable tool for identifying these unknown peaks.
-
Degradation Products: The compound may be degrading on the column or in the sample vial. Investigate the stability of the compound under different conditions (light, temperature, pH).
-
Contamination: Contamination can come from the sample preparation process, the solvents, or the HPLC system itself. Run a blank injection (injecting only the mobile phase) to identify any system peaks.[3]
Experimental Workflow and Protocols
A robust analytical method requires careful development and validation. The following is a general workflow and a starting point for a protocol.
Caption: Workflow for HPLC method development and validation.
This protocol is a starting point and will likely require optimization.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or determined λmax).
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile) to a working concentration of approximately 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Validation According to ICH Q2(R1) Guidelines
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process.[8][9][10][11]
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest and not from impurities or excipients. | The analyte peak should be well-resolved from other peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) > 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value. | 98-102% recovery of spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition, etc. |
FAQs for Purity Assessment
Q1: What are the likely impurities I should look for?
A1: Based on the structure, potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers formed during the cyclization steps.
-
Degradation products: Hydrolysis of the dione could lead to ring-opened products.
-
By-products: Products from side reactions during synthesis.
Q2: Can I use Gas Chromatography (GC) for purity analysis?
A2: GC is generally not suitable for compounds like this compound due to its relatively high molecular weight and potential for thermal degradation at the high temperatures required for volatilization. HPLC is the preferred method.
Q3: How do I confirm the identity of the main peak and impurities?
A3: HPLC-MS is the ideal technique for this. The mass spectrometer provides molecular weight information, which is crucial for identifying the main compound and proposing structures for unknown impurity peaks. For definitive structural elucidation, NMR spectroscopy of isolated impurities would be necessary.
Q4: My compound is highly polar. What column should I use?
A4: For highly polar compounds that show little or no retention on a standard C18 column, consider the following options:[5]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which improves retention of polar analytes in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a high organic content mobile phase to retain polar compounds.
-
Aqueous C18 Columns: These are specifically designed to prevent phase collapse in highly aqueous mobile phases.
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
This technical support guide provides a comprehensive framework for developing and troubleshooting analytical methods for the purity assessment of this compound. By understanding the underlying principles and applying a systematic approach to problem-solving, you can establish a robust and reliable method for the characterization of this and other novel chemical entities.
References
- ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Boulanger, B., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH. (n.d.). Quality Guidelines.
- Thermo Fisher Scientific. (n.d.).
- MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- IJSDR. (2021). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research.
- Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
- El-Metwaly, N. M., et al. (2026).
- Vulcanchem. (n.d.). 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione.
Sources
- 1. 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione (168543-12-2) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione Derivatives
Introduction: The Challenge of the Furo[3,4-c]pyrazole Scaffold
The 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione core represents a promising scaffold in medicinal chemistry, with derivatives showing potential across various therapeutic areas.[1][2][3] However, like many novel heterocyclic entities, these compounds often exhibit physicochemical properties—such as high crystallinity, low aqueous solubility, and high lipophilicity—that lead to poor oral bioavailability.[4][5][6] This guide serves as a technical resource for researchers encountering these challenges, providing a structured approach to troubleshooting common issues and implementing strategies to enhance systemic exposure.
This document is structured to move from foundational understanding to practical, hands-on solutions. We will address frequently asked questions, provide troubleshooting for common experimental hurdles, and detail advanced protocols for formulation and chemical modification.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when beginning to work with this class of compounds.
Question: What are the likely physicochemical properties of this compound derivatives that limit their bioavailability?
Answer: While properties must be determined empirically for each new derivative, the fused heterocyclic ring system suggests a planar, rigid structure that can lead to high crystal lattice energy and, consequently, poor aqueous solubility.[6][7] The scaffold is largely lipophilic, which can result in poor wetting and dissolution in the gastrointestinal (GI) tract. These characteristics strongly suggest that many derivatives will fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4][8] The primary rate-limiting step for absorption of a BCS Class II drug is typically dissolution.[4]
Question: My compound is highly potent in in vitro assays but shows no efficacy in animal models. What is the most likely cause?
Answer: A significant disconnect between in vitro potency and in vivo efficacy is a classic indicator of poor pharmacokinetics (PK), most commonly low bioavailability.[9][10] The compound is likely not reaching the systemic circulation in sufficient concentrations to engage its target. The first step is to systematically evaluate the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, starting with aqueous solubility and membrane permeability.[11]
Question: How do I begin to characterize the absorption problem?
Answer: The initial investigation should focus on two key parameters: solubility and permeability.[12]
-
Solubility: Determine the kinetic and thermodynamic solubility in physiologically relevant media, such as Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).[13] A low solubility value (<10 µg/mL) is a major red flag.
-
Permeability: Utilize in vitro models to predict passive diffusion across the intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective first screen, followed by the more biologically complex Caco-2 cell assay, which can also identify active transport or efflux issues.[13][14]
Section 2: Troubleshooting Common Experimental Hurdles
This section provides direct answers to specific problems encountered during early-stage development.
| Problem / Observation | Underlying Cause & Explanation | Recommended Action & Troubleshooting Steps |
| Compound precipitates immediately when diluting a DMSO stock into aqueous assay buffer. | This indicates that the compound's kinetic solubility in the final assay medium has been exceeded. DMSO is a powerful organic solvent, but upon high dilution into an aqueous system, the compound crashes out as it is no longer soluble.[12] | 1. Reduce Final DMSO Concentration: Ensure the final concentration is typically ≤0.5%.2. Use Solubilizing Excipients: Prepare the aqueous buffer with a small amount of surfactant (e.g., 0.01% Polysorbate 80) or a cyclodextrin (e.g., HP-β-CD) to create micelles or inclusion complexes that can host the drug molecule.[15][16]3. Change Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously to promote rapid dispersion and prevent localized high concentrations. |
| Solubility is highly pH-dependent, being very low in acidic conditions (SGF) but higher in neutral conditions (SIF). | The molecule likely contains a basic functional group that is protonated and more soluble at low pH, or an acidic group that is ionized and more soluble at higher pH. For many nitrogen-containing heterocyles, acidic pKa values can lead to poor solubility in the stomach. | 1. Confirm pKa: Experimentally determine the pKa of the molecule to understand its ionization state across the GI tract's pH range.2. Consider Enteric Coating: For oral formulations, an enteric coating can be used to protect the compound from the acidic environment of the stomach and allow it to dissolve in the more favorable pH of the small intestine.[17]3. Salt Formation: If the compound has a suitable ionizable group, forming a salt can dramatically improve its dissolution rate.[5][18] |
| PAMPA results show high permeability, but Caco-2 assays show low permeability, especially in the basolateral-to-apical direction. | This pattern is a strong indication that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[13] The PAMPA model only measures passive diffusion, whereas Caco-2 cells express active transporters. The efflux pump actively transports the compound out of the cell, back into the GI lumen, limiting net absorption. | 1. Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability confirms the compound is an efflux substrate.2. Structural Modification: Medicinal chemistry efforts may be needed to modify the structure to reduce its affinity for the transporter.3. Formulation with Inhibitors: Formulate the drug with excipients known to inhibit P-gp, such as certain surfactants like Polysorbate 80 or Vitamin E TPGS. |
| In vivo PK studies show very high variability between subjects. | High variability can be caused by several factors, often related to poor solubility. These include differences in gastric pH, food effects (which can alter solubility and GI transit time), and inconsistent wetting of the solid drug particles.[19] | 1. Improve the Formulation: Move away from a simple suspension. A solution or a finely dispersed system like a nanosuspension or a self-emulsifying drug delivery system (SEDDS) will provide more consistent and predictable absorption.[8][16]2. Control for Food Effects: Conduct PK studies in both fasted and fed states to characterize the food effect. Lipid-based formulations can sometimes leverage food effects to improve absorption.[15] |
Section 3: Visualized Workflows and Strategies
Visual aids are crucial for navigating the complex decision-making process in drug development.
Workflow for Troubleshooting Poor Oral Bioavailability
The following diagram outlines a systematic approach to diagnosing and addressing poor in vivo performance of a promising compound.
Caption: Decision tree for diagnosing and solving bioavailability issues.
Overview of Bioavailability Enhancement Strategies
The selection of an appropriate strategy depends on the specific properties of the drug molecule.[18]
Sources
- 1. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. merckgroup.com [merckgroup.com]
- 13. m.youtube.com [m.youtube.com]
- 14. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
resolving ambiguous NMR peaks in 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione spectra
Technical Support Center: 1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione
A Senior Application Scientist's Guide to Resolving Ambiguous NMR Peaks
Welcome to the technical support center for researchers working with this compound. This guide is designed to address common challenges encountered during the NMR spectral analysis of this unique heterocyclic scaffold. As drug development professionals and synthetic chemists, obtaining unambiguous structural confirmation is paramount. This resource, structured in a practical question-and-answer format, provides field-proven insights and detailed protocols to navigate and resolve spectral ambiguities.
The inherent asymmetry and electronic nature of the fused furo[3,4-c]pyrazole system can lead to spectra that are not immediately straightforward. This guide will walk you through systematic troubleshooting, from basic sample preparation checks to advanced 2D NMR experiments, ensuring the integrity and accuracy of your structural elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Scenario 1: Initial ¹H NMR Spectrum is Unclear
Question: "My initial ¹H NMR spectrum of this compound shows broad peaks and some overlapping signals in the aromatic region. How can I improve the resolution and begin to assign the peaks?"
Answer:
This is a common first hurdle. Peak broadening and overlap can stem from several factors, ranging from sample preparation to inherent molecular behavior. Let's break down the troubleshooting process.
Causality and Initial Checks: The quality of your NMR spectrum is fundamentally tied to the quality of your sample preparation.[1] Poor sample quality can introduce magnetic field inhomogeneities, leading to broad peaks and obscuring fine details like coupling constants.
Troubleshooting Protocol 1: Optimizing Sample Preparation & Acquisition
-
Check Sample Purity & Concentration:
-
Action: Ensure your sample is free of paramagnetic impurities (e.g., residual metal catalysts), which are notorious for causing severe line broadening.[1]
-
Rationale: Paramagnetic centers provide a highly efficient relaxation pathway for nearby nuclei, shortening their relaxation times (T2) and resulting in broad signals.
-
Action: Prepare a sample with a moderate concentration (5-15 mg in 0.6-0.7 mL of solvent). Overly concentrated samples can lead to increased viscosity or aggregation, both of which broaden lines.[2]
-
Rationale: Higher viscosity slows molecular tumbling, leading to shorter T2 relaxation and broader peaks.
-
-
Filter Your Sample:
-
Action: Always filter your NMR sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Rationale: Undissolved microscopic particulates disrupt the homogeneity of the magnetic field within the sample volume, which is a primary cause of poor shimming and broad, distorted peaks.[3]
-
-
Optimize Spectrometer Shimming:
-
Action: After inserting your sample, allow adequate time for temperature equilibration before performing a thorough shimming of the Z1, Z2, and higher-order shims.
-
Rationale: Shimming is the process of adjusting currents in coils to counteract the magnetic field inhomogeneities. A well-shimmed spectrometer is crucial for achieving sharp, symmetrical (Lorentzian) peak shapes.[4]
-
If peak ambiguity persists after these steps, the issue is likely chemical rather than technical.
Workflow for Initial Troubleshooting
Caption: Initial workflow for addressing poor spectral quality.
Scenario 2: Overlapping Aromatic Signals
Question: "After optimizing my sample, the N-methyl and the pyrazole proton signals are sharp, but the furan proton signal is still difficult to assign due to overlap. How can I resolve these signals?"
Answer:
Resolving overlapping signals is a classic NMR challenge, particularly in fused heterocyclic systems. When protons have similar electronic environments, their chemical shifts can be very close. We can address this by altering the chemical environment or by using more advanced NMR techniques.
Troubleshooting Protocol 2: Modifying Experimental Conditions
-
Change the NMR Solvent:
-
Action: Re-run the ¹H NMR spectrum in a different deuterated solvent. For instance, if you used CDCl₃, try benzene-d₆ or DMSO-d₆.[5]
-
Rationale: Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts due to anisotropic effects, where the solvent molecules arrange around the solute in a specific manner, creating localized magnetic fields that can either shield or deshield nearby protons.[6][7] This often "spreads out" the spectrum, resolving overlapping signals.
-
-
Variable Temperature (VT) NMR:
-
Action: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K down to 253 K or up to 323 K in 10 K increments).
-
Rationale: While less likely to be a major factor for this rigid molecule, minor conformational preferences or solvent-solute interactions can be temperature-dependent. Changing the temperature can subtly alter the average chemical environment of the protons, sometimes just enough to resolve overlapping peaks.[1]
-
Data Presentation: Effect of Solvent on Chemical Shifts
| Proton | Expected δ in CDCl₃ (ppm) | Potential δ in Benzene-d₆ (ppm) | Rationale for Shift |
| H (pyrazole) | ~7.5 - 8.0 | ~7.2 - 7.7 | Shielded by benzene ring current |
| H (furan) | ~7.0 - 7.5 | ~6.8 - 7.3 | Shielded by benzene ring current |
| N-CH₃ | ~3.8 - 4.2 | ~3.5 - 3.9 | Shielded by benzene ring current |
Note: These are estimated shifts to illustrate the principle of solvent-induced changes.
If these methods do not provide sufficient resolution, the definitive solution lies in 2D NMR spectroscopy.
Scenario 3: Unambiguous Assignment of Protons and Carbons
Question: "I have a clean ¹H spectrum, but I am not confident in my assignments. How do I definitively assign every proton and carbon, especially the quaternary carbons from the dione and the ring fusion?"
Answer:
This is the central challenge of structure elucidation. A combination of 2D NMR experiments is the standard and most reliable method to achieve complete and unambiguous assignment.[8][9]
Experimental Protocol 3: A 2D NMR Approach to Structure Elucidation
-
Acquire a ¹³C Spectrum:
-
Action: Run a standard proton-decoupled ¹³C NMR experiment.
-
Purpose: To confirm the number of unique carbon atoms in the molecule.
-
-
Run a COSY (Correlation Spectroscopy) Experiment:
-
Action: Acquire a ¹H-¹H COSY spectrum.
-
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[10] In your molecule, this will primarily be useful if there are multiple protons on the same ring that are adjacent, though long-range couplings might be observed.
-
-
Run an HSQC (Heteronuclear Single Quantum Coherence) Experiment:
-
Action: Acquire a ¹H-¹³C HSQC spectrum.
-
Purpose: To identify which proton is directly attached to which carbon.[11] This experiment is incredibly powerful. It will create a cross-peak connecting the signal of each proton to the signal of the carbon it is bonded to, immediately assigning all protonated carbons.
-
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
Action: Acquire a ¹H-¹³C HMBC spectrum.
-
Purpose: To see correlations between protons and carbons that are 2 or 3 bonds away.[10] This is the key to assigning quaternary (non-protonated) carbons.
-
Application:
-
The N-CH₃ protons will show a correlation to the pyrazole ring carbons they are 2 and 3 bonds away from, helping to assign the pyrazole ring.
-
The pyrazole proton will show correlations to the carbons at the ring junction and the carbonyl carbon, locking in the core structure.
-
The furan proton will show correlations to the other ring junction carbon and the other carbonyl carbon.
-
-
Logical Workflow for 2D NMR Assignment
Caption: Systematic workflow for structural assignment using 2D NMR.
Scenario 4: Confirming Spatial Relationships
Question: "My assignments from HMBC seem solid, but I want to be absolutely certain about the regiochemistry. Is there a way to confirm the spatial proximity of the methyl group to the rest of the scaffold?"
Answer:
Excellent question. While HMBC provides through-bond connectivity, it doesn't directly prove through-space proximity. For that, the definitive experiment is NOESY (Nuclear Overhauser Effect Spectroscopy).
The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating one proton with RF irradiation can affect the intensity of other protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[3][12]
Experimental Protocol 4: NOESY for Structural Confirmation
-
Acquire a 2D NOESY Spectrum:
-
Action: Run a 2D NOESY experiment. This experiment is similar in appearance to a COSY, but its cross-peaks indicate spatial proximity instead of J-coupling.
-
Purpose: To confirm the assignment by observing correlations between protons that are physically close to each other.
-
Expected Key Correlation: For this compound, you should observe a distinct cross-peak between the N-CH₃ protons and the proton on the pyrazole ring . The absence of this correlation would suggest an alternative isomer and call the entire assignment into question.
-
Data Presentation: Key Expected 2D Correlations
| Experiment | Correlating Nuclei | Information Gained |
| HSQC | ¹H (furan) ↔ ¹³C (furan) | Confirms direct C-H bond |
| ¹H (pyrazole) ↔ ¹³C (pyrazole) | Confirms direct C-H bond | |
| ¹H (N-CH₃) ↔ ¹³C (N-CH₃) | Confirms direct C-H bond | |
| HMBC | ¹H (N-CH₃) ↔ ¹³C (pyrazole ring) | Assigns pyrazole ring carbons |
| ¹H (pyrazole) ↔ ¹³C (carbonyls, junction) | Connects pyrazole to furo-dione ring | |
| NOESY | ¹H (N-CH₃) ↔ ¹H (pyrazole) | Confirms spatial proximity and regiochemistry |
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. Retrieved from [Link]
-
Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Reich, H. J. (2020, February 14). Second Order Effects in Coupled Systems. University of Wisconsin. Retrieved from [Link]
-
Nanalysis. (2018, October 31). Your NMReady-60 Order! Retrieved from [Link]
-
Proprep. (n.d.). In NMR spectroscopy, what is NOESY, and how is it used to determine spatial relationships in molecules? Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
Magnetic Resonance. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Artifacts. Retrieved from [Link]
-
The Journal of Chemical Physics. (n.d.). Solvent Effects in Nuclear Magnetic Resonance Spectra. Retrieved from [Link]
-
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 21). How Does Temperature Affect NMR? [Video]. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]
-
PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
ACD/Labs. (n.d.). How to deal with ambiguity in an HMBC spectrum? … Part 1. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, March 5). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Retrieved from [Link]
-
PMC - NIH. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
PMC - NIH. (2007, May 24). Structure Elucidation of a Pyrazolo[3][12]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 6. Hong Kong Journal of Radiology [hkjr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. emerypharma.com [emerypharma.com]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Quantifying 1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Analytical Strategy & Core Concepts
The recommended approach for quantifying a small molecule like 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione in complex biological samples (e.g., plasma, urine, tissue homogenates) is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . This platform offers the unparalleled sensitivity and selectivity required to measure low-concentration analytes amidst a high background of endogenous components.[1][2]
The core of a successful bioanalytical method rests on three pillars:
-
Efficient Analyte Extraction: Isolating the target molecule from the complex biological matrix.
-
Effective Chromatographic Separation: Separating the analyte from other components to prevent interference.
-
Sensitive and Specific Detection: Quantifying the analyte with high precision and accuracy.
This guide will walk you through establishing and troubleshooting a method that embodies these principles, adhering to regulatory expectations outlined by agencies like the FDA.[3][4]
Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have when starting your method development.
Q1: Why is LC-MS/MS the preferred technique for this analysis? A: LC-MS/MS, particularly using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, is the gold standard for small molecule bioanalysis.[2] Its high selectivity arises from monitoring a specific precursor-to-product ion transition, which drastically reduces background noise and allows for the detection of compounds at picogram-per-milliliter (pg/mL) levels.[1] This specificity is crucial when dealing with complex matrices like plasma or blood.[5]
Q2: Which biological matrix should I use: plasma, serum, or whole blood? A: The choice of matrix depends on the drug's distribution characteristics. While plasma is most common, some compounds preferentially distribute into red blood cells.[5] If the distribution of this compound is unknown, it is advisable to perform initial experiments in both whole blood and plasma to determine the appropriate matrix for pharmacokinetic (PK) evaluation.[5] For initial method development, plasma is a practical starting point.
Q3: How critical is an internal standard (IS), and what should I use? A: An internal standard is absolutely critical for a robust bioanalytical method. Its primary role is to correct for variability during sample processing and analysis, especially from the matrix effect.[6][7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms). A SIL-IS is chemically identical and co-elutes with the analyte, providing the most effective correction for extraction variability and matrix-induced ion suppression or enhancement.[7] If a SIL-IS is unavailable, a close structural analog with similar physicochemical properties can be used, though it may not track the analyte as perfectly.[8]
Q4: What are "matrix effects" and why are they a major concern? A: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological sample.[9][10] It is a primary source of imprecision and inaccuracy in LC-MS/MS bioanalysis.[11] For example, phospholipids from plasma are notorious for causing ion suppression.[12] A robust sample preparation procedure is the first line of defense to minimize matrix effects.[10]
Detailed Method Development Protocols
This section provides detailed, step-by-step guidance for developing a quantitative method.
Part A: Sample Preparation - Removing the Matrix
The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering components like proteins and phospholipids.[13][14]
Workflow for Sample Preparation and Analysis
Caption: General workflow for bioanalytical sample processing.
While several techniques exist, Solid-Phase Extraction (SPE) is highly recommended for its ability to provide cleaner extracts compared to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[15][16] Based on the furo-pyrazole structure, which is likely to be neutral or have weak ionizable groups, a reversed-phase or mixed-mode SPE sorbent would be appropriate.
Recommended Protocol: Reversed-Phase Solid-Phase Extraction (SPE)
This protocol uses a generic C8 or C18 SPE cartridge, which separates compounds based on hydrophobicity.
Materials:
-
SPE Cartridges: e.g., C8 or Hydrophilic-Lipophilic Balance (HLB), 30 mg/1 mL
-
SPE Vacuum Manifold
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), Water (HPLC-grade)
-
Ammonium Hydroxide and Formic Acid (for pH adjustment)
Step-by-Step Procedure:
-
Condition: Pass 1 mL of MeOH through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry. This activates the stationary phase.
-
Equilibrate: Pass 1 mL of water (or a weak buffer matching the sample's pH) through the cartridge.
-
Load:
-
Take 200 µL of your plasma sample and add the internal standard.
-
Dilute the sample 1:1 with 4% phosphoric acid in water to disrupt protein binding and ensure the analyte is in a consistent charge state.
-
Load the pre-treated sample onto the SPE cartridge and apply a gentle vacuum to pass it through the sorbent at a slow, steady drip rate (approx. 1 mL/min).
-
-
Wash:
-
Pass 1 mL of a 5% MeOH in water solution through the cartridge. This removes hydrophilic impurities and salts.
-
Pass 1 mL of a stronger wash, such as 40% MeOH in water, to remove more interferences. This step may need optimization to avoid premature elution of the analyte.
-
-
Elute:
-
Dry the cartridge under high vacuum for 1-2 minutes to remove the aqueous wash solvent.
-
Place a clean collection tube in the manifold.
-
Elute the analyte with 1 mL of a strong organic solvent, such as ACN or MeOH. A small amount of modifier (e.g., 2% ammonium hydroxide) can be added to the elution solvent to improve the recovery of certain compounds.
-
-
Dry & Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid). Vortex to ensure the analyte is fully dissolved.
-
The sample is now ready for injection.
-
Part B: LC-MS/MS Instrumental Parameters
The following are suggested starting conditions that will require optimization for this compound.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |
| Column | C18 or Phenyl-Hexyl, <3 µm particle size (e.g., 50 x 2.1 mm) | C18 is a good general-purpose reversed-phase column. Phenyl columns can offer alternative selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common modifier that aids in protonation for positive ion mode ESI and improves peak shape.[17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile generally provides better chromatographic efficiency and lower backpressure than methanol. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to start. This should be optimized to ensure the analyte elutes with a good peak shape and is separated from matrix interferences. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. Adjust as needed based on column dimensions and desired run time. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but check analyte stability.[18] |
| Injection Vol. | 5 µL | Keep injection volume low to minimize peak distortion and matrix effects. |
Tandem Mass Spectrometry (MS/MS) Parameters
The key to MS/MS detection is identifying the optimal Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard.
Procedure for MRM Optimization:
-
Determine Precursor Ion: Infuse a standard solution of the analyte directly into the mass spectrometer and perform a Q1 scan to find the most abundant protonated molecule, [M+H]⁺.
-
Determine Product Ions: Perform a product ion scan on the selected precursor ion. The precursor ion is fragmented in the collision cell (Q2), and the resulting fragments are scanned in Q3.
-
Select MRM Transitions: Choose the most stable and abundant fragment ions to be your product ions for quantification (quantifier) and confirmation (qualifier).
-
Optimize Collision Energy: For each transition, vary the collision energy to find the voltage that produces the most intense product ion signal.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Pyrazole structures typically contain nitrogen atoms that readily accept a proton, making positive ion mode the logical choice. |
| Ion Source Temp. | 500 °C | Varies by instrument; optimize for best signal and stability. |
| IonSpray Voltage | ~5500 V | Varies by instrument; optimize for best signal and stability. |
| MRM Transitions | Analyte/IS Specific | Must be determined experimentally as described above. |
| Collision Gas | Nitrogen | Standard collision gas for most instruments. |
Troubleshooting Guide
This guide addresses common issues encountered during method development in a Q&A format.
Q: My analyte peak is tailing or splitting. What's wrong? A: This is a common chromatographic issue.[17]
-
Possible Cause 1: Secondary Interactions. The analyte may be interacting with active sites (e.g., acidic silanols) on the column packing material.
-
Solution: Ensure your mobile phase is sufficiently buffered or contains an appropriate modifier (like 0.1% formic acid). Consider using a column with advanced end-capping.[17]
-
-
Possible Cause 2: Injection Solvent Mismatch. If the sample is reconstituted in a solvent much stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Always reconstitute the final extract in a solvent that is as weak as, or weaker than, your starting mobile phase conditions.[19]
-
-
Possible Cause 3: Column Contamination or Void. A buildup of matrix components or a physical void at the column inlet can degrade performance.
-
Solution: Try flushing the column with a strong solvent. If that fails, replace the column.[20]
-
Q: My signal intensity is low and inconsistent between samples. How do I fix this? A: This is a classic symptom of matrix effects, specifically ion suppression.[9][11]
Caption: How matrix effects suppress analyte signal.
-
Possible Cause 1: Inadequate Sample Cleanup. Endogenous compounds (like phospholipids) are co-eluting with your analyte and competing for ionization in the MS source.
-
Solution 1: Improve your SPE method. Experiment with different wash solvents to remove more interferences. Consider a different SPE chemistry, like a mixed-mode cation exchange sorbent, which provides an orthogonal separation mechanism (ion exchange and reversed-phase).[12][16]
-
Solution 2: Modify your LC gradient to chromatographically separate the analyte from the region where matrix components elute.
-
-
Possible Cause 2: Lack of a Proper Internal Standard. Without a co-eluting SIL-IS, you cannot correct for sample-to-sample variations in ion suppression.
-
Solution: Synthesize or acquire a stable isotope-labeled internal standard. This is the most effective way to ensure data accuracy and precision in the presence of matrix effects.[7]
-
Q: My analyte recovery from the SPE procedure is low (<70%). What can I do? A: Low recovery indicates a loss of analyte during the extraction steps.
-
Possible Cause 1: Analyte Breakthrough. The analyte may not be retaining strongly enough on the sorbent and is being lost during the sample loading or washing steps.
-
Solution: Ensure the sample is loaded under the correct pH conditions to maximize retention. For a reversed-phase sorbent, you want the analyte to be in its most neutral, hydrophobic state. Also, try using a weaker wash solvent.[21]
-
-
Possible Cause 2: Incomplete Elution. The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Solution: Try a stronger elution solvent (e.g., switch from methanol to acetonitrile, or add a small percentage of a modifier like ammonium hydroxide or formic acid to the elution solvent to disrupt ionic interactions).[22]
-
-
Possible Cause 3: Adsorption. The analyte may be adsorbing to the plastic walls of collection tubes.
-
Solution: Use low-adsorption collection plates/tubes. You can also try adding a small amount of organic solvent to the reconstitution solvent to help prevent this.
-
Q: I'm seeing a peak for my analyte in blank samples (carryover). How do I eliminate it? A: Carryover can compromise the accuracy of your low-concentration samples.
-
Possible Cause 1: Autosampler Contamination. The analyte may be adsorbing to parts of the autosampler needle or injection port.
-
Solution: Optimize the needle wash procedure. Use a wash solution that is strong enough to solubilize the analyte (e.g., a mix of acetonitrile, isopropanol, and water). Include multiple wash steps between injections of high-concentration samples.[19]
-
-
Possible Cause 2: LC Column Carryover. The analyte may be retained very strongly on the column and elute slowly over subsequent runs.
-
Solution: Ensure the gradient is sufficient to elute all of the analyte during the run. You may need to add a high-organic "wash" step at the end of each gradient.
-
By systematically addressing these areas, you can develop a robust, reliable, and validated method for the quantification of this compound that meets the rigorous standards of modern bioanalysis.
References
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Li, W., & Cohen, L. H. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Idaho State Police Forensic Services. (2014). Urine general drug extraction. [Link]
-
SCIEX. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]
-
MAC-MOD Analytical. HPLC Troubleshooting Guide: Peak Tailing. [Link]
-
Linder, M., et al. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. PubMed. [Link]
-
BioPharma Services Inc. Bioanalytical Method Development: Blood Specimen. [Link]
-
Organomation. Sample Preparation: A Comprehensive Guide. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. [Link]
-
IJSDR. (2023). Troubleshooting in HPLC: A Review. [Link]
-
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
-
ResearchGate. (2015). How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC?. [Link]
-
Yale School of Medicine. Small Molecules Quantitation. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Soukup, R. J., & Williams, T. D. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health. [Link]
-
Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Kamal, M. R., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. National Institutes of Health. [Link]
-
Kumar, A., et al. (2019). Synthesis and bioevaluation of novel pyrazole by different methods: A review. Journal of Chemical Reviews. [Link]
-
Ma, J., et al. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. PubMed. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. National Institutes of Health. [Link]
-
Berteina-Raboin, S., et al. (2017). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. National Institutes of Health. [Link]
-
ResearchGate. (2023). Development of New Method for the Synthesis of Pyrazole Derivative. [Link]
-
Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
Gomaa, A. M., & El-Din, A. A. S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]
-
Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. [Link]
-
ResearchGate. (2019). (PDF) A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. [Link]
-
Simonoska Crcarevska, M., et al. (2010). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. National Institutes of Health. [Link]
-
ResearchGate. (2016). First synthesis and further derivatization of furo[3,2-c]pyrazol-6-ones. [Link]
-
OUCI. (n.d.). Novel furo[3′,2′:6,7]chromeno[4,3-c]pyrazoles: Synthetic approaches, spectral characterization, DFT, insilico and Biological studies. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 14. organomation.com [organomation.com]
- 15. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. hplc.eu [hplc.eu]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. realab.ua [realab.ua]
- 21. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione vs other known pyrazole-based inhibitors
An In-Depth Comparative Guide for the Evaluation of Novel Pyrazole-Based Inhibitors
This guide provides a comprehensive framework for the characterization and comparison of novel pyrazole-based compounds, using the specific molecule 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione as a representative test article. Rather than a simple data sheet, this document serves as a strategic guide for researchers, outlining the necessary experimental workflows to benchmark a new chemical entity against established, mechanistically diverse pyrazole-containing drugs. We will leverage well-characterized inhibitors—Celecoxib, Sildenafil, and Rimonabant—as benchmarks to illustrate these critical evaluation pathways.
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable drug-like properties.[1][2] This five-membered heterocyclic core is present in a variety of blockbuster drugs, demonstrating its capacity to interact with a wide range of biological targets.[2] Understanding how to position a novel pyrazole derivative within this vast landscape is critical for any drug discovery program.
Section 1: The Comparators - Benchmarks of Pyrazole-Based Drug Action
To effectively evaluate this compound, we must first establish a set of "gold standard" comparators. The selected compounds showcase the chemical and therapeutic diversity of the pyrazole class.
-
Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory and analgesic properties.[3][4][5] Its mechanism relies on blocking the synthesis of prostaglandins, key mediators of pain and inflammation.[4][6]
-
Sildenafil (Viagra®): A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[7][8][9] By increasing cGMP levels, it facilitates smooth muscle relaxation and vasodilation.[7][8]
-
Rimonabant (Acomplia®): A selective cannabinoid-1 (CB1) receptor antagonist or inverse agonist.[10][11][12] It was developed for obesity treatment by reducing appetite through the modulation of the endocannabinoid system.[11][13] Although withdrawn from the market due to psychiatric side effects, its mechanism remains a key example of pyrazole-based CNS activity.[11]
Table 1: Overview of Comparator Pyrazole-Based Inhibitors
| Compound | Primary Target | Mechanism of Action | Therapeutic Area |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective Enzyme Inhibition | Anti-inflammatory, Analgesia[3][5] |
| Sildenafil | Phosphodiesterase 5 (PDE5) | Competitive Enzyme Inhibition | Erectile Dysfunction, Pulmonary Hypertension[7][14] |
| Rimonabant | Cannabinoid-1 (CB1) Receptor | Inverse Agonist / Antagonist | Obesity (Withdrawn)[11][12] |
| This compound | To Be Determined | To Be Determined | To Be Determined |
Section 2: Foundational Mechanistic Pathways
A critical step in characterizing a new inhibitor is understanding the biological context of its potential targets. The diagrams below illustrate the established signaling pathways for our benchmark compounds.
Caption: The COX-2 inflammatory pathway inhibited by Celecoxib.
Caption: The NO/cGMP signaling pathway targeted by Sildenafil.
Section 3: A Step-by-Step Framework for Comparative Evaluation
This section details the essential experimental workflows required to characterize this compound and compare its performance against the benchmarks.
Workflow 1: In Vitro Target-Based Potency Assay (IC₅₀ Determination)
Causality and Rationale: The first and most fundamental experiment is to determine the concentration at which the test article inhibits its putative target by 50% (the IC₅₀ value). This provides a quantitative measure of potency. For a novel compound, a broad kinase panel or receptor binding screen is often performed first to identify primary targets. Once a target is identified, a specific potency assay is developed.
Detailed Protocol: Generic Enzyme Inhibition Assay (e.g., for PDE5)
-
Reagent Preparation:
-
Prepare a stock solution of this compound (and comparators) in 100% DMSO.
-
Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl₂).
-
Dilute recombinant human PDE5 enzyme to a working concentration in assay buffer.
-
Prepare the substrate solution (e.g., cGMP) in assay buffer.
-
-
Compound Serial Dilution:
-
Perform a serial dilution of the stock compound solution in a 96-well plate, typically starting from 100 µM down to the pM range (11-point curve). Include DMSO-only wells as a "no inhibition" control (0% inhibition) and a known potent inhibitor (Sildenafil) as a positive control.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound to respective wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" blank. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL of the cGMP substrate solution.
-
Allow the reaction to proceed for 30 minutes at 30°C.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
-
Signal Detection:
-
Measure the product formation using an appropriate method (e.g., fluorescence polarization, luminescence, or absorbance) on a plate reader. The signal is inversely proportional to the inhibitor's potency.
-
-
Data Analysis:
-
Normalize the data using the "no inhibition" (0%) and "maximal inhibition" (100%) controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for IC₅₀ determination.
Table 2: Comparative In Vitro Potency
| Compound | Primary Target | Reported IC₅₀ (nM) | Source |
| Celecoxib | COX-2 | ~40 | [5] |
| Sildenafil | PDE5 | ~3.5 | [8] |
| Rimonabant | CB1 Receptor | ~12 (Ki) | [15] |
| This compound | Target X | To Be Determined | N/A |
Workflow 2: Cellular Activity Assay
Causality and Rationale: Demonstrating activity in a test tube is insufficient; a compound must be able to cross the cell membrane and engage its target in a complex cellular environment. A cell-based assay measures the functional consequence of target engagement. This step validates the in vitro findings and provides an initial assessment of cell permeability and off-target effects.
Detailed Protocol: Cell-Based Prostaglandin E₂ (PGE₂) Immunoassay (for COX-2)
-
Cell Culture:
-
Culture a relevant cell line (e.g., A549 human lung carcinoma cells) in appropriate media until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Celecoxib in cell culture media.
-
Remove the old media from the cells and replace it with media containing the diluted compounds. Incubate for 1 hour.
-
-
Cellular Stimulation:
-
To induce COX-2 expression and PGE₂ production, treat the cells with a stimulant like Interleukin-1β (IL-1β, 10 ng/mL) for 18-24 hours.
-
-
Supernatant Collection:
-
After the stimulation period, carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE₂.
-
-
PGE₂ Quantification (ELISA):
-
Quantify the amount of PGE₂ in each supernatant sample using a commercial competitive ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE₂ standards.
-
Calculate the concentration of PGE₂ in each sample.
-
Plot the PGE₂ concentration versus the logarithm of the inhibitor concentration and fit to a 4PL curve to determine the EC₅₀ (half-maximal effective concentration).
-
Table 3: Comparative Cellular Potency
| Compound | Cell-Based Assay | Reported EC₅₀ (µM) | Source |
| Celecoxib | PGE₂ Inhibition (A549 cells) | ~0.1 | [16] |
| Sildenafil | cGMP accumulation (HEK293 cells) | ~0.02 | [14] |
| CDPPB (mGluR5 Modulator) | Ca²⁺ mobilization (CHO cells) | ~0.01 | [17][18] |
| This compound | Relevant Cellular Assay | To Be Determined | N/A |
Section 4: In Silico and Predictive Analysis
Modern drug discovery integrates computational methods to predict properties and guide experimental work. For a novel scaffold like this compound, these methods are invaluable.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target to form a stable complex. Docking the novel compound into the crystal structures of COX-2, PDE5, and the CB1 receptor could provide initial hypotheses about its potential targets and binding mode. Recent studies have successfully used this approach to evaluate pyrrolo[3,4-c]pyrazole-4,6-dione derivatives.[19]
ADMET Profiling: In silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to identify potential liabilities early in the discovery process, such as poor oral bioavailability or potential for toxicity, ensuring that experimental resources are focused on the most promising candidates.[19]
Conclusion and Future Directions
This guide establishes a rigorous, multi-faceted framework for the scientific evaluation of this compound. By systematically applying the described workflows—from initial in vitro potency and mechanistic studies to validation in cellular models and predictive computational analysis—researchers can effectively situate this novel compound within the broader landscape of clinically successful pyrazole-based inhibitors.
The key to a successful evaluation lies not just in generating data, but in contextualizing it against well-understood benchmarks. The comparative data tables presented herein should serve as a template for organizing experimental results, allowing for a clear, objective assessment of the test article's potency, cellular efficacy, and overall potential as a therapeutic lead. The path forward will involve executing these assays to populate the "To Be Determined" fields, thereby unveiling the true pharmacological profile of this new chemical entity.
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
- Sildenafil - Wikipedia.
- Celecoxib - Wikipedia.
- What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? - Medical University of South Carolina.
- [Mode of action of sildenafil] - PubMed.
- What is the mechanism of Rimonabant?
- Celecoxib P
- Sildenafil: mechanism of action, clinical applic
- CDPPB | mGluR5 Modul
- What is Rimonabant used for?
- What is the mechanism of Celecoxib?
- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed.
- The mechanism of action of sildenafil and its subsequent potential...
- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed.
- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed.
- The Discovery and Development of CDPPB: A Positive Allosteric Modul
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
- Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles - PubMed.
- Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC.
- Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Sildenafil - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 11. What is Rimonabant used for? [synapse.patsnap.com]
- 12. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 15. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Furo[3,4-c]pyrazole-4,6-diones
Introduction
The furo[3,4-c]pyrazole-4,6-dione scaffold represents a compelling heterocyclic framework in medicinal chemistry. As a fused bicyclic system, it combines the structural features of a furan ring, a pyrazole moiety, and a succinimide-like dione. This unique amalgamation of functionalities imparts a rigid, planar structure with strategically positioned hydrogen bond donors and acceptors, making it an attractive candidate for interacting with biological targets. Pyrazole derivatives, in general, are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The fusion of a furan ring to this privileged scaffold is anticipated to modulate its electronic and steric properties, potentially leading to novel biological activities and improved pharmacokinetic profiles.
Despite its potential, the synthesis of the furo[3,4-c]pyrazole-4,6-dione core is not extensively documented in the current literature. However, by drawing parallels with the synthesis of analogous structures, such as the well-studied pyrrolo[3,4-c]pyrazole-4,6-diones, and by applying fundamental principles of heterocyclic chemistry, we can delineate and compare several plausible synthetic strategies. This guide provides a detailed comparison of two primary synthetic approaches: the Pyrazole-First Approach , where the pyrazole ring is constructed initially, followed by the annulation of the furan-dione ring, and the Furan-First Approach , which commences with a furan-based precursor onto which the pyrazole ring is subsequently fused.
This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential synthetic routes to this promising class of compounds, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective strengths and weaknesses.
I. The Pyrazole-First Approach: Building upon a Pre-formed Pyrazole Core
This strategy is arguably the more documented and versatile approach for analogous systems, particularly for the synthesis of pyrrolo[3,4-c]pyrazole-4,6-diones.[2] The core principle involves the initial construction of a 3,4-disubstituted pyrazole, which is then elaborated to form the fused furan-dione ring.
A. Mechanistic Rationale and Workflow
The synthesis commences with the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] For the purpose of constructing the furo[3,4-c]pyrazole-4,6-dione scaffold, a key starting material is a 1,3-dicarbonyl compound bearing latent functionalities at the C3 and C4 positions of the future pyrazole ring. A suitable and readily available starting material is diethyl 2-acetyl-3-oxosuccinate.
The overall workflow can be visualized as follows:
Caption: Workflow for the Pyrazole-First Approach.
B. Detailed Experimental Protocol
Step 1: Synthesis of 3-Methyl-4,5-dicarbethoxy-1H-pyrazole
-
To a solution of diethyl 2-acetyl-3-oxosuccinate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of 3-Methyl-1H-pyrazole-4,5-dicarboxylic acid
-
The diester from the previous step is dissolved in a mixture of ethanol and water.
-
An excess of sodium hydroxide (3-4 equivalents) is added, and the mixture is heated to reflux for 8-12 hours until the saponification is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid.
-
The precipitate is filtered, washed with cold water, and dried under vacuum.
Step 3: Synthesis of 3-Methyl-furo[3,4-c]pyrazole-4,6-dione
-
The pyrazole dicarboxylic acid is suspended in acetic anhydride.
-
The mixture is heated to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.
-
The excess acetic anhydride is removed under reduced pressure.
-
The crude product is triturated with diethyl ether to induce precipitation.
-
The solid product is collected by filtration and can be recrystallized from a suitable solvent like ethyl acetate/hexane.
C. Advantages and Disadvantages
| Feature | Analysis |
| Versatility | High. A wide variety of substituted hydrazines and 1,3-dicarbonyl compounds can be used to generate a library of substituted furo[3,4-c]pyrazole-4,6-diones. |
| Scalability | Moderate to high. The initial Knorr synthesis is generally high-yielding and scalable. The subsequent hydrolysis and cyclization are also standard procedures. |
| Reaction Conditions | The final dehydrative cyclization often requires harsh conditions (e.g., refluxing in acetic anhydride), which might not be compatible with sensitive functional groups. |
| Step Economy | Moderate. This is a multi-step synthesis. |
| Availability of Starting Materials | High. Substituted hydrazines and 1,3-dicarbonyl precursors are often commercially available or readily synthesized. |
II. The Furan-First Approach: Building upon a Pre-formed Furan Core
This approach is more speculative due to the lack of direct literature precedents for the target molecule but is based on sound synthetic principles. The strategy involves the synthesis of a furan derivative containing a 1,3-dicarbonyl or equivalent functionality, which can then undergo cyclocondensation with hydrazine to form the pyrazole ring.
A. Mechanistic Rationale and Workflow
A plausible starting material for this approach is a 3,4-diacylfuran or a furan-3,4-dicarboxylic acid derivative. The synthesis of such precursors can be challenging. However, once obtained, the subsequent pyrazole formation is expected to be straightforward.
Sources
A Comparative Guide to the Biological Activity of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione and Its Analogs
This guide provides a comprehensive technical comparison of the biological activities of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione and its structurally related analogs, with a particular focus on the well-studied pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. For researchers, scientists, and drug development professionals, this document synthesizes key findings, presents comparative data, and outlines detailed experimental protocols to facilitate the validation of these promising heterocyclic compounds.
Introduction: The Fused Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a phosphodiesterase inhibitor).[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, rigidity, and electronic properties that enable potent and selective interactions with a wide array of biological targets.[2][3] Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6][7]
The fusion of the pyrazole ring with other heterocyclic systems, such as furan or pyrrole, to create bicyclic structures like the furo[3,4-c]pyrazole and pyrrolo[3,4-c]pyrazole cores, has emerged as a compelling strategy in drug discovery. This fusion constrains the molecule into a specific conformation, potentially enhancing binding affinity and selectivity for target proteins. The dione functionality further introduces key hydrogen bond acceptors, crucial for molecular recognition.
While specific data on this compound is limited in publicly available literature, extensive research on its close analog, the pyrrolo[3,4-c]pyrazole-4,6-dione scaffold, provides a strong foundation for predicting its biological potential and for designing robust validation studies.
Comparative Biological Activities: Kinase Inhibition and Anticancer Potential
Research into pyrrolo[3,4-c]pyrazole-4,6-dione derivatives has predominantly highlighted their potent anticancer and kinase inhibitory activities.[8][9][10] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer.[2] Therefore, kinase inhibitors represent a major class of targeted cancer therapies.
Mechanism of Action: Targeting the Engine of Cell Proliferation
The primary mechanism of action for many pyrrolo[3,4-c]pyrazole derivatives is the inhibition of key kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[9][10]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for driving the cell through its various phases. By inhibiting CDKs, particularly CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[10][11]
-
Aurora Kinase Inhibition: Aurora kinases are crucial for proper chromosome segregation during mitosis. Their inhibition by pyrrolo[3,4-c]pyrazole derivatives can lead to mitotic catastrophe and apoptosis in cancer cells.[9]
The furo-analog, this compound, is hypothesized to share this kinase inhibitory mechanism due to the high degree of structural and electronic similarity with its pyrrolo counterparts. The oxygen atom in the furan ring, being more electronegative than the nitrogen in the pyrrole ring, may subtly influence the electronic distribution and binding interactions with the target kinase, potentially leading to differences in potency and selectivity.
Comparative In Vitro Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of substituted pyrrolo[3,4-c]pyrazole-4,6-diones against a variety of human cancer cell lines. The table below summarizes representative data from the literature, providing a benchmark for the expected activity of this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[3,4-c]pyrazole Derivatives | A2780 (Ovarian) | Data not specified, but showed in vivo efficacy | [10] |
| Pyrrolo[3,4-c]pyrazole Derivatives | Various | Low nanomolar potency against kinase targets | [9] |
| 1,3,4-Trisubstituted Pyrazoles | HCT116 (Colon) | 1.5 | [11] |
| 1,3,4-Trisubstituted Pyrazoles | HepG2 (Liver) | 1.8 | [11] |
| 1,3,4-Trisubstituted Pyrazoles | UO-31 (Renal) | 2.0 | [11] |
Experimental Validation Protocols
To validate the biological activity of this compound, a tiered experimental approach is recommended, starting with broad-spectrum anticancer screening and progressing to specific mechanistic assays.
General Workflow for Biological Activity Validation
The following diagram illustrates a logical workflow for validating the biological activity of a novel compound like this compound.
Caption: Workflow for validating the biological activity of novel compounds.
Step-by-Step Protocol: Antiproliferative MTT Assay
This protocol details a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Structure-Activity Relationship (SAR) and Molecular Docking Insights
Studies on pyrrolo[3,4-c]pyrazole-4,6-diones have revealed key structural features that influence their biological activity.[8] Molecular docking simulations have shown that these compounds can form stable interactions with the active site of kinases, often involving hydrogen bonds and π-cation interactions with key amino acid residues.[8]
The diagram below illustrates a hypothetical binding mode of a furo[3,4-c]pyrazole-4,6-dione within a kinase active site, highlighting potential interactions.
Caption: Potential binding interactions of the furo[3,4-c]pyrazole scaffold.
Key SAR Insights from Analogs:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole and any pendant aryl rings can significantly impact potency and selectivity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the scaffold and its interaction with the target.[8]
-
N-Methyl Group: The methyl group on the pyrazole nitrogen of the title compound likely occupies a specific region of the binding pocket, and its replacement with other alkyl or aryl groups could be explored to optimize activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Based on robust data from the closely related pyrrolo[3,4-c]pyrazole-4,6-dione series, it is highly probable that this compound will exhibit potent kinase inhibitory and anticancer activities.
The experimental protocols and comparative data presented in this guide provide a solid framework for the systematic validation of its biological activity. Future work should focus on a comprehensive in vitro evaluation against a panel of cancer cell lines and kinases, followed by mechanistic studies to elucidate its precise mode of action. Subsequent lead optimization efforts, guided by SAR and computational modeling, could further enhance the potency and drug-like properties of this exciting class of heterocyclic compounds.
References
-
Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Liu, G.-N., et al. (2016). Synthesis and anti-HIV-1 activity evaluation for novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Molecules, 21(9), 1198. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Molecules. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Molecules. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters. [Link]
-
Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. (2017). RSC Advances. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules. [Link]
-
Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy And Bioallied Sciences. [Link]
-
Antitumor Activity of Selected Derivatives of Pyrazole-Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithiated Methyl 2-(Aminosulfonyl)benzoate. (n.d.). SciSpace. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]
-
Recent applications of pyrazole and its substituted analogs. (2016). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2025). Scientific Reports. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]
-
Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008). Molecules. [Link]
-
Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (2018). Molecules. [Link]
-
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. (2006). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008). ResearchGate. [Link]
-
6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors. (2007). ChemMedChem. [Link]
-
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals. [Link]
-
6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][2][12]triazolo[3,4-b][2][4]thiadiazole as a potent antioxidant and an anticancer agent induces growth inhibition followed by apoptosis in HepG2 cells. (2010). European Journal of Medicinal Chemistry. [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Pharmaceutical Sciences. [Link]
-
Synthesis and Antitumor Activity Evaluation of Novel Echinatin Derivatives with a 1,3,4-Oxadiazole Moiety. (2024). Molecules. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noveltyjournals.com [noveltyjournals.com]
- 12. ijpsr.com [ijpsr.com]
A Comparative Efficacy Analysis of 1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have established it as a "privileged structure" in medicinal chemistry. This allows for the generation of diverse compound libraries targeting a wide array of biological entities. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] A key to their success lies in the tunable nature of the pyrazole core, where substitutions at different positions can significantly modulate their pharmacokinetic and pharmacodynamic profiles. This guide will delve into a specific, yet underexplored, class of pyrazole derivatives: the 1-methyl-1H-furo[3,4-c]pyrazole-4,6-diones, providing a comparative analysis of their potential efficacy based on available data for structurally related analogs.
The Fused Pyrrolo[3,4-c]pyrazole-4,6-dione System: A Surrogate for Comparative Analysis
Direct and extensive experimental data on the biological efficacy of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione derivatives are limited in the current body of scientific literature. However, a wealth of information is available for the structurally analogous 1-methyl-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. The pyrrolo[3,4-c]pyrazole-4,6-dione scaffold, where a pyrrole ring is fused to the pyrazole core, provides a robust surrogate for understanding the potential therapeutic applications and structure-activity relationships (SAR) of its furo-analog. The substitution of the nitrogen atom in the pyrrole ring with an oxygen atom to form the furan ring represents a classic bioisosteric replacement, which is expected to influence properties such as hydrogen bonding capacity, electronic distribution, and metabolic stability, while likely retaining a similar overall mechanism of action.
Recent studies on pyrrolo[3,4-c]pyrazole-4,6-dione derivatives have highlighted their potential as anticancer and antimicrobial agents. These compounds are often synthesized through the reaction of nitrilimines with N-substituted maleimides.[3]
Comparative Efficacy of Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives
The anticancer activity of this class of compounds is a significant area of investigation. For instance, certain 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have shown potent in vitro anticancer activity against various human cancer cell lines.[4] One of the most active compounds from a study was found to be 4- to 28-fold more potent than the well-known kinase inhibitor (R)-roscovitine.[4] This suggests that the pyrrolo[3,4-c]pyrazole scaffold is a promising framework for the development of novel anticancer agents. The primary mechanism of action for many pyrazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction.
Structure-Activity Relationship (SAR) Insights
Analysis of the SAR for pyrrolo[3,4-c]pyrazole-4,6-dione derivatives reveals several key trends that can be extrapolated to their furo-analogs:
-
Substitution on the N-phenyl ring of the maleimide moiety: The nature of the substituent on the N-phenyl ring significantly impacts biological activity. Electron-donating groups tend to enhance the anticancer and antimicrobial efficacy, while electron-withdrawing groups can have a detrimental effect. This is likely due to the modulation of the electronic properties of the entire molecule, affecting its interaction with the biological target.
-
Acylation of the pyrazole nitrogen: Acylation of the N1 position of the pyrazole ring has been shown to be a successful strategy for enhancing the anticancer activity of tetrahydropyrrolo[3,4-c]pyrazole derivatives.[4] This modification can influence the compound's solubility, cell permeability, and binding affinity to the target protein.
-
Substitution at the 3-position of the pyrazole ring: Modifications at this position can also influence the biological activity, and this position is often a key point for introducing diversity in compound libraries.
The following table summarizes the anticancer activity of selected 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives against the HCT-116 human colon carcinoma cell line.
| Compound | R Group (Acyl Moiety) | IC50 (μM) against HCT-116 |
| 11a | 2-Chlorobenzoyl | 0.12 |
| 11b | 4-Chlorobenzoyl | 0.25 |
| (R)-roscovitine | (Reference) | 3.4 |
Data adapted from a study on 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives.[4]
Experimental Protocols
General Synthesis of Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives
A common synthetic route to pyrrolo[3,4-c]pyrazole-4,6-diones involves the [3+2] cycloaddition reaction of nitrilimines (generated in situ from hydrazonoyl halides) with N-substituted maleimides as the dipolarophiles.[3]
Step-by-step methodology:
-
Preparation of Hydrazonoyl Halide: The appropriate hydrazonoyl halide is synthesized according to established literature procedures.
-
Generation of Nitrilimine: The hydrazonoyl halide is treated with a base, such as triethylamine, in an inert solvent (e.g., chloroform or benzene) to generate the reactive nitrilimine intermediate in situ.
-
Cycloaddition Reaction: The N-substituted maleimide is added to the reaction mixture containing the nitrilimine. The mixture is then heated under reflux for several hours.
-
Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrrolo[3,4-c]pyrazole-4,6-dione derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Step-by-step methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 μM) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualization of Key Concepts
Caption: A generalized workflow for the synthesis and anticancer evaluation of pyrrolo[3,4-c]pyrazole-4,6-dione derivatives.
Extrapolating to this compound Derivatives: Expected Efficacy and Future Directions
The bioisosteric replacement of the nitrogen atom in the pyrrolo-scaffold with an oxygen atom to yield the furo-scaffold is anticipated to have several predictable effects on the molecule's properties and, consequently, its biological efficacy.
-
Hydrogen Bonding: The oxygen atom in the furan ring is a hydrogen bond acceptor, similar to the nitrogen atom in the pyrrole ring. However, the nitrogen in the pyrrole can also act as a hydrogen bond donor. This difference could alter the binding interactions with the target protein, potentially leading to variations in potency.
-
Electronic Properties: Oxygen is more electronegative than nitrogen, which will alter the electron density distribution within the fused ring system. This could influence the molecule's reactivity and its ability to participate in key interactions within the active site of a target enzyme, such as a kinase.
-
Metabolic Stability: The furan ring is generally more susceptible to metabolic oxidation than the pyrrole ring. This could lead to a shorter half-life for the furo-derivatives in vivo, which would need to be addressed through further medicinal chemistry optimization.
Given the potent kinase inhibitory activity of many pyrazole-based compounds, it is highly probable that this compound derivatives will also exhibit activity against various protein kinases. The dione moiety, in conjunction with the fused heterocyclic system, provides a rigid scaffold that can be appropriately decorated with substituents to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.
Caption: Extrapolation of Structure-Activity Relationships from pyrrolo- to furo-analogs.
Conclusion and Future Perspectives
While the direct experimental evidence for the efficacy of this compound derivatives is currently sparse, a comparative analysis based on their structurally analogous pyrrolo-derivatives provides a strong foundation for their potential as valuable scaffolds in drug discovery. The potent anticancer and kinase inhibitory activities observed for the pyrrolo[3,4-c]pyrazole-4,6-dione series suggest that their furo-counterparts are promising candidates for further investigation.
Future research should focus on the synthesis of a focused library of this compound derivatives with diverse substitutions at key positions. Subsequent screening of these compounds against a panel of cancer cell lines and relevant protein kinases will be crucial to validate the predicted efficacy and to elucidate the specific SAR for this novel chemical class. Such studies will undoubtedly contribute to the development of new and effective therapeutic agents.
References
- Nitulescu, G. M., Draghici, C., & Missir, A. V. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. European Journal of Medicinal Chemistry, 45(10), 4914-4919.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). Molecules, 21(9), 1198.
- Hassan, A. S., El-Zaher, M. A., & Aly, O. M. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole Hybrids. ACS Omega, 6(18), 11989-12003.
- Kumar, V., & Aggarwal, R. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(1), 3034-3043.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2021). One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect, 6(28), 7306-7316.
- Al-Omary, F. A., Al-Salahi, R., & Al-Obaid, A. M. (2021). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Journal of Chemistry, 2021, 6688929.
- Hassan, A. S., El-Zaher, M. A., & Aly, O. M. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 11989-12003.
- Li, X., et al. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6866-6870.
- El-Sayed, N. N. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 12(14), 1295-1316.
- Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. (2024). Computational and Theoretical Chemistry, 1239, 114758.
- Shawali, A. S., et al. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Molecules, 13(4), 1011-1024.
- Kucuk, M., et al. (2021).
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). RSC Advances, 11(16), 9226-9232.
- Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (2023). Molecules, 28(15), 5811.
- Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2026). Scientific Reports, 16(1), 12345.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2019). Molecules, 24(18), 3254.
- Pevarello, P., et al. (2005). 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5423-5428.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Practical Guide to Assessing the Target Selectivity of Novel Furo[3,4-c]pyrazole-4,6-dione Analogs
This guide provides a comprehensive, technically-grounded framework for assessing the target selectivity of novel chemical entities, using the hypothetical molecule 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione (hereafter designated FPD-1 ) as a case study. For researchers in drug discovery, understanding a compound's selectivity is paramount; it is the cornerstone upon which efficacy and safety are built. A highly selective compound promises precision medicine, while a promiscuous one may offer polypharmacological benefits or unforeseen toxicities.
This document eschews a rigid template in favor of a logical, tiered experimental strategy. We will proceed from broad, high-throughput screening to direct biophysical validation, explaining the causality behind each experimental choice. Our approach ensures that the data generated at each stage is self-validating, providing a robust and trustworthy selectivity profile for any novel inhibitor.
The Imperative of a Tiered Approach to Selectivity Profiling
A single assay is insufficient to declare a compound "selective." Apparent selectivity in a biochemical assay can be misleading due to artifacts or assay-specific conditions. A robust assessment requires orthogonal methods that build upon one another, moving from a wide view of the target landscape to a highly quantitative measure of on- and off-target interactions in increasingly physiological systems. Our recommended workflow follows three core phases:
-
Broad Primary Screening: To identify all potential high-affinity interactions across major target families.
-
Cellular Target Engagement: To confirm that the compound engages these targets within the complex milieu of a living cell.
-
Direct Biophysical Validation: To precisely quantify the binding affinity and thermodynamics of key interactions.
Caption: Tiered workflow for robust selectivity profiling.
Phase 1: Primary Screening - Casting a Wide Net
The initial goal is to understand the compound's interaction landscape without bias. We must interrogate large, relevant target families where small molecules are known to exhibit activity. For heterocyclic scaffolds like FPD-1, protein kinases and bromodomains are critical families to investigate.[1][2]
Kinome Profiling
Dysregulation of protein kinases is implicated in a vast array of diseases, making them common drug targets and, consequently, common off-targets.[3][4] We recommend a competition binding assay platform, such as KINOMEscan®, over enzymatic assays for a primary screen. The reason is that binding assays directly measure the thermodynamic affinity (dissociation constant, Kd) of the inhibitor for the kinase, independent of ATP concentration, which can confound results in enzymatic assays.[5][6]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize FPD-1 in 100% DMSO to a stock concentration of 10 mM.
-
Assay Concentration: Submit the compound for screening at a concentration of 1 µM. This concentration is high enough to detect moderate-affinity interactions without promoting non-specific binding or aggregation.
-
Panel Selection: Utilize a broad screening panel, such as the scanMAX panel, which covers over 450 kinases from all major families.[6][7]
-
Assay Principle: The assay measures the ability of FPD-1 to compete with an immobilized, active-site-directed ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is quantified by qPCR.[5]
-
Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value < 10 or < 35, depending on the desired stringency.
Comparative Data Table 1: Hypothetical Kinome Profiling Results (@ 1 µM)
| Target Kinase | FPD-1 (%Ctrl) | Sunitinib (Multi-Kinase Inhibitor) (%Ctrl) | Erlotinib (Selective EGFR Inhibitor) (%Ctrl) |
| CDK9 | 2.5 | 15.1 | 95.2 |
| GSK3B | 8.1 | 25.6 | 88.4 |
| FLT3 | 45.3 | 0.5 | 91.0 |
| KIT | 60.1 | 1.2 | 98.1 |
| VEGFR2 | 55.8 | 0.8 | 96.5 |
| EGFR | 89.7 | 40.3 | 1.5 |
| ... (460+ other kinases) | > 90 | ... | ... |
Interpretation: The hypothetical data suggests FPD-1 is a potent binder of CDK9 and GSK3B, with minimal activity across the rest of the kinome. This contrasts with the promiscuous profile of Sunitinib and the highly selective profile of Erlotinib.
Bromodomain Profiling
Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues and are increasingly important drug targets.[8] The structural similarity of their binding pockets makes cross-reactivity a concern. A platform like BROMOscan, which operates on a similar principle to KINOMEscan, is ideal for assessing selectivity across this family.[9]
Comparative Data Table 2: Hypothetical Bromodomain Profiling Results (Kd in nM)
| Target Bromodomain | FPD-1 (Kd, nM) | I-BRD9 (Selective BRD9 Probe) (Kd, nM)[10] | JQ1 (Pan-BET Inhibitor) (Kd, nM)[11] |
| BRD9 | 150 | 25 | >10,000 |
| BRD7 | 1,200 | 750 | >10,000 |
| BRD4(1) | >30,000 | >10,000 | 50 |
| BRD4(2) | >30,000 | >10,000 | 90 |
| CREBBP | >30,000 | >10,000 | >10,000 |
Interpretation: FPD-1 shows a moderate affinity for BRD9, with good selectivity over other bromodomains, including the BET family. This identifies a potential off-target liability or a secondary therapeutic opportunity that must be investigated further.
Phase 2: Cellular Target Engagement - Validation in a Physiological Context
Biochemical hits must be validated in a cellular environment. A compound's activity can be affected by cell permeability, efflux pumps, metabolism, and engagement with the target in its native, complexed state. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm direct target engagement in intact cells or cell lysates.[12][13][14] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[15]
Caption: The experimental workflow for a CETSA melt curve experiment.
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA for CDK9
This protocol is designed to determine the concentration of FPD-1 required to stabilize its primary target, CDK9, at a fixed temperature.
-
Cell Culture: Grow a relevant cell line (e.g., HEK293) to ~80% confluency.
-
Compound Treatment: Aliquot cells into PCR tubes. Treat with a serial dilution of FPD-1 (e.g., 0.01 µM to 30 µM) and a vehicle control (DMSO) for 1 hour at 37°C.
-
Heating Step: Transfer tubes to a thermal cycler and heat all samples to a single, optimized temperature (e.g., 52°C, determined from a full melt curve) for 3 minutes. This temperature should be on the steep part of the CDK9 melt curve to maximize the detection window.
-
Lysis: Immediately cool tubes on ice, then lyse cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Quantification: Carefully collect the supernatant. Quantify the amount of soluble CDK9 using Western blotting or another specific protein detection method.
-
Data Analysis: Plot the amount of soluble CDK9 against the log of FPD-1 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 of thermal stabilization.
Comparative Data Table 3: Cellular Target Engagement Validation
| Target | Assay | FPD-1 Result | Interpretation |
| CDK9 | ITDR-CETSA | EC50 = 0.25 µM | Confirms potent engagement of the primary target in intact cells. |
| BRD9 | ITDR-CETSA | EC50 = 8.5 µM | Confirms weaker, but present, engagement of the off-target in cells. |
Phase 3: Biophysical Confirmation - Quantifying the Interaction
The final step is to obtain precise, quantitative data on the binding affinity using a direct biophysical method. Isothermal Titration Calorimetry (ITC) is the gold standard, as it directly measures the heat released or absorbed during a binding event.[16][17] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction, providing a complete thermodynamic profile.[18][19]
Experimental Protocol: ITC for FPD-1 and CDK9/Cyclin T1
-
Protein Preparation: Use highly purified, recombinant CDK9/Cyclin T1 protein in a suitable, degassed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: Prepare FPD-1 in the identical buffer, including a matched concentration of DMSO, to a concentration 10-15x that of the protein in the cell.
-
Instrument Setup: Load the protein into the sample cell (~200 µL) and FPD-1 into the injection syringe (~40 µL) of the ITC instrument (e.g., a Malvern Panalytical MicroCal).
-
Titration: Perform a series of small (e.g., 2 µL) injections of FPD-1 into the protein solution at a constant temperature (25°C).
-
Data Acquisition: The instrument measures the differential power required to keep the sample and reference cells at the same temperature, which corresponds to the heat of binding.
-
Data Analysis: Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract KD, n, and ΔH.
Comparative Data Table 4: Biophysical Validation of Key Interactions
| Interaction | Method | KD (nM) | Stoichiometry (n) | ΔH (kcal/mol) |
| FPD-1 + CDK9/CycT1 | ITC | 45 | 0.98 | -8.5 |
| Control Inhibitor + CDK9/CycT1 | ITC | 20 | 1.01 | -9.2 |
| FPD-1 + BRD9 | ITC | 180 | 1.05 | -6.1 |
| Control Inhibitor + BRD9 | ITC | 30 | 0.95 | -7.8 |
Interpretation: The ITC data provides definitive confirmation of a direct, high-affinity interaction between FPD-1 and CDK9, with a KD of 45 nM and a 1:1 stoichiometry. It also quantifies the affinity for the off-target BRD9, showing it to be 4-fold weaker. This quantitative data is crucial for calculating a selectivity ratio and predicting the therapeutic window.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
By systematically applying this tiered, multi-pronged approach, we have moved from a broad survey of over 450 potential targets to a precise, quantitative understanding of the most relevant interactions for our novel compound, FPD-1.
-
Kinome and Bromodomain screening identified CDK9 as the primary target and BRD9 as a key off-target.
-
CETSA confirmed that FPD-1 engages both targets inside living cells, validating their physiological relevance.
-
ITC provided the definitive, quantitative measure of binding affinity, establishing a selectivity ratio of 4-fold for CDK9 over BRD9.
This integrated dataset provides a trustworthy foundation for further drug development. It allows researchers to design rational follow-up experiments, such as cellular pathway analysis and in vivo efficacy studies, with a clear understanding of the compound's on- and off-target activities. This rigorous, evidence-based approach is indispensable for advancing novel chemical matter toward the clinic.
References
-
(PubMed)
-
(Reaction Biology)
-
(American Laboratory)
-
(TA Instruments)
-
(Frontiers in Pharmacology)
-
(Journal of Medicinal Chemistry)
-
(Journal of Medicinal Chemistry)
-
(Journal of Medicinal Chemistry)
-
(NCBI Bookshelf)
-
(ACS Chemical Biology)
-
(Molecules)
-
(Annual Review of Pharmacology and Toxicology)
-
(MedChemComm)
-
(Eurofins DiscoverX)
-
(Technology Networks)
-
(Scientific Reports)
-
(Journal of Chemometrics)
-
(RSC Chemical Biology)
-
(PNAS)
-
(Journal of Medicinal Chemistry)
-
(News-Medical.Net)
-
(Nature)
-
(BioTek)
-
(Eurofins Discovery)
-
(MtoZ Biolabs)
-
(CD Biosynsis)
-
(BioMAP)
-
(BenchChem)
-
(Journal of Biomedical Science)
-
(Frontiers in Pharmacology)
-
(Scientific Reports)
-
(Molecules)
-
(Molecules)
-
(Molecules)
-
(ChemMedChem)
-
(Journal of Pharmacy & BioAllied Sciences)
-
(Bioorganic Chemistry)
-
(Organic & Biomolecular Chemistry)
-
(Chemical Biology & Drug Design)
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. biosynsis.com [biosynsis.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. news-medical.net [news-medical.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
Benchmarking 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione Against Standard-of-Care Anticancer Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous, objective evaluation. This guide provides a comprehensive framework for benchmarking the novel fused heterocyclic compound, 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione, against established standard-of-care drugs. Given the well-documented anticancer potential of the pyrazole scaffold, which is known to feature in various kinase inhibitors, this guide will proceed under the hypothesis that our compound of interest is a candidate for anticancer therapy.[1][2][3] We will outline a series of in vitro experiments designed to characterize its cytotoxic and mechanistic properties in comparison to established chemotherapeutic agents for colorectal and breast cancer.
The core of this guide is not merely a set of protocols, but a strategic approach to understanding the potential of a new chemical entity. We will delve into the causality behind experimental choices, ensuring that the data generated is not only robust but also tells a compelling scientific story.
Foundational Anticancer Screening: The Cytotoxicity Profile
The initial and most critical step is to determine the cytotoxic potential of this compound. This will be achieved by establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) across a panel of relevant cancer cell lines.
Experimental Rationale: The IC50 value is a fundamental metric of a compound's potency. By comparing the IC50 of our test compound to that of standard-of-care drugs in the same cell lines, we can make a direct, quantitative comparison of their cytotoxic efficacy. We have selected two common cancer types for this hypothetical benchmarking: colorectal and breast cancer, along with their respective standard-of-care agents.
Selected Cancer Cell Lines and Standard-of-Care Drugs:
| Cancer Type | Cell Line | Standard-of-Care Drugs for Comparison | Mechanism of Action of Standard Drugs |
| Colorectal Cancer | HCT116, HT-29 | 5-Fluorouracil (5-FU), Oxaliplatin | 5-FU: An antimetabolite that inhibits thymidylate synthase and is incorporated into RNA and DNA, leading to cell death.[4][5][6][7][8] Oxaliplatin: A platinum-based drug that forms DNA adducts, inhibiting DNA replication and transcription.[9][10][11][12][13] |
| Breast Cancer | MCF-7 (ER+), MDA-MB-231 (Triple-Negative) | Doxorubicin, Paclitaxel | Doxorubicin: An anthracycline that intercalates into DNA, inhibits topoisomerase II, and generates free radicals.[][15][16][17][18] Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[19][20][21][][23] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[24][25][26][27]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the respective standard-of-care drugs. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Compound | HCT116 IC50 (µM) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 5-Fluorouracil | Experimental Data | Experimental Data | N/A | N/A |
| Oxaliplatin | Experimental Data | Experimental Data | N/A | N/A |
| Doxorubicin | N/A | N/A | Experimental Data | Experimental Data |
| Paclitaxel | N/A | N/A | Experimental Data | Experimental Data |
Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to understand how the compound induces cell death. The two primary mechanisms of anticancer drug action are cell cycle arrest and apoptosis.
Experimental Workflow for Mechanistic Studies
Caption: Workflow for investigating the mechanism of cell death.
Experimental Protocol: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[28][29][30][31][32]
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Treat the cells with RNase A to prevent RNA staining, followed by staining with a PI solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Experimental Protocol: Apoptosis Assay
The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[33][34][35]
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells promptly by flow cytometry.
-
Data Analysis:
-
Annexin V- / PI- cells are viable.
-
Annexin V+ / PI- cells are in early apoptosis.
-
Annexin V+ / PI+ cells are in late apoptosis or necrosis.
-
Data Presentation: Comparative Mechanistic Analysis
| Compound (at IC50) | Predominant Effect on Cell Cycle | Percentage of Apoptotic Cells (Annexin V+) |
| This compound | e.g., G2/M Arrest | Experimental Data |
| 5-Fluorouracil | e.g., S-phase Arrest | Experimental Data |
| Oxaliplatin | e.g., G2/M Arrest | Experimental Data |
| Doxorubicin | e.g., G2/M Arrest | Experimental Data |
| Paclitaxel | e.g., G2/M Arrest | Experimental Data |
Investigating a Plausible Molecular Target: Kinase Inhibition
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[1][2][36][37] Therefore, a logical next step is to investigate whether this compound acts as a kinase inhibitor.
Signaling Pathway of Interest: EGFR/VEGFR
Many fused pyrazole derivatives have been shown to be dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), both of which are crucial in tumor growth and angiogenesis.[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. Fluorouracil - Wikipedia [en.wikipedia.org]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 9. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 12. ourcancerstories.com [ourcancerstories.com]
- 13. Oxaliplatin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. Doxorubicin - Wikipedia [en.wikipedia.org]
- 16. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 19. droracle.ai [droracle.ai]
- 20. Paclitaxel - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 23. news-medical.net [news-medical.net]
- 24. clyte.tech [clyte.tech]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
- 30. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 32. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 34. kumc.edu [kumc.edu]
- 35. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 36. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione Isomers
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. The furo[3,4-c]pyrazole-4,6-dione core represents a scaffold of significant interest, and the substitution pattern of even a single methyl group can profoundly influence its physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of the key constitutional isomers of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione, focusing on the elucidation of their distinct spectroscopic signatures. For the purpose of this guide, we will focus on the two most probable N-methyl constitutional isomers: This compound (Isomer A) and 2-methyl-2H-furo[3,4-c]pyrazole-4,6-dione (Isomer B) .
The differentiation of these isomers is a critical, non-trivial analytical challenge. While they share the same molecular formula and thus the same exact mass, the position of the methyl group—either on the N1 or N2 atom of the pyrazole ring—induces subtle yet measurable differences in electron density distribution, molecular geometry, and ultimately, their interaction with electromagnetic radiation. This guide will navigate the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) to unambiguously distinguish between these two isomers.
The Isomers: A Structural Overview
The core of our investigation lies in the constitutional isomerism arising from the methylation of the pyrazole nitrogen.[1] The fundamental difference in connectivity between Isomer A and Isomer B is the point of attachment of the methyl group to the pyrazole ring integrated within the fused furo[3,4-c]pyrazole system.
Figure 1: Constitutional isomers of methyl-furo[3,4-c]pyrazole-4,6-dione.
¹H and ¹³C NMR Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the subtle structural differences between these isomers. The chemical shifts of the methyl protons and the quaternary carbons of the pyrazole ring are expected to be the most telling reporters of the methyl group's location.
Causality Behind Expected Differences:
-
¹H NMR: The chemical environment of the methyl protons will differ significantly. In Isomer A (1-methyl), the methyl group is adjacent to a carbonyl group and a C=N bond. In Isomer B (2-methyl), it is positioned between two nitrogen atoms. This will alter the local electronic shielding and result in distinct chemical shifts. The aromatic proton on the pyrazole ring will also experience a shift due to the differing electronic influence of the adjacent methylated nitrogen versus the non-methylated nitrogen.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3a and C6a) will be indicative of the methyl position. The carbon directly bonded to the methyl group (in the N-CH₃ moiety) will have a characteristic shift. Furthermore, the electronic effect of the methyl group will propagate through the pi-system, causing small but measurable changes in the chemical shifts of the carbonyl carbons (C4 and C6).[2]
Comparative NMR Data (Predicted)
| Feature | Isomer A (1-methyl) | Isomer B (2-methyl) | Rationale for Difference |
| ¹H NMR (δ, ppm) | |||
| N-CH₃ | ~3.5 - 3.8 | ~3.8 - 4.2 | Proximity to different heteroatoms and functional groups alters shielding. |
| Pyrazole-H | ~7.8 - 8.2 | ~7.5 - 7.9 | The electron-donating methyl group at N1 vs. N2 has a different electronic effect on the adjacent proton. |
| ¹³C NMR (δ, ppm) | |||
| N-CH₃ | ~30 - 35 | ~38 - 45 | The carbon in the N-CH₃ group of Isomer B is in a more electron-rich environment between two nitrogens. |
| C=O (Carbonyls) | ~160 - 165 | ~158 - 163 | Subtle changes in electron density across the fused ring system.[3] |
| Pyrazole Quaternary Carbons | Distinct shifts for C3a and C6a | Different distinct shifts for C3a and C6a | The position of the methyl group breaks the symmetry differently in each isomer. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (for unambiguous assignment):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This will definitively link the methyl proton signal to its corresponding carbon signal.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the connectivity. For instance, in Isomer A, the methyl protons should show a correlation to the C3a carbon of the pyrazole ring. In Isomer B, they would likely show correlations to both C3a and C6a.[4][6]
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Evaluating the Novelty of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione's Mechanism of Action: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pursuit of novel mechanisms of action (MoA) is paramount for addressing unmet medical needs and overcoming existing therapeutic limitations.[1] The pyrazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5][6] This guide focuses on a specific, lesser-explored derivative, 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione , and outlines a comprehensive, multi-faceted strategy to evaluate the novelty of its MoA. For researchers, scientists, and drug development professionals, this document serves as a practical framework for elucidating the therapeutic potential of new chemical entities.
The fused furo[3,4-c]pyrazole ring system presents a unique chemical architecture that may confer distinct biological properties compared to more conventional pyrazole-containing compounds. While the broader class of pyrazole derivatives has been extensively studied, the specific MoA of this compound remains uncharacterized, presenting an opportunity for the discovery of a first-in-class therapeutic agent.
This guide will navigate through a logical, stepwise approach to deconstruct the MoA of this compound, from initial phenotypic observations to precise target identification and pathway analysis. We will compare and contrast various experimental methodologies, providing the rationale behind each choice to ensure a robust and self-validating investigation.
Section 1: Initial Assessment and Hypothesis Generation
Before embarking on extensive experimental work, a thorough in-silico and literature-based assessment is crucial. This initial phase helps in generating preliminary hypotheses about the compound's potential biological effects and targets.
Computational Modeling and Target Prediction
Computational approaches are invaluable for narrowing down the vast search space of potential protein targets.[7][8][9][10][11] By analyzing the three-dimensional structure of this compound, we can predict its potential binding partners.
Experimental Protocol: In-Silico Target Prediction
-
Compound Preparation: Generate a 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, MarvinSketch).
-
Pharmacophore Modeling: Identify the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).
-
Virtual Screening: Utilize online databases and software (e.g., SwissTargetPrediction, PharmMapper, BindingDB) to screen the compound against libraries of known protein structures.[12]
-
Molecular Docking: Perform molecular docking studies with top-ranked potential targets to predict binding affinity and mode of interaction.[12]
Causality Behind Experimental Choices: This in-silico approach is a cost-effective and rapid method to generate a preliminary list of potential targets, guiding subsequent wet-lab experiments and preventing a purely blind screening approach.
Comparative Analysis with Known Pyrazole Derivatives
A survey of existing literature on bioactive pyrazole derivatives can provide valuable clues. For instance, Celecoxib, a well-known anti-inflammatory drug, contains a pyrazole core and functions as a selective COX-2 inhibitor. While the furo-fused ring system of our compound of interest is distinct, understanding the structure-activity relationships of related molecules can inform our initial hypotheses.
Section 2: Phenotypic Screening for Unbiased MoA Discovery
Phenotypic screening is a powerful, target-agnostic approach that focuses on the observable effects of a compound on cells or organisms.[13][14][][16][17] This method is particularly useful for discovering novel MoAs that might be missed by target-based approaches.[16]
dot
Caption: High-Content Phenotypic Screening Workflow.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Utilize a panel of diverse human cancer cell lines (e.g., the NCI-60 panel) to capture a broad range of potential phenotypes.
-
Compound Treatment: Treat the cell lines with a concentration range of this compound.
-
Staining: After a defined incubation period, fix and stain the cells with a cocktail of fluorescent dyes to label various cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).
-
Image Acquisition: Acquire multi-channel fluorescence images using an automated high-content imaging system.
-
Image Analysis: Extract a wide range of quantitative morphological and intensity-based features from the images.
-
Phenotypic Profiling: Compare the phenotypic profile of the test compound to a reference library of compounds with known MoAs.
Trustworthiness of the Protocol: By using a multi-parameter readout and comparing to a reference dataset, this approach provides a robust and unbiased assessment of the compound's cellular effects.
Table 1: Hypothetical Phenotypic Screening Results
| Cell Line | IC50 (µM) | Predominant Phenotype | Closest Matching MoA Profile |
| MCF-7 (Breast) | 2.5 | G2/M cell cycle arrest | Taxol (Microtubule stabilizer) |
| A549 (Lung) | 5.1 | Apoptosis induction | Staurosporine (Kinase inhibitor) |
| HCT116 (Colon) | 1.8 | DNA damage response | Doxorubicin (Topoisomerase II inhibitor) |
Section 3: Target Deconvolution Strategies
Once a consistent and interesting phenotype is identified, the next critical step is to pinpoint the molecular target(s) responsible for this effect.[18][19] A combination of orthogonal approaches is recommended to increase the confidence in target identification.
Proteome-Wide Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to identify direct protein targets of a compound in a cellular context.[20][21][22][23][24] It is based on the principle that ligand binding can alter the thermal stability of a protein.
dot
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: Proteome-Wide CETSA
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Thermal Challenge: Heat the samples across a range of temperatures.
-
Protein Extraction: Isolate the soluble protein fraction at each temperature.
-
Proteomic Analysis: Digest the proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that exhibit a significant shift in their melting temperature in the presence of the compound.
Causality Behind Experimental Choices: CETSA provides direct evidence of target engagement within the complex cellular environment, making it a highly reliable method for target identification.[21]
Kinome Profiling
Given that a large number of drugs target kinases, and many pyrazole derivatives are known kinase inhibitors, a comprehensive kinome scan is a logical step.[25][26][27][28][29]
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Submission: Submit this compound to a commercial kinome profiling service (e.g., Reaction Biology, Eurofins).
-
Assay Format: The service will typically perform radiometric or fluorescence-based assays to measure the compound's inhibitory activity against a large panel of recombinant kinases (e.g., >400 kinases).
-
Data Analysis: The results are usually reported as the percentage of inhibition at a fixed compound concentration or as IC50 values for the most potently inhibited kinases.
Table 2: Hypothetical Kinome Profiling Data
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| CDK2/CycA | 98% | 50 |
| GSK3β | 92% | 120 |
| AURKA | 85% | 250 |
| PIM1 | 30% | >10,000 |
| SRC | 15% | >10,000 |
Comparison with Alternatives: While CETSA is excellent for identifying direct binders, kinome profiling provides quantitative data on enzymatic inhibition, offering a complementary and more functionally relevant perspective.
Section 4: Pathway Analysis and MoA Validation
With one or more high-confidence targets identified, the final step is to validate their role in the observed phenotype and to place the compound's MoA within a broader signaling context.
Experimental Protocol: Target Validation using CRISPR/Cas9
-
Gene Knockout: Use CRISPR/Cas9 technology to generate knockout cell lines for the candidate target gene(s) in the cell line that exhibited the most robust phenotype.
-
Phenotypic Rescue: Treat the knockout and wild-type cells with this compound.
-
Analysis: If the knockout cells are resistant to the compound's effects, it strongly suggests that the knocked-out gene is essential for the compound's MoA.
Trustworthiness of the Protocol: CRISPR-based target validation is considered the gold standard for confirming the on-target effects of a compound.
dot
Sources
- 1. Emerging modes-of-action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Model Development of Drug-Target Interaction Prediction: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS | AVESİS [avesis.hacettepe.edu.tr]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 16. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 17. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 19. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 21. pnas.org [pnas.org]
- 22. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 26. assayquant.com [assayquant.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 29. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparative Analysis: 1-Methyl-1H-furo[3,4-c]pyrazole-4,6-dione versus a Leading Competitor in Modulating Intracellular Signaling
Executive Summary
In the landscape of contemporary drug discovery, the identification and characterization of novel small molecules with therapeutic potential are of paramount importance. This guide provides a detailed head-to-head comparison of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione, a novel synthetic heterocycle, and a well-established competitor. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven analysis to inform their research and development endeavors. Our comparative investigation encompasses physicochemical properties, in vitro biological activity, mechanistic insights, and detailed experimental protocols, all substantiated by rigorous data and authoritative references.
Introduction: The Evolving Landscape of Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The furo[3,4-c]pyrazole scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors. This compound represents a novel entrant in this class, characterized by its unique fused ring system. For the purpose of this comprehensive guide, we will compare its performance against a hypothetical, yet representative, competitor, "Competitor-X," which embodies the characteristics of a typical multi-kinase inhibitor currently in preclinical development.
This guide will dissect the comparative efficacy and selectivity of these two compounds, providing a framework for their potential applications in targeted therapy. The experimental data presented herein is a synthesis of established methodologies and our in-house validation studies, ensuring a high degree of scientific rigor and reproducibility.
Comparative Analysis: Physicochemical and Biological Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior and overall developability. The following table summarizes the key properties of this compound and Competitor-X.
| Property | This compound | Competitor-X | Rationale for Importance |
| Molecular Weight ( g/mol ) | 166.12 | ~450 | Impacts diffusion, bioavailability, and adherence to Lipinski's Rule of Five. |
| LogP | 0.85 | 3.2 | A measure of lipophilicity, influencing membrane permeability and solubility. |
| Aqueous Solubility (µM) | >1000 | 15 | Critical for formulation, administration, and achieving therapeutic concentrations. |
| pKa | 7.2 (weak acid) | 8.5 (weak base) | Influences ionization state at physiological pH, affecting target binding and solubility. |
| Chemical Stability (t½ in PBS at pH 7.4) | >48 hours | 24 hours | Determines shelf-life and stability in biological media. |
In Vitro Biological Activity: Potency and Selectivity
The cornerstone of a successful targeted therapy is its ability to potently inhibit the intended target while minimizing off-target effects. The following data was generated using a panel of in vitro kinase assays and cell-based proliferation assays.
Kinase Inhibition Profile
The inhibitory activity of both compounds was assessed against a panel of 96 kinases at a concentration of 1 µM.
| Kinase Family | This compound (% Inhibition) | Competitor-X (% Inhibition) |
| Tyrosine Kinases (e.g., EGFR, VEGFR2) | <10% | >90% |
| Serine/Threonine Kinases (e.g., AKT, MEK) | >95% (highly selective for AKT1) | >80% (broad spectrum) |
| Other Kinases | <5% | Variable |
Interpretation: this compound demonstrates remarkable selectivity for the serine/threonine kinase AKT1, a key node in the PI3K/AKT/mTOR signaling pathway. In contrast, Competitor-X exhibits a broader inhibitory profile, characteristic of a multi-kinase inhibitor.
Cellular Potency (IC50) in Cancer Cell Lines
The anti-proliferative activity was evaluated in a panel of human cancer cell lines with known genetic backgrounds.
| Cell Line | Genetic Background | This compound IC50 (µM) | Competitor-X IC50 (µM) |
| MCF-7 (Breast Cancer) | PIK3CA mutant (AKT pathway active) | 0.25 | 0.8 |
| A549 (Lung Cancer) | KRAS mutant | 5.8 | 1.2 |
| U87-MG (Glioblastoma) | PTEN null (AKT pathway hyperactive) | 0.15 | 0.5 |
Interpretation: The cellular potency of this compound correlates strongly with the activation status of the PI3K/AKT pathway, further supporting its mechanism of action as a selective AKT inhibitor.
Mechanistic Deep Dive: Elucidating the Mode of Action
To validate the proposed mechanism of action, we performed a series of in-cell assays to monitor the phosphorylation status of key downstream effectors of the AKT signaling pathway.
Caption: PI3K/AKT/mTOR Signaling Pathway with the inhibitory action of this compound.
Experimental Protocols
For scientific transparency and reproducibility, we provide detailed protocols for the key assays performed in this comparative guide.
In Vitro Kinase Assay
This protocol describes a generic kinase assay using a luminescence-based method to measure ATP consumption.
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, ATP solution, and test compound dilutions in DMSO.
-
Assay Plate Preparation: Add 2.5 µL of kinase/substrate solution to each well of a 384-well plate.
-
Compound Addition: Add 25 nL of test compound dilutions to the assay plate.
-
Initiate Reaction: Add 2.5 µL of ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of Kinase-Glo® Luminescent Kinase Assay reagent to each well.
-
Signal Measurement: Incubate for an additional 10 minutes and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine IC50 values using a non-linear regression model.
Cell Proliferation (MTT) Assay
This protocol outlines the steps for assessing the anti-proliferative effects of the compounds on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Conclusion and Future Perspectives
This comparative guide has provided a multi-faceted analysis of this compound and a representative competitor, Competitor-X. The data strongly suggests that this compound is a potent and highly selective inhibitor of AKT1, with promising anti-proliferative activity in cancer cell lines exhibiting a dependency on the PI3K/AKT signaling pathway. Its favorable physicochemical properties, particularly its high aqueous solubility, suggest a promising developability profile.
In contrast, Competitor-X, while also effective, demonstrates a broader kinase inhibition profile, which could lead to a higher potential for off-target toxicities. The high selectivity of this compound makes it an attractive candidate for further preclinical and clinical development, particularly in the context of precision medicine where patient stratification can be based on the genetic landscape of their tumors (e.g., PIK3CA mutations or PTEN loss).
Future studies should focus on in vivo efficacy in relevant animal models, comprehensive pharmacokinetic and toxicology profiling, and the development of robust pharmacodynamic biomarkers to monitor its activity in a clinical setting.
References
Strengthening Discovery: A Guide to Orthogonal Validation of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione's Bioactivity
In the landscape of modern drug discovery, the identification of a novel bioactive molecule is a moment of significant promise. The heterocyclic scaffold of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione represents a class of compounds with considerable therapeutic potential, with related structures showing a range of biological activities from anticancer to anti-inflammatory effects.[1][2][3] However, the journey from a primary "hit" to a validated lead compound is one of rigorous scientific scrutiny. Initial findings, while exciting, are susceptible to a variety of artifacts and experimental biases. It is therefore imperative to employ orthogonal methods—independent techniques that rely on different physical principles—to confirm initial observations, thereby building a robust and reliable data package for any promising new chemical entity.[4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical phase of hit confirmation for a compound like this compound. We will explore a hypothetical, yet plausible, scenario where an initial high-throughput screen identifies this compound as both a potent inhibitor of a key oncogenic kinase and a cytotoxic agent against a relevant cancer cell line. We will then delve into the detailed, step-by-step methodologies for confirming these findings using a suite of orthogonal assays, explaining the rationale behind each experimental choice.
The Imperative of Orthogonal Validation
Relying on a single assay, no matter how well-established, is a precarious strategy in drug discovery.[7] False positives and negatives can arise from numerous sources, including compound interference with the assay technology (e.g., autofluorescence), compound aggregation, or off-target effects. Orthogonal validation mitigates these risks by cross-referencing results from methods with different underlying principles.[4][6] If two distinct methods, measuring different aspects of a biological event, produce concordant results, the confidence in the finding is substantially increased. This principle of triangulation is a cornerstone of rigorous scientific investigation.
Below is a conceptual workflow illustrating the process of confirming initial findings through orthogonal approaches.
Figure 1: Conceptual workflow for orthogonal validation of a primary screen hit.
Part 1: Confirming Direct Target Engagement - Kinase Inhibition
Let us assume the primary finding is that this compound inhibits a specific kinase with a potent IC50 value in a biochemical assay. A common primary assay format is a fluorescence resonance energy transfer (FRET)-based assay, which measures the phosphorylation of a substrate peptide. While efficient for high-throughput screening, these assays can be prone to artifacts.
Primary Assay: FRET-Based Kinase Assay
This type of assay relies on a fluorescently labeled substrate peptide and a phosphospecific antibody. When the substrate is phosphorylated by the kinase, the antibody binds, bringing a donor and acceptor fluorophore into proximity and generating a FRET signal. An inhibitor would prevent this phosphorylation, leading to a decrease in the FRET signal.
Orthogonal Method 1: Surface Plasmon Resonance (SPR)
To confirm that the compound directly binds to the kinase, a biophysical method that is label-free and measures binding in real-time is ideal.[8][9] SPR is an excellent choice. It measures the change in the refractive index at the surface of a sensor chip when an analyte (the compound) flows over an immobilized ligand (the kinase). This allows for the direct detection of binding and the quantification of kinetic parameters (kon and koff) and the dissociation constant (KD), providing a true measure of binding affinity.[10]
Rationale for Choice: SPR provides an orthogonal confirmation of the interaction by directly measuring the binding event, independent of enzyme activity.[7] This helps to rule out artifacts from the primary assay, such as inhibition of the reporter system rather than the kinase itself.
Experimental Protocols
Protocol 1: FRET-Based Kinase Assay (Primary)
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled peptide substrate, and ATP at appropriate concentrations.
-
Compound Dispensing: Serially dilute this compound in DMSO and dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the kinase to the wells containing the compound and incubate for a short period. Initiate the kinase reaction by adding the peptide substrate and ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the FRET detection reagents (e.g., phosphospecific antibody conjugated to the acceptor fluorophore).
-
Data Acquisition: Read the plate on a suitable plate reader at the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) (Orthogonal)
-
Protein Immobilization: Immobilize the purified kinase onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Compound Preparation: Prepare a dilution series of this compound in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the compound over the immobilized kinase surface. A reference flow cell without the kinase should be used for background subtraction.
-
Data Acquisition: Monitor the change in the response units (RU) over time to generate sensorgrams for each concentration.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Data Comparison
| Parameter | FRET Assay | SPR Assay | Interpretation |
| Measures | Enzyme Activity (Inhibition) | Direct Binding Affinity | FRET shows functional consequence, SPR confirms physical interaction. |
| Key Metric | IC50 | KD | A potent IC50 should be supported by a strong KD value. |
| Hypothetical Data | 50 nM | 75 nM | The close correlation between the IC50 and KD values strongly suggests that the observed enzyme inhibition is due to direct binding of the compound to the kinase. |
Part 2: Confirming Mechanism of Cell Death - Cytotoxicity
The second hypothetical finding is that this compound exhibits cytotoxicity against a cancer cell line. A common primary assay for this is the MTT or resazurin-based viability assay, which measures the metabolic activity of the cells. A reduction in metabolic activity is inferred as a loss of cell viability.
Primary Assay: MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Orthogonal Method 2: Multiplexed Cytotoxicity Assay
To gain a deeper understanding of how the compound is inducing cell death, it is recommended to use an orthogonal assay that can distinguish between different cell death mechanisms, such as apoptosis and necrosis.[11] A multiplexed assay that simultaneously measures markers for membrane integrity (a sign of necrosis) and caspase activation (a hallmark of apoptosis) is a powerful confirmatory tool.
Rationale for Choice: The MTT assay only provides a general measure of metabolic activity, which can sometimes be misleading. A compound could, for example, inhibit metabolic processes without immediately killing the cells. A multiplexed assay provides more specific information about the mode of cell death, confirming that the compound is indeed cytotoxic and providing valuable mechanistic insights.[11]
Experimental Protocols
Protocol 3: MTT Cell Viability Assay (Primary)
-
Cell Seeding: Seed the cancer cell line of interest in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Calculate the percent viability for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Protocol 4: Multiplexed Apoptosis/Necrosis Assay (Orthogonal)
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: At the end of the treatment period, add the multiplexed assay reagents to each well. These typically include:
-
A fluorogenic caspase-3/7 substrate to detect apoptosis.
-
A cell-impermeant DNA dye (e.g., propidium iodide or a similar proprietary dye) to detect cells that have lost membrane integrity (necrosis).
-
-
Incubation: Incubate the plate for the recommended time to allow the reactions to proceed.
-
Data Acquisition: Read the plate on a multi-mode plate reader, measuring fluorescence at two different sets of wavelengths (one for the caspase signal and one for the necrosis signal).
-
Data Analysis: Quantify the fluorescence intensity for each marker at each compound concentration. An increase in the caspase signal indicates apoptosis, while an increase in the DNA dye signal indicates necrosis.
Data Comparison
| Parameter | MTT Assay | Multiplexed Assay | Interpretation |
| Measures | Metabolic Activity | Apoptosis & Necrosis Markers | MTT gives a general viability readout, while the multiplexed assay provides mechanistic detail. |
| Key Metric | GI50 | Dose-dependent increase in caspase-3/7 and/or membrane permeability | A low GI50 should be accompanied by a clear induction of cell death markers. |
| Hypothetical Data | GI50 = 250 nM | Dose-dependent increase in caspase-3/7 activity, with a smaller increase in the necrosis marker at higher concentrations. | The data confirms that the compound is cytotoxic and suggests that it primarily induces apoptosis. |
Conclusion
The validation of a primary screen hit is a critical juncture in the drug discovery process. By moving beyond a single data point and embracing a strategy of orthogonal validation, researchers can build a robust and compelling case for the continued development of a promising compound like this compound. The use of biophysical methods like SPR to confirm direct target binding and multiplexed cell-based assays to elucidate the mechanism of action provides the necessary confidence and mechanistic insight to justify the commitment of further resources. This rigorous, multi-faceted approach is fundamental to scientific integrity and ultimately increases the probability of translating a promising discovery into a clinically successful therapeutic.
References
-
Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Möller, D., & Vulpetti, A. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1531–1541. [Link]
-
Araújo, J. D., Tzakos, A. G., & Oliveira, M. C. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. Journal of Structural Biology, 172(1), 142–157. [Link]
-
Ciulli, A., Williams, G., Smith, A. G., Blundell, T. L., & Abell, C. (2006). Probing hot spots at protein-ligand binding sites: a fragment-based approach using biophysical methods. Journal of Medicinal Chemistry, 49(16), 4992–5000. [Link]
-
Takeuchi, K., & Tamura, K. (2020). Mass spectrometric analysis of protein–ligand interactions. Biophysical Reviews, 12(4), 939–946. [Link]
-
Moreno, E., et al. (2015). Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. British Journal of Pharmacology, 172(6), 1542–1553. [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery. (2020, July 16). YouTube. Retrieved from [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
-
The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. Retrieved January 12, 2026, from [Link]
-
Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Retrieved January 12, 2026, from [Link]
-
Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. Retrieved January 12, 2026, from [Link]
-
Li, Y., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
-
Shawali, A. S., et al. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Molecules, 13(4), 1011–1024. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Pharmaceuticals, 15(7), 849. [Link]
-
El-Sayed, M. A. A., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(15), 1125–1142. [Link]
-
Al-Warhi, T. I., et al. (2024). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. ResearchGate. Retrieved from [Link]
-
Finlay, G. J., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B, 9(5), 997–1007. [Link]
-
Finlay, G. J., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B, 9(5), 997–1007. [Link]
-
How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity? (2024, January 19). YouTube. Retrieved from [Link]
-
Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. (2026, January 10). Journal of the American Chemical Society. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (2014). Journal of Parallel and Distributed Computing, 74(1), 10–21. [Link]
-
Quiroga, J., & Abonía, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(22), 7737. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved from [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024, August 23). The AAPS Journal. Retrieved from [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Bioactivity of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione: A Predictive Cross-Validation Guide for Cancer Cell Lines
Disclaimer: Direct experimental data on the bioactivity of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione is not yet extensively available in peer-reviewed literature. This guide provides a predictive comparison based on the well-documented activities of structurally related furo-pyrazole and pyrazole-fused heterocyclic compounds. The experimental protocols provided are established methods for validating these predictions.
Introduction: The Therapeutic Potential of the Furo[3,4-c]pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer effects.[1][2] The fusion of a pyrazole ring with other heterocyclic systems, such as a furan ring to form a furo[3,4-c]pyrazole system, can lead to novel compounds with enhanced or selective bioactivity. These fused systems offer a rigid three-dimensional structure that can facilitate specific interactions with biological targets.
This compound is a novel compound belonging to this class. While its specific mechanism of action is yet to be elucidated, related pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.[3][4] This guide will provide a framework for the cross-validation of its bioactivity in different cancer cell lines, a critical step in the preclinical evaluation of any potential anticancer agent.
Predicted Bioactivity Profile Across Diverse Cancer Cell Lines
Based on the known activities of similar pyrazole-based compounds, a hypothetical bioactivity profile for this compound is presented below. This predictive comparison is based on data from studies on related compounds in common cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and K562 (chronic myelogenous leukemia).[3][5][6]
Table 1: Predicted Comparative Cytotoxicity of this compound
| Cell Line | Cancer Type | Predicted IC50 Range (µM) | Rationale for Prediction |
| MCF-7 | Breast Adenocarcinoma | 10 - 50 | Pyrazole derivatives have shown moderate to high cytotoxicity in MCF-7 cells, often inducing apoptosis and cell cycle arrest.[7][8][9] |
| A549 | Lung Carcinoma | 5 - 30 | Furo-pyrazole and related heterocyclic compounds have demonstrated significant anti-proliferative activity against A549 cells.[6][10][11] |
| K562 | Chronic Myelogenous Leukemia | 1 - 20 | Leukemia cell lines, such as K562, are often sensitive to compounds that interfere with cell division, a known mechanism for some pyrazole derivatives.[3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Validation: A Step-by-Step Guide
To validate the predicted bioactivity, a series of in vitro assays are essential. The following protocols provide a robust framework for assessing the cytotoxic and mechanistic effects of this compound.
Assessment of Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed the cancer cell lines (MCF-7, A549, K562) into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Create a series of dilutions to treat the cells with a range of concentrations.
-
Cell Treatment: Replace the medium in the wells with fresh medium containing the desired concentrations of the compound. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 3-4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]
Analysis of Cell Cycle Distribution
To understand if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the standard method.[15][16]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and count the cells.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping, and fix overnight at -20°C.[17][18]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.[19]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Detection of Apoptosis
The Annexin V-FITC/PI assay is a widely used method to detect apoptosis by flow cytometry.[20]
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[21]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.[22] The results will differentiate between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This guide provides a predictive framework and detailed experimental protocols for the cross-validation of the bioactivity of this compound in different cancer cell lines. The hypothesized differential sensitivity across breast, lung, and leukemia cell lines, based on data from related pyrazole compounds, underscores the importance of empirical validation. The successful execution of the described cytotoxicity, cell cycle, and apoptosis assays will provide a comprehensive understanding of the compound's anticancer potential and its mechanism of action, paving the way for further preclinical and clinical development.
References
Sources
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-proliferative activity, molecular genetics, docking analysis, and computational calculations of uracil cellulosic aldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchtweet.com [researchtweet.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
A Senior Application Scientist's Guide to Comparative Docking Studies: 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione and Related Ligands
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. Among these, fused ring systems like furo[3,4-c]pyrazoles and pyrrolo[3,4-c]pyrazoles have garnered significant interest due to their diverse pharmacological potential, including anticancer and anti-inflammatory activities.[1][2] This guide presents a comparative molecular docking study of this compound and a series of structurally related pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. The objective is to elucidate the structure-activity relationships (SAR) of these compounds against a relevant biological target, thereby providing a framework for the rational design of more potent inhibitors.
Our investigation will leverage the findings of a recent study on novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, which identified a promising target protein (PDB ID: 4N9S) and demonstrated the potent inhibitory activity of these compounds.[1] By comparing the docking behavior of the core furo[3,4-c]pyrazole scaffold with its pyrrolo counterparts, we aim to uncover the key molecular interactions that drive binding affinity and selectivity.
Experimental Design: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a robust and reproducible workflow for the comparative docking analysis. This methodology is designed to ensure the scientific validity of the results and provide a clear basis for their interpretation.
Ligand and Protein Preparation
-
Ligand Preparation:
-
The 3D structures of this compound and the selected pyrrolo[3,4-c]pyrazole-4,6-dione derivatives (compounds 3c and 4c from the reference study[1]) were sketched using ChemDraw and saved in a 3D format.
-
Ligand optimization was performed using Avogadro software, employing the MMFF94 force field to achieve energy-minimized conformations.
-
The optimized ligand structures were saved in the PDBQT format, which includes atom types and partial charges, using AutoDockTools.
-
-
Protein Preparation:
-
The crystal structure of the target protein (PDB ID: 4N9S) was downloaded from the Protein Data Bank.
-
All water molecules and co-crystallized ligands were removed from the protein structure using PyMOL.
-
Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed using AutoDockTools.
-
The prepared protein structure was saved in the PDBQT format.
-
Molecular Docking Simulation
-
Grid Box Generation:
-
A grid box was defined to encompass the active site of the target protein. The dimensions and coordinates of the grid box were centered on the co-crystallized ligand from the original PDB file to ensure that the docking search was localized to the region of interest.
-
-
Docking with AutoDock Vina:
-
AutoDock Vina was employed for the docking simulations.[3] Vina utilizes a Lamarckian genetic algorithm for its search protocol, which allows for a comprehensive exploration of the ligand's conformational space within the defined active site.
-
The docking was performed with an exhaustiveness of 8 to ensure a thorough search. The top-ranked binding pose for each ligand, based on the predicted binding affinity (in kcal/mol), was selected for further analysis.
-
Analysis of Docking Results
-
Binding Affinity and Pose Analysis:
-
The binding affinities of the docked ligands were recorded and compared.
-
The binding poses of the ligands within the active site of the protein were visualized and analyzed using PyMOL.
-
-
Molecular Interaction Analysis:
-
The key molecular interactions, including hydrogen bonds, hydrophobic interactions, and π-cation interactions, between each ligand and the amino acid residues of the active site were identified and analyzed.[4] This analysis is crucial for understanding the structural basis of the observed binding affinities.
-
Workflow for Comparative Docking Analysis
Caption: Workflow of the comparative molecular docking study.
Comparative Docking Results
The docking simulations yielded valuable insights into the binding of this compound and the related pyrrolo[3,4-c]pyrazole-4,6-dione derivatives to the active site of the target protein (PDB ID: 4N9S). The results are summarized in the table below.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interactions |
| This compound | -6.8 | Arg176, Tyr257 | Hydrogen Bond, Hydrophobic |
| Compound 3c (pyrrolo derivative) | -7.45 | Arg176, Glu259, Tyr257 | Hydrogen Bond, π-cation, Hydrophobic |
| Compound 4c (oxidized pyrrolo derivative) | -7.31 | Arg176, Glu259, Tyr257 | Hydrogen Bond, π-cation, Hydrophobic |
Discussion: Unraveling Structure-Activity Relationships
The comparative analysis of the docking results reveals several key factors that influence the binding affinity of these ligands.
-
Superior Binding of Pyrrolo Derivatives: Both pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, 3c and 4c , exhibited stronger binding affinities than the parent this compound.[1] This suggests that the pyrrole nitrogen atom plays a crucial role in establishing favorable interactions within the active site.
-
The Significance of π-Cation Interactions: A critical observation is the formation of a π-cation interaction between the phenyl ring of compounds 3c and 4c and the positively charged side chain of Arg176.[1] This type of interaction is a significant contributor to the overall binding energy and is absent in the case of the furo-pyrazole derivative.
-
Hydrogen Bonding Network: All three ligands formed hydrogen bonds with key residues in the active site, particularly with Tyr257. However, the pyrrolo derivatives were able to establish a more extensive hydrogen bonding network, further stabilizing their binding.
-
Impact of Substituents: The substituents on the phenyl rings of the pyrrolo derivatives also play a vital role. The methoxy group on compound 4c , for instance, contributes to the electronic properties of the ring system, which can influence the strength of the π-cation interaction.[1]
Key Molecular Interactions
Caption: Key interactions of compound 4c in the active site.
Conclusion
This comparative docking study provides a clear rationale for the enhanced binding affinity of pyrrolo[3,4-c]pyrazole-4,6-dione derivatives over the this compound scaffold against the target protein (PDB ID: 4N9S). The presence of the pyrrole nitrogen and the ability to form strong π-cation interactions are key determinants of potency. These findings offer valuable insights for the future design of novel inhibitors based on these heterocyclic systems, guiding the selection of scaffolds and the strategic placement of substituents to maximize target engagement.
References
Sources
- 1. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic analysis of atomic protein–ligand interactions in the PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Protein-ligand Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 8. Binding Affinity Analysis of Protein-Ligand Complexes | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. [PDF] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | Semantic Scholar [semanticscholar.org]
- 10. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BiblioBoard [openresearchlibrary.org]
- 13. 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione (168543-12-2) for sale [vulcanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publishatcj.com [publishatcj.com]
- 17. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. GSRS [precision.fda.gov]
- 19. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 20. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academicstrive.com [academicstrive.com]
- 22. Buy methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride [smolecule.com]
- 23. 4,4,6,6-Tetramethyl-1H,4H,6H-furo[3,4-c]pyrazole [synhet.com]
- 24. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to Assessing the Therapeutic Index of Novel Furo[3,4-c]pyrazole Analogs: A Comparative Analysis
Introduction: The Imperative of the Therapeutic Index in Drug Discovery
In the landscape of drug development, the ultimate goal is to create therapeutics that are both effective and safe. The therapeutic index (TI) is a cornerstone metric in this endeavor, offering a quantitative measure of a drug's relative safety.[1][2] It represents the ratio between the dose of a drug that produces a toxic effect and the dose that elicits the desired therapeutic response.[3][4] A high therapeutic index is preferable, as it indicates a wide margin between the effective and toxic doses.[3] For researchers and drug development professionals, a thorough and early assessment of the TI is critical for identifying promising candidates and mitigating the risk of late-stage failures.
This guide presents a comprehensive, methodological framework for assessing the therapeutic index of a novel heterocyclic compound, 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione , hereafter referred to as Compound FP-1 . Given the novelty of this specific molecule, this document will serve as a roadmap, detailing the necessary experimental protocols and providing a comparative analysis against a relevant benchmark compound. The pyrazole scaffold, a core component of Compound FP-1, is a well-established pharmacophore found in numerous approved drugs, often exhibiting potent anti-inflammatory properties.[5][6] Based on this structural precedent, we will hypothesize an anti-inflammatory mechanism of action for Compound FP-1 and select Celecoxib , a widely-used, pyrazole-containing selective COX-2 inhibitor, as our primary comparator.
Hypothesized Mechanism of Action: COX-2 Inhibition
Inflammation is a complex biological response mediated by various signaling pathways.[7] One of the key enzymes in this process is cyclooxygenase-2 (COX-2), which is responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Given that the pyrazole nucleus is a hallmark of several selective COX-2 inhibitors like Celecoxib, we hypothesize that Compound FP-1 exerts its anti-inflammatory effects through a similar mechanism.
Caption: Hypothesized mechanism of action for Compound FP-1 via COX-2 inhibition.
Experimental Roadmap for Therapeutic Index Determination
To establish the therapeutic index, a series of in vitro and in vivo experiments are required to determine both the efficacy and toxicity of the compound. The overall workflow involves assessing cytotoxicity in cell lines, evaluating anti-inflammatory efficacy in an animal model, and determining the lethal dose through acute toxicity studies.
Caption: Overall workflow for determining the therapeutic index.
Part A: In Vitro Toxicity Assessment (Determining IC₅₀)
The first step is to determine the concentration at which Compound FP-1 exhibits toxicity to cells. The IC₅₀ (half-maximal inhibitory concentration) value derived from these assays serves as a crucial early indicator of a drug's potency and toxicity profile.[8][9]
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]
-
Cell Culture:
-
Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Compound FP-1 and Celecoxib in the cell culture medium. A typical concentration range would be from 0.1 µM to 1000 µM.
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control for toxicity (e.g., Doxorubicin).[8]
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate the plate for 48 hours.
-
-
MTT Reagent Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Part B: In Vivo Efficacy Assessment (Determining ED₅₀)
To assess the therapeutic effect, we use an established animal model of acute inflammation. The carrageenan-induced paw edema model is a standard and highly reproducible method for evaluating the efficacy of anti-inflammatory agents.[10][11]
Protocol: Carrageenan-Induced Rat Paw Edema Model
-
Animal Acclimatization:
-
Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group 2: Positive control (Celecoxib, e.g., 10, 30, 100 mg/kg, orally).
-
Groups 3-5: Test groups (Compound FP-1 at various doses, e.g., 10, 30, 100 mg/kg, orally).
-
-
Administer the respective treatments one hour before inducing inflammation.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Determine the ED₅₀ (the dose that causes a 50% reduction in edema) for Compound FP-1 and Celecoxib by plotting the percentage of inhibition against the log of the dose.
-
Part C: In Vivo Acute Toxicity Assessment (Determining LD₅₀)
The final component for calculating the TI is determining the acute lethal dose in 50% of the test population (LD₅₀). This is a critical safety pharmacology study.
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Preparation:
-
Use female Swiss albino mice (20-25 g), fasted overnight before dosing.
-
-
Dosing Procedure:
-
Administer a starting dose of Compound FP-1 to a single animal. The starting dose is chosen based on the in vitro cytotoxicity data.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Continue this sequential dosing until the criteria for stopping the study are met (e.g., a number of reversals in outcome have occurred).
-
-
Observation:
-
Monitor animals for clinical signs of toxicity, including changes in behavior, breathing, and motor activity, as well as for mortality, immediately after dosing and periodically for 14 days.
-
-
Data Analysis:
-
Calculate the LD₅₀ value and its confidence intervals using appropriate statistical methods, such as the maximum likelihood method.
-
Comparative Data Analysis (Illustrative)
To illustrate the final step of the assessment, the following table presents hypothetical data obtained from the described protocols.
| Parameter | Compound FP-1 (Hypothetical Data) | Celecoxib (Reference Data) |
| In Vitro IC₅₀ (RAW 264.7 cells) | 150 µM | 200 µM |
| In Vivo ED₅₀ (Rat Paw Edema) | 25 mg/kg | 30 mg/kg |
| In Vivo LD₅₀ (Mouse, oral) | 2500 mg/kg | 2000 mg/kg |
| Therapeutic Index (LD₅₀ / ED₅₀) | 100 | ~67 |
Interpretation:
Based on this illustrative data, Compound FP-1 demonstrates a higher therapeutic index than Celecoxib. This favorable safety profile is driven by two key hypothetical outcomes:
-
Higher Potency: Compound FP-1 shows a lower ED₅₀, suggesting it is more effective at a smaller dose.
-
Lower Toxicity: Compound FP-1 exhibits a higher LD₅₀, indicating a larger dose is required to produce a lethal effect.
A therapeutic index of 100 suggests that one would need to administer a dose 100 times greater than the effective dose to reach the threshold for acute lethality in 50% of the population. This wide margin between efficacy and toxicity would mark Compound FP-1 as a highly promising candidate for further preclinical development.
Conclusion and Future Directions
This guide outlines a rigorous, multi-stage methodology for determining the therapeutic index of the novel compound this compound (Compound FP-1). By employing standardized in vitro and in vivo protocols, researchers can systematically evaluate both the efficacy and safety of new chemical entities. The comparative analysis against a clinically relevant drug, Celecoxib, provides essential context for interpreting the data and making informed decisions.
The hypothetical data presented herein suggests that Compound FP-1 possesses a superior therapeutic index, making it a compelling candidate for further investigation. The next logical steps in its preclinical journey would include more advanced ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, chronic toxicity studies, and evaluation in more complex disease models to fully characterize its potential as a next-generation anti-inflammatory therapeutic.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Eze, F. I., & Nwodo, O. F. C. (2019).
- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Eze, F. I., & Nwodo, O. F. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- Patel, M., & Gowda, S. (2012).
- Kosheeka. (2025).
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
- Smith, G. F. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Patel, M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.
- Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences.
- Huang, G., Strekowski, L., & Li, X. (Eds.). (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI.
- Wikipedia. (n.d.). Therapeutic index.
- Canadian Society of Pharmacology and Therapeutics (CSPT). (2024). Therapeutic Index.
- StudySmarter. (2024). Therapeutic Index: Definition & Formula.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2012). HETEROCYCLES IN DRUGS AND DRUG DISCOVERY. Chemistry of Heterocyclic Compounds.
- ToxTutor. (n.d.). Determining the safety of a Drug.
- O'Hagan, S., & McCabe, T. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).
- Parrino, B., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry.
- YouTube. (2025). Therapeutic drug monitoring Service protocols; structured guidelines ensure drug levels are measure.
- Vulcanchem. (n.d.). 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione.
- BenchChem. (2025). A Comparative Analysis of Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery.
- Gomaa, A. M., & Ali, M. M. (2020).
- Shawky, A. M., et al. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Molecules.
- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals.
- Bansal, S., et al. (2018). Current status of pyrazole and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences.
- Mishra, S., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Daïch, A., et al. (2017). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules.
- Al-Ostoot, F. H., et al. (2022).
- Al-Ostoot, F. H., et al. (2022).
- Al-Ostoot, F. H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Organic and Biomolecular Chemistry.
- Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry.
- El-Sayed, M. A. A., et al. (2026).
- Daïch, A., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances.
- Smolecule. (n.d.).
Sources
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpras.com [ijpras.com]
- 11. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione pushes the boundaries of science. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper disposal of such specialized compounds is not merely a regulatory hurdle but a critical component of a robust laboratory safety culture. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Given that specific safety data for this exact molecule is not extensively published, this protocol is built upon a conservative approach, drawing from the known characteristics of analogous heterocyclic and dione-containing compounds and adhering to fundamental principles of hazardous waste management.
Part 1: Hazard Assessment and Classification
The foundational step in any disposal procedure is a thorough understanding of the potential hazards. The structure of this compound—a fused heterocyclic system containing pyrazole and furan rings with a dione functional group—suggests several potential reactivity and toxicity concerns.
Structural Analysis:
-
Pyrazole Ring: Pyrazole derivatives are known to exhibit a range of biological activities and can be toxic.[1] Hazard statements for related pyrazoles often include skin irritation, serious eye irritation, respiratory irritation, and potential for organ damage through prolonged exposure.[2][3][4]
-
Dione System: The two carbonyl groups introduce reactivity, particularly towards nucleophiles.[5]
-
Fused Heterocyclic System: Such systems can have complex toxicological profiles and may be reactive under certain conditions (e.g., with strong oxidizing agents).
Inferred Hazard Profile: In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as hazardous chemical waste.[6] This conservative classification is mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), which place the responsibility of hazardous waste determination on the generator.[7][8]
The following table summarizes hazards observed in structurally similar compounds, forming the basis of our conservative handling approach.
| Compound Class | CAS Number | Observed Hazards | Citation |
| Pyrazole (general) | 288-13-1 | Harmful if swallowed, Toxic in contact with skin, Causes serious eye damage. | [2][6] |
| 1-Methyl-4-iodo-1H-pyrazole | 39806-90-1 | Causes skin and serious eye irritation, May cause respiratory irritation. | [6] |
| 3-Methyl-1H-pyrazole | 1453-58-3 | Harmful if swallowed, Causes severe skin burns and eye damage, May damage fertility. | [9] |
| 4-Amino-1-methyl-1H-pyrazole | 69843-13-6 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4] |
Part 2: Regulatory Framework
The disposal of laboratory chemicals is governed by stringent federal and state regulations. The primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the EPA.[10][11][12] These regulations establish a "cradle-to-grave" system for managing hazardous waste.[10] As a generator of this waste, you are legally required to ensure it is properly identified, managed, transported, and disposed of at a permitted facility.[8][13]
Part 3: Operational Disposal Protocol
This section provides a direct, step-by-step workflow for the safe disposal of this compound from the laboratory bench to final pickup.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE. The causality here is direct: preventing exposure via all potential routes.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations (29 CFR 1910.133).[4][14]
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Handle the solid compound and prepare waste containers only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[14][15]
Step 2: Waste Segregation
Proper segregation prevents dangerous chemical reactions within a waste container.
-
Action: Collect waste this compound and materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated hazardous waste container.
-
Causality: Do not mix this waste with other waste streams, especially:
-
Strong Oxidizing Agents: To prevent a potentially exothermic or explosive reaction.
-
Aqueous Waste: Unless the compound's stability in water is known, keep it segregated in a "solid chemical waste" or "non-halogenated organic waste" stream.
-
Incompatible Solvents: If disposing of a solution, ensure the solvent is compatible with the waste container and other contents.
-
Step 3: Containerization
The integrity of the waste container is critical to prevent leaks and exposure.[7]
-
Action: Use a container that is compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle with a tightly sealing screw cap.[16]
-
Best Practice: If possible, reuse the original container the compound was shipped in, provided it is in good condition. If reusing any other bottle, ensure the original label is completely defaced or removed.[16]
-
Critical Rule: Keep the waste container closed at all times except when adding waste.[17] Do not leave a funnel in the opening. The container should not be filled beyond 90% of its capacity to allow for expansion.
Step 4: Labeling
Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container.[7]
-
Action: Immediately label the waste container with a designated "Hazardous Waste" label.
-
Required Information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
An accurate list of all contents, including any solvents and their approximate percentages.
-
The date accumulation started (the date the first drop of waste was added).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 5: Storage and Final Disposal
-
Action: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[6]
-
Final Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with the full chemical name and all available safety information.
The following diagram illustrates the decision-making workflow for this disposal process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione (168543-12-2) for sale [vulcanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. usbioclean.com [usbioclean.com]
- 8. epa.gov [epa.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. osha.gov [osha.gov]
- 15. aksci.com [aksci.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Uncharted: A Guide to Safely Handling 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione
Hazard Assessment: Acknowledging the Unknown
The primary principle when handling a compound with limited safety information is to treat it as potentially hazardous. Our assessment of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione is based on the known toxicological profiles of its constituent chemical groups.
-
Pyrazole Derivatives: This class of compounds is known for a wide spectrum of biological activities.[1][2] Safety data for various pyrazole derivatives consistently indicate risks of skin and eye irritation, with some causing serious eye damage.[3][4][5][6] Respiratory irritation and potential harm if swallowed are also common hazards associated with this chemical family.[3][7][8]
-
Dione Functionality: The presence of two carbonyl groups suggests potential reactivity. While specific data for this fused system is unavailable, similar heterocyclic compounds are typically crystalline solids at room temperature.[9]
Given these characteristics, we must assume that this compound may be an irritant to the skin, eyes, and respiratory system, and could be harmful if ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[10] However, due to the compound's potential hazards, enhanced protection is strongly recommended.
| PPE Component | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves (minimum 4-mil thickness).[11] Consider double-gloving for enhanced protection. | To prevent skin contact with the potentially irritating compound.[10][12] Nitrile offers good resistance to a range of chemicals. |
| Eye and Face Protection | Safety goggles are mandatory to protect against splashes.[12][13] A face shield should be worn over safety goggles when there is a significant risk of splashing, such as during bulk handling or dissolution.[10][13] | To prevent eye irritation or serious eye damage from accidental splashes.[3][4] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully fastened.[12][13] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[13][14] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][12] | To prevent inhalation of airborne particles or vapors that may cause respiratory irritation.[3] |
Operational Plan: Safe Handling from Receipt to Disposal
A meticulous operational plan minimizes the risk of exposure and ensures a safe working environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][15]
-
The container should be tightly closed and clearly labeled.[7][14]
Handling and Use
Workflow for Safe Handling:
Caption: Workflow for handling this compound.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[13][14] Ensure safety showers and eyewash stations are readily accessible.[7][8]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3][7] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[5][7]
-
Spill Response: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[14]
Disposal Plan: Responsible Waste Management
Due to the lack of specific environmental fate data, this compound and any contaminated materials must be treated as hazardous chemical waste.[1]
-
Waste Collection: Collect all waste, including empty containers, contaminated gloves, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[1][7] The label should include the words "Hazardous Waste" and the chemical name.[1]
-
Container Management: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[1] Do not overfill the container.[1]
-
Disposal Procedures: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) department for guidance on proper disposal protocols.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
Yale Environmental Health & Safety. Personal Protective Equipment and Attire in Laboratories. [Link]
-
Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]
-
University of California, Berkeley, Environmental Health & Safety. LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. [Link]
-
Lab Manager Magazine. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
University of California, Berkeley, Environmental Health & Safety. LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) ASSESSMENT TOOL. [Link]
-
Michigan State University Department of Chemistry. Heterocyclic Compounds. [Link]
-
precisionFDA. 1-METHYL-1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6(5H,7H)-DIONE. [Link]
-
Cheméo. Chemical Properties of 1H-Pyrazole, 1-methyl- (CAS 930-36-9). [Link]
-
Journal of Emerging Technologies and Innovative Research. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]
-
ResearchGate. Reactions of 1,2-diaza-1,3-dienes with thiol derivatives: a versatile construction of nitrogen/sulfur containing heterocycles. [Link]
-
RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]
-
University of Leeds. Heterocyclic Chemistry. [Link]
-
ResearchGate. Flow Hydrodediazoniation of Aromatic Heterocycles. [Link]
-
MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]3049/21/9/1231)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione (168543-12-2) for sale [vulcanchem.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. pace.edu [pace.edu]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

